Supinoxin
Description
P-p68 Inhibitor RX-5902 is an orally bioavailable small molecule inhibitor of phosphorylated-p68 RNA helicase (P-p68), with potential anti-proliferative and antineoplastic activity. Upon oral administration, P-p68 inhibitor RX-5902 may both inhibit the activity of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) protein and facilitate the induction of cyclin-dependent kinase inhibitor 1 (p21). This may prevent G2/M cell cycle progression and lead to growth inhibition in tumor cells. P-p68 is overexpressed in various types of solid tumors but absent in normal tissues, and plays a role in tumor progression and metastasis. p21 is a potent cyclin-dependent kinase inhibitor which regulates cell cycle progression and mediates both growth arrest and cellular senescence.
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
has antineoplastic activity
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3,5-dimethoxyphenyl)-N-(7-fluoro-3-methoxyquinoxalin-2-yl)piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O4/c1-30-16-11-15(12-17(13-16)31-2)27-6-8-28(9-7-27)22(29)26-20-21(32-3)25-18-5-4-14(23)10-19(18)24-20/h4-5,10-13H,6-9H2,1-3H3,(H,24,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKPGJJRYRYSTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2CCN(CC2)C(=O)NC3=NC4=C(C=CC(=C4)F)N=C3OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888478-45-3 | |
| Record name | Supinoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0888478453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SUPINOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU8OM8V5WF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Supinoxin's Mechanism of Action in Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of Supinoxin (RX-5902) in Small Cell Lung Cancer (SCLC). It consolidates findings from recent preclinical studies, focusing on the core molecular pathways, experimental evidence, and methodologies. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.
Core Mechanism of Action: Targeting DDX5 to Induce Mitochondrial Dysfunction
This compound exerts its anti-tumor effects in SCLC by targeting the DEAD-box RNA helicase DDX5.[1][2][3] DDX5 is overexpressed in SCLC and plays a crucial role in mitochondrial respiration and the invasive growth of these cancer cells.[1][2][3] this compound specifically targets the phosphorylated form of DDX5 (p-DDX5).[1][2][3]
The prevailing model of this compound's action has been revised based on recent findings in SCLC. The previously suggested mechanism, involving the disruption of the p-DDX5 and β-catenin interaction leading to β-catenin degradation, was not observed in SCLC cells treated with this compound.[1] Instead, the primary mechanism in SCLC involves the inhibition of DDX5's function related to mitochondrial biology.[1][2][4]
This compound's engagement with DDX5 leads to the downregulation of nuclear-encoded mitochondrial genes.[2][3] This impairment of mitochondrial gene expression results in mitochondrial dysfunction, characterized by a reduction in oxidative phosphorylation and cellular respiration.[2][4] The ultimate consequence for the SCLC cells is a depletion of cellular energy, which inhibits proliferation and tumor growth.[2][3]
Quantitative Data Summary
The anti-tumor activity of this compound in SCLC has been quantified through several key experiments, both in vitro and in vivo.
In Vitro Efficacy of this compound in SCLC Cell Lines
| Cell Line | Type | IC50 (nM) |
| H69 | Chemosensitive SCLC | 39.81 ± 4.41 |
| H69AR | Chemoresistant SCLC | 69.38 ± 8.89 |
| Data from proliferation assays.[2] |
In Vivo Efficacy of this compound in SCLC Xenograft Models
| Animal Model | Treatment | Dosage | Duration | Outcome |
| H69AR Xenograft | This compound | 70 mg/kg | 25 days | Significant tumor growth inhibition |
| SCLC PDX | This compound | 70 mg/kg | 39 days | Tumor growth inhibition |
| SCLC PDX | This compound | 70 mg/kg | 8 weeks | Increased survival |
| PDX: Patient-Derived Xenograft.[1][5] |
Key Signaling and Mechanistic Pathways
The following diagrams illustrate the core signaling pathway of this compound in SCLC, the experimental workflow for in vivo studies, and a comparison of the established and previously proposed mechanisms of action.
Caption: this compound's signaling pathway in SCLC.
Caption: Workflow for in vivo SCLC xenograft studies.
Caption: Comparison of this compound's mechanisms.
Experimental Protocols
Detailed methodologies for the key experiments that form the basis of our understanding of this compound's action in SCLC are provided below.
Cell Lines and Culture
-
Cell Lines: Human SCLC cell lines H69 (chemosensitive) and H69AR (adriamycin-resistant) were utilized.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
In Vitro Proliferation Assay
-
Seeding: SCLC cells were seeded in 96-well plates at a specified density.
-
Treatment: After allowing the cells to adhere overnight, they were treated with a range of this compound concentrations.
-
Incubation: Cells were incubated for a period of 72 hours.
-
Viability Assessment: Cell viability was determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.[2]
Soft Agar Colony Formation Assay
-
Base Layer: A layer of 0.6% agar in complete medium was prepared in 6-well plates.
-
Cell Layer: SCLC cells were suspended in 0.3% agar in complete medium and seeded on top of the base layer.
-
Treatment: this compound at the IC50 concentration was included in the cell layer.
-
Incubation: Plates were incubated for 2-3 weeks, with the addition of fresh medium to prevent drying.
-
Staining and Counting: Colonies were stained with crystal violet and counted.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice, such as NOD-Rag1null IL2rgnull (NRG) mice, were used.[5]
-
Tumor Implantation:
-
For cell line-derived xenografts, H69AR cells were subcutaneously injected into the flanks of the mice.
-
For patient-derived xenografts (PDX), tumor fragments were implanted subcutaneously.
-
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered, for example, as a slurry in saline with 10% DMSO, at doses ranging from 17.5 to 70 mg/kg.[5] The vehicle was administered to the control group.
-
Monitoring: Tumor volume was measured regularly (e.g., twice a week) using calipers. Mouse body weight was also monitored to assess toxicity.
-
Endpoint: The study continued for a predetermined period (e.g., 25-39 days), or until tumors reached a maximum allowable size, at which point the mice were euthanized.[5] For survival studies, mice were monitored until the study endpoint.
RNA Sequencing (RNA-seq) Analysis
-
Sample Preparation: H69AR cells were treated with this compound or a vehicle control.
-
RNA Extraction: Total RNA was extracted from the cells using a standard kit.
-
Library Preparation and Sequencing: RNA-seq libraries were prepared and sequenced to generate a significant number of mapped reads (e.g., ~33 x 10^7 mapped reads per replicate).
-
Data Analysis: Differentially expressed genes between the this compound-treated and control groups were identified. A comparison was made with data from DDX5 knockdown experiments to identify commonly regulated transcripts. A false discovery rate (FDR) of <0.05 was used to determine significance.[2]
Cellular Respiration Measurement
-
Assay: Oxygen consumption rates (OCR) were measured using a Seahorse XFe24 metabolic flux analyzer.
-
Procedure: H69AR cells were seeded in Seahorse XF plates and treated with this compound or vehicle. OCR was measured under basal conditions and in response to mitochondrial stressors.[5]
References
- 1. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Breast cancer drug this compound shows potential for small-cell lung cancer in new tests - One Health Initiative [onehealthinitiative.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Phosphorylated p68 RNA Helicase in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The DEAD-box RNA helicase p68 (DDX5) is a critical regulator of gene expression and is increasingly implicated in cancer development and progression. Its function is intricately modulated by post-translational modifications, with phosphorylation emerging as a key event in driving oncogenic signaling. This technical guide provides an in-depth exploration of the function of phosphorylated p68 in cancer, detailing its involvement in key signaling pathways, its impact on cellular processes, and the experimental methodologies used to investigate its role. This document is intended to serve as a comprehensive resource for researchers and drug development professionals targeting p68 and its associated pathways in oncology.
Introduction to p68 RNA Helicase and its Phosphorylation
p68, a prototypical member of the DEAD-box family of RNA helicases, is involved in virtually all aspects of RNA metabolism, including transcription, splicing, and miRNA processing.[1] Beyond its canonical role as an RNA helicase, p68 functions as a transcriptional co-activator for a multitude of transcription factors, including hormone receptors (estrogen and androgen receptors), p53, and β-catenin.[1][2] Its expression is frequently dysregulated in various cancers, and this altered expression is often coupled with changes in its post-translational modification status, most notably phosphorylation.[1][2]
Phosphorylation of p68 on specific tyrosine and serine/threonine residues acts as a molecular switch, dictating its subcellular localization, protein-protein interactions, and enzymatic activity. Tyrosine phosphorylation, in particular, is strongly associated with cancer progression, promoting epithelial-mesenchymal transition (EMT), cell proliferation, and migration.[3][4]
Key Signaling Pathways Involving Phosphorylated p68
Phosphorylated p68 is a central node in several oncogenic signaling pathways. The following diagrams illustrate its key interactions and downstream effects.
PDGF Signaling and EMT
Platelet-derived growth factor (PDGF) signaling leads to the tyrosine phosphorylation of p68, a critical step in promoting EMT, a process that enhances cancer cell motility and invasion.[4]
Wnt/β-catenin Signaling
Phosphorylated p68 can also potentiate Wnt/β-catenin signaling, a pathway fundamental to development and frequently dysregulated in cancer. p-p68 can promote the nuclear translocation of β-catenin, leading to the transcription of Wnt target genes.
Quantitative Data on Phosphorylated p68 in Cancer
The following tables summarize key quantitative findings on the expression and functional impact of phosphorylated p68 in various cancers.
| Cancer Type | Finding | Fold Change / % Change | p-value | Reference |
| Prostate Cancer | Increased p68 expression in cancer vs. benign tissue | - | p = 0.008 | [2] |
| Prostate Cancer | Reduction in PSA mRNA with p68 RNAi | ~40% decrease | - | [1] |
| Prostate Cancer | Reduction in AR mRNA with p68 RNAi | ~60% decrease | - | [1] |
| Prostate Cancer | Co-expression of AR, β-catenin, and p68 on luciferase activity | 8-fold increase | p < 0.0057 | [5] |
| Prostate Cancer | Attenuation of β-catenin recruitment with p68 depletion | 1.1-fold decrease | p < 0.0023 | [5] |
| Breast Cancer | High p68 expression correlation with low overall survival | - | - | [6] |
| HNSC & Breast Cancer | Increased pS480-DDX5 in tumor vs. normal tissue | - | p < 0.05 | [7] |
| Cervical Cancer | Enhanced cell migration with p68 overexpression (24h) | Significant increase | p < 0.05 | [1][3] |
| Cervical Cancer | Enhanced cell migration with p68 overexpression (48h) | Significant increase | p < 0.01 | [1][3] |
| Functional Assay | Effect of Phosphorylated p68 | Quantitative Measurement | Reference |
| Cell Migration | |||
| Scratch Assay (Cervical Cancer) | Increased wound closure at 24h | Statistically significant | [1][3] |
| Scratch Assay (Cervical Cancer) | Increased wound closure at 48h | Statistically significant | [1][3] |
| Transcriptional Regulation | |||
| Luciferase Reporter (Prostate Cancer) | Co-activation of Androgen Receptor | 8-fold increase in activity | [5] |
| Protein-Protein Interaction | |||
| ChIP (Prostate Cancer) | Recruitment of β-catenin to PSA promoter | 1.1-fold decrease upon p68 depletion | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study phosphorylated p68.
Immunoprecipitation and Western Blotting for Phospho-p68
This protocol is for the immunoprecipitation of p68 followed by Western blotting to detect its phosphorylation status.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-p68 antibody
-
Anti-phospho-tyrosine or site-specific phospho-p68 antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer.
-
Clarification: Centrifuge lysate to pellet cell debris and collect the supernatant.
-
Immunoprecipitation: Incubate the lysate with anti-p68 antibody overnight at 4°C.
-
Bead Binding: Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C.
-
Washing: Wash the beads 3-5 times with wash buffer.
-
Elution: Elute the protein from the beads using elution buffer.
-
SDS-PAGE and Transfer: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-tyrosine or site-specific phospho-p68 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
In Vitro Kinase Assay
This protocol details an in vitro assay to determine if a specific kinase can phosphorylate p68.
Materials:
-
Recombinant purified p68 protein
-
Active recombinant kinase
-
Kinase buffer
-
ATP (including γ-³²P-ATP for radioactive detection or "cold" ATP for Western blot detection)
-
SDS-PAGE sample buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the recombinant p68, active kinase, and kinase buffer.
-
Initiate Reaction: Add ATP to start the kinase reaction.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified time (e.g., 30 minutes).
-
Stop Reaction: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis:
-
Radioactive Detection: Separate the proteins by SDS-PAGE, dry the gel, and expose it to a phosphor screen or X-ray film to detect the incorporation of ³²P into p68.
-
Western Blot Detection: Separate the proteins by SDS-PAGE and perform a Western blot using a phospho-specific p68 antibody.
-
Cell Migration and Invasion Assays
These assays are used to assess the effect of p68 phosphorylation on cell motility.
4.3.1. Scratch (Wound Healing) Assay
Materials:
-
Cells cultured to a confluent monolayer in a multi-well plate
-
Pipette tip or a specialized scratch tool
-
Microscope with a camera
Procedure:
-
Create Wound: Create a "scratch" in the cell monolayer with a pipette tip.
-
Wash: Gently wash the cells to remove dislodged cells.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., every 6-12 hours).
-
Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration.
4.3.2. Transwell Invasion Assay
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel or other extracellular matrix components
-
Serum-free and serum-containing media
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
Procedure:
-
Coat Inserts: Coat the top of the Transwell membrane with Matrigel and allow it to solidify.
-
Cell Seeding: Seed cells in serum-free medium into the upper chamber of the Transwell insert.
-
Chemoattractant: Add serum-containing medium (as a chemoattractant) to the lower chamber.
-
Incubation: Incubate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Remove Non-invading Cells: Use a cotton swab to gently remove the cells from the upper surface of the membrane.
-
Stain and Visualize: Fix and stain the cells that have invaded to the lower surface of the membrane.
-
Quantification: Count the number of stained cells in several fields of view to quantify invasion.
Luciferase Reporter Assay
This assay measures the effect of p68 on the transcriptional activity of a specific promoter.
Materials:
-
Cells
-
Luciferase reporter plasmid containing the promoter of interest
-
Expression plasmid for p68 (and its phospho-mutants)
-
Transfection reagent
-
Luciferase assay reagent
Procedure:
-
Transfection: Co-transfect cells with the luciferase reporter plasmid, a control plasmid (e.g., Renilla luciferase), and the p68 expression plasmid.
-
Incubation: Incubate the cells for 24-48 hours to allow for protein expression.
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if p68 is recruited to specific DNA sequences in the genome.
Materials:
-
Formaldehyde
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Anti-p68 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Primers for qPCR
Procedure:
-
Cross-linking: Cross-link proteins to DNA with formaldehyde.
-
Quenching: Quench the cross-linking reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and shear the chromatin into smaller fragments using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-p68 antibody.
-
Bead Capture: Capture the antibody-protein-DNA complexes with Protein A/G beads.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA.
-
qPCR Analysis: Use quantitative PCR with primers specific to the target DNA region to determine the enrichment of that region in the p68 immunoprecipitate compared to an input control.
Conclusion and Future Directions
The phosphorylation of p68 RNA helicase is a critical event that drives multiple oncogenic processes, making it an attractive target for cancer therapy. This guide has provided a comprehensive overview of the signaling pathways involving phosphorylated p68, quantitative data supporting its role in cancer, and detailed protocols for its study. Future research should focus on further elucidating the upstream kinases and downstream effectors of p68 phosphorylation in different cancer contexts. The development of specific inhibitors that target the phosphorylation of p68 or its interaction with downstream partners holds significant promise for novel anti-cancer strategies.
References
- 1. p68 prompts the epithelial-mesenchymal transition in cervical cancer cells by transcriptionally activating the TGF-β1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Assessment of Quantification Methods for Tumor Tissue Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p68 prompts the epithelial-mesenchymal transition in cervical cancer cells by transcriptionally activating the TGF-β1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High resolution profiling of cell cycle-dependent protein and phosphorylation abundance changes in non-transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alterations in the global proteome and phosphoproteome in third-generation EGFR TKI resistance reveal drug targets to circumvent resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Supinoxin (RX-5902): A Technical Guide to its Discovery, Synthesis, and Dual-Mechanism Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Supinoxin (RX-5902) is a novel, orally bioavailable small molecule that has demonstrated significant preclinical anticancer activity in a range of solid tumors, including triple-negative breast cancer (TNBC) and small-cell lung cancer (SCLC). Initially identified through the screening of novel quinoxalinyl-piperazine compounds, this compound has emerged as a promising therapeutic candidate with a multifaceted mechanism of action. This technical guide provides an in-depth overview of the discovery and synthesis of this compound, along with a detailed exploration of its two proposed primary mechanisms of action: the inhibition of the phosphorylated p68 (DDX5)/β-catenin signaling pathway and the disruption of mitochondrial respiration. This document summarizes key quantitative data, outlines detailed experimental protocols for its evaluation, and provides visual representations of its molecular interactions and experimental workflows.
Discovery and Synthesis
This compound, chemically known as 1-(3,5-Dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl] piperazine, was identified as a potent anticancer agent during a screening of novel quinoxalinyl-piperazine derivatives.[1] In this initial screening, it was designated as compound 25.[1][2]
Synthesis of this compound (RX-5902)
The synthesis of this compound is detailed in patent literature, specifically in patent US 8,598,173 B2 as compound 89. The synthesis involves the reaction of Ethyl N-(6-fluoro-2-methoxyquinoxalin-3-yl)carbamate with 1-(3,5-dimethoxyphenyl)piperazine.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Ethyl N-(6-fluoro-2-methoxyquinoxalin-3-yl)carbamate and 1-(3,5-dimethoxyphenyl)piperazine are reacted in an appropriate organic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period, typically ranging from several hours to overnight, to ensure the completion of the reaction.
-
Work-up and Purification: Following the reaction, the solvent is removed under reduced pressure. The resulting residue is then purified using silica gel column chromatography. A common eluent system for this purification is a mixture of n-hexane and ethyl acetate.
-
Final Product: The fractions containing the desired product are collected and the solvent is evaporated to yield 1-[(6-Fluoro-3-methoxyquinoxalin-2-yl)aminocarbonyl]-4-(3,5-dimethoxyphenyl)piperazine (this compound). The identity and purity of the final compound are confirmed by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
The anticancer effects of this compound are attributed to at least two distinct, and potentially cell-type dependent, mechanisms of action.
Inhibition of the p-p68/β-Catenin Signaling Pathway
The most extensively studied mechanism of this compound involves its interaction with the phosphorylated form of the DEAD-box RNA helicase p68 (also known as DDX5).[3] Phosphorylated p68 (p-p68) plays a crucial role in the nuclear translocation of β-catenin, a key effector in the Wnt signaling pathway, which is often dysregulated in cancer.[4][5]
This compound is a first-in-class inhibitor of p-p68.[6][7] It has been shown to directly bind to Y593 phosphorylated-p68.[2] This binding interferes with the interaction between p-p68 and β-catenin, thereby preventing the nuclear shuttling of β-catenin.[5] The subsequent decrease in nuclear β-catenin leads to the downregulation of its target genes, which are critical for cancer cell proliferation and survival, such as c-Myc and cyclin D1.[2][4] This mechanism has been well-documented in triple-negative breast cancer models.[5][7]
References
- 1. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 2. First-in-class phosphorylated-p68 inhibitor RX-5902 inhibits β-catenin signaling and demonstrates anti-tumor activity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional and genomic characterisation of a xenograft model system for the study of metastasis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 6. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Multifaceted Role of DDX5 in Triple-Negative Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Emerging evidence has identified the DEAD-box RNA helicase DDX5 as a critical player in the pathogenesis of TNBC. This technical guide provides a comprehensive overview of the role of DDX5 in TNBC, detailing its involvement in key oncogenic signaling pathways, its impact on cellular processes, and its potential as a therapeutic target. We present quantitative data in structured tables, detailed experimental protocols for studying DDX5, and visual representations of key pathways and workflows to facilitate a deeper understanding and guide future research and drug development efforts.
Introduction: DDX5 as a Key Regulator in TNBC
DDX5, also known as p68, is an ATP-dependent RNA helicase involved in virtually all aspects of RNA metabolism, including transcription, splicing, and miRNA processing.[1] In the context of cancer, DDX5 has been shown to function as a proto-oncogene, with elevated expression observed in various malignancies, including breast cancer.[2] Particularly in TNBC, a subtype characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, DDX5 plays a pivotal role in driving tumor progression.[2]
Studies have demonstrated that higher DDX5 protein levels are found in triple-negative basal-like tumors compared to other breast cancer subtypes.[2] Its expression is strongly correlated with markers of proliferation such as Ki67 and with the epidermal growth factor receptor (EGFR), both of which are associated with poor prognosis in TNBC.[2][3] This guide will delve into the molecular mechanisms through which DDX5 exerts its oncogenic functions in TNBC.
Quantitative Data on DDX5 in Triple-Negative Breast Cancer
The following tables summarize key quantitative findings related to DDX5 expression and function in TNBC, providing a basis for comparative analysis and highlighting its clinical relevance.
Table 1: Correlation of DDX5 Expression with Clinicopathological Markers in TNBC
| Marker | Correlation with DDX5 | Significance | Reference |
| Ki67 | Positive | Indicates a role for DDX5 in cell proliferation. | [2][3] |
| EGFR | Positive | Suggests a link between DDX5 and growth factor signaling. | [2][3] |
| CD44 | Positive (in basal subtypes) | Implies involvement in cancer stem cell-like properties. | [2] |
| Tumor Stage | Inverse | An unexpected finding that may require further investigation. | [4] |
Table 2: Impact of DDX5 Inhibition or Knockdown on TNBC Cell Proliferation
| Cell Line | Method of Inhibition | Effect on Proliferation | Quantitative Value | Reference |
| MDA-MB-453 | shRNA knockdown (90%) | Inhibition | 5- to 10-fold inhibition | [1] |
| SK-BR-3 | shRNA knockdown (90%) | Inhibition | 5- to 10-fold inhibition | [1] |
| MDA-MB-231 | RX-5902 (Supinoxin) | Inhibition | IC50: 18 nM to > 10 µM (sensitive lines avg. 56 nM) | [2] |
| Various TNBC Cell Lines | RX-5902 (this compound) | Inhibition | Average IC50 of 56 nM in sensitive cell lines | [2] |
| HCT116 (colorectal cancer) | siRNA knockdown (~90%) | Increased G1 phase, reduced S-phase | Not specified for TNBC | [1] |
Signaling Pathways Involving DDX5 in TNBC
DDX5 is a central node in several signaling pathways that are critical for TNBC progression. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions.
The AURKAIP1/DDX5/β-Catenin Signaling Axis
The Aurora kinase A interacting protein 1 (AURKAIP1) has been shown to stabilize DDX5 by preventing its ubiquitination and subsequent degradation. This stabilization of DDX5 leads to the activation of the Wnt/β-catenin signaling pathway, a crucial pathway in TNBC development.[5][6] DDX5 acts as a co-activator for β-catenin, promoting the transcription of downstream target genes like c-Myc and Cyclin D1, which drive cell proliferation.[5][6]
Caption: The AURKAIP1/DDX5/β-catenin signaling pathway in TNBC.
DDX5 as a Co-activator for Fra-1
The transcription factor Fos-related antigen 1 (Fra-1), a member of the activator protein 1 (AP-1) family, is overexpressed in TNBC and is a key driver of tumor growth.[2][7] DDX5 has been identified as a major interacting partner of Fra-1, enhancing its transcriptional activity and promoting Fra-1-driven cell proliferation.[2][7]
Caption: DDX5 enhances Fra-1 transcriptional activity in TNBC.
DDX5 in the Regulation of E2F-Mediated Transcription
DDX5 plays a crucial role in the G1-S phase transition of the cell cycle by directly regulating the expression of genes involved in DNA replication.[1][8] It achieves this by promoting the recruitment of RNA Polymerase II to the promoters of E2F-regulated genes.[1][8][9] This function is particularly important in breast cancer cells where the DDX5 locus is frequently amplified.[1][8]
Caption: DDX5 promotes G1-S transition via E2F-regulated genes.
DDX5 and miRNA Biogenesis
DDX5 is involved in the processing of microRNAs (miRNAs), small non-coding RNAs that regulate gene expression. In basal breast cancer cells, DDX5 regulates a subset of miRNAs, including the oncomiR miR-182.[3][4] By promoting the maturation of miR-182, DDX5 contributes to the reorganization of the actin cytoskeleton, a process essential for cell motility and metastasis.[3][4]
Caption: DDX5-mediated regulation of miR-182 and the actin cytoskeleton.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of DDX5 in TNBC.
Western Blotting for DDX5 Protein Expression
Objective: To determine the expression levels of DDX5 protein in TNBC cell lines or patient tissues.
Protocol:
-
Sample Preparation:
-
For cell lines: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For tissues: Homogenize tissue samples in lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Load samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF membrane at 100V for 1 hour at 4°C.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against DDX5 (e.g., rabbit anti-DDX5) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
-
Use a loading control, such as β-actin, to normalize for protein loading.
-
siRNA-Mediated Knockdown of DDX5
Objective: To investigate the functional consequences of reduced DDX5 expression in TNBC cells.
Protocol:
-
Cell Seeding:
-
Seed TNBC cells (e.g., MDA-MB-231) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
-
Transfection:
-
Prepare a mixture of siRNA targeting DDX5 (or a non-targeting control siRNA) and a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Add the transfection complex to the cells and incubate for 48-72 hours.
-
-
Validation of Knockdown:
-
Harvest cells and assess DDX5 mRNA levels by qRT-PCR and protein levels by Western blotting to confirm knockdown efficiency.
-
-
Functional Assays:
-
Perform cell proliferation assays (e.g., MTT or colony formation), migration/invasion assays (e.g., Transwell assay), or other relevant functional assays.
-
Chromatin Immunoprecipitation (ChIP) for DDX5 Binding to Promoters
Objective: To determine if DDX5 directly binds to the promoter regions of target genes (e.g., E2F-regulated genes).
Protocol:
-
Cross-linking and Chromatin Preparation:
-
Cross-link proteins to DNA in TNBC cells with 1% formaldehyde for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Incubate the chromatin overnight at 4°C with an antibody against DDX5 or a control IgG.
-
Add protein A/G agarose beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers.
-
Elute the complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating at 65°C overnight.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit.
-
-
Analysis:
-
Quantify the amount of precipitated DNA corresponding to specific promoter regions using quantitative PCR (qPCR) with primers flanking the putative DDX5 binding sites.
-
Dual-Luciferase Reporter Assay for Transcriptional Activity
Objective: To measure the effect of DDX5 on the transcriptional activity of a specific promoter (e.g., a promoter containing Fra-1 binding sites).
Protocol:
-
Plasmid Construction and Transfection:
-
Clone the promoter of interest upstream of a firefly luciferase reporter gene in a suitable vector.
-
Co-transfect TNBC cells with the reporter plasmid, a Renilla luciferase control plasmid (for normalization), and expression vectors for DDX5 and/or the transcription factor of interest (e.g., Fra-1).
-
-
Cell Lysis and Luciferase Measurement:
-
After 24-48 hours, lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially in the same lysate using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Compare the normalized luciferase activity between different experimental conditions to determine the effect of DDX5 on promoter activity.
-
Conclusion and Future Directions
DDX5 has emerged as a significant driver of TNBC progression, influencing cell proliferation, metastasis, and key oncogenic signaling pathways. The quantitative data and signaling pathways detailed in this guide underscore its potential as a valuable biomarker and a promising therapeutic target. The development of small molecule inhibitors, such as RX-5902 (this compound), which is currently in clinical trials, represents a tangible step towards targeting DDX5 in the clinic.
Future research should focus on further elucidating the complex regulatory networks involving DDX5, including its interactions with other RNA-binding proteins and non-coding RNAs. A deeper understanding of the mechanisms underlying the inverse correlation between DDX5 expression and tumor stage is also warranted. Ultimately, a comprehensive understanding of DDX5 biology will be instrumental in the development of novel and effective therapeutic strategies for patients with triple-negative breast cancer.
References
- 1. DDX5 Regulates DNA Replication And Is Required For Cell Proliferation In A Subset Of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple functions of the DEAD-box RNA helicase, DDX5 (p68), make DDX5 a superior oncogenic biomarker and target for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA helicase DDX5 regulates microRNA expression and contributes to cytoskeletal reorganization in basal breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. AURKAIP1 actuates tumor progression through stabilizing DDX5 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endogenous interaction profiling identifies DDX5 as an oncogenic coactivator of transcription factor Fra-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DDX5 regulates DNA replication and is required for cell proliferation in a subset of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Supinoxin (RX-5902): A Targeted Approach to Cancer Therapy Through p-p68 Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Supinoxin (RX-5902) is a first-in-class, orally bioavailable small molecule inhibitor of phosphorylated p68 RNA helicase (p-p68).[1][2][3] Initially developed as a modulator of the Wnt/β-catenin signaling pathway, its mechanism of action is a subject of evolving research, with recent evidence pointing towards a significant role in the inhibition of mitochondrial respiration. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining relevant experimental protocols. The information is intended to serve as a resource for researchers, scientists, and drug development professionals investigating new avenues in cancer therapy.
Introduction: The Role of p68 (DDX5) in Cancer
The DEAD-box RNA helicase p68, also known as DDX5, is a multifunctional protein implicated in various cellular processes, including RNA processing, transcription, and signal transduction.[4][5][6] Its phosphorylated form, p-p68, is selectively overexpressed in a variety of solid tumors, including breast, colon, ovarian, and lung cancers, while being largely absent in normal tissues.[3] This differential expression makes p-p68 an attractive target for cancer therapy.
Elevated p-p68 levels are associated with tumor progression, metastasis, and chemoresistance.[7] It has been shown to act as a co-activator for several key oncogenic transcription factors, including β-catenin, estrogen receptor-alpha (ERα), and the androgen receptor, thereby promoting the expression of genes involved in cell proliferation and survival such as cyclin D1 and c-Myc.[5][6]
This compound (RX-5902): Mechanism of Action
This compound is a novel therapeutic agent that specifically targets the phosphorylated form of p68 at tyrosine 593 (Y593).[8] Its mechanism of action has been a subject of investigation, with two prominent theories emerging from preclinical studies.
Inhibition of the Wnt/β-catenin Signaling Pathway (The Prevailing Model)
The initially proposed and widely cited mechanism of action for this compound involves its interference with the Wnt/β-catenin signaling pathway.[9] In this model, this compound binds to p-p68 and disrupts its interaction with β-catenin.[10] This disruption prevents the nuclear translocation of β-catenin, a critical step in the activation of Wnt target genes.[11][12] The subsequent decrease in nuclear β-catenin leads to reduced expression of downstream targets like c-Myc and cyclin D1, ultimately resulting in cell cycle arrest and apoptosis.[10]
Inhibition of Mitochondrial Respiration (An Emerging Model)
More recent research, particularly in the context of small-cell lung cancer (SCLC), has challenged the prevailing model.[9][13] Studies published in 2025 suggest that this compound's anti-tumor effects may be independent of its influence on β-catenin localization.[13][14] Instead, this emerging model posits that this compound inhibits mitochondrial respiration, leading to a reduction in cellular energy levels.[15] This effect is believed to be mediated through DDX5, though the precise molecular interactions are still under investigation.[15] This new evidence suggests that this compound may have a broader and more fundamental impact on cancer cell metabolism.
Quantitative Data Summary
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines and in vivo models. The following tables summarize key quantitative data from preclinical and clinical studies.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cancer Type | Cell Line(s) | IC50 (nM) | Reference(s) |
| Triple-Negative Breast Cancer (TNBC) | Sensitive Cell Lines (panel of 18) | 56 (average) | [10][11] |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231, Cal-51, HCC-1806, MDA-MB-468 | 10 - 20 | [1] |
| Renal Cell Carcinoma | Panel of 10 cell lines | 39 (average) | [8] |
| Small-Cell Lung Cancer (SCLC) | H69 (chemo-sensitive), H69AR (chemo-resistant) | Not specified, but inhibits proliferation | [9][15] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Tumor Growth Delay (TGD) | Reference(s) |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 | 160, 320, 600 mg/kg, once weekly for 3 weeks (oral) | TGI: 55.7%, 80.29%, 94.58% respectively | [1] |
| Renal Cell Carcinoma | Caki-1 | 160 mg/kg, weekly for 4 weeks | TGD: 75% | [8] |
| Renal Cell Carcinoma | Caki-1 | 50-70 mg/kg, daily (5 days on/2 off) for 3 weeks | TGI: 80% and 96% | [8] |
| Small-Cell Lung Cancer (SCLC) | Patient-Derived Xenograft (PDX) | 70 mg/kg | Improved survival and inhibited tumor growth | [9][14] |
| Triple-Negative Breast Cancer (TNBC) | Patient-Derived Humanized Mouse Model (with Nivolumab) | Not specified | TGI: 85% (combination) vs 32% (immunotherapy alone) | [16] |
Table 3: Clinical Trial Data for this compound
| Phase | Cancer Type | Key Findings | Reference(s) |
| Phase I | Solid Tumors | Safe and well-tolerated at the recommended Phase II dose (250mg daily, 5 days on/2 off). Initial signs of clinical activity observed. | [16][17] |
| Phase Ib/IIa | Advanced Triple-Negative Breast Cancer | Stable disease in 5 of 11 patients after two cycles. One patient showed a tumor reduction of 18.2%. | [2] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in this compound research.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Materials:
-
Cancer cell lines of interest
-
Appropriate cell culture medium and supplements
-
96-well opaque-walled multiwell plates
-
This compound (RX-5902) stock solution
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
-
-
Protocol:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the this compound dilutions (and a vehicle control).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (e.g., IncuCyte® Caspase-3/7 Green Apoptosis Assay)
This real-time assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.
-
Materials:
-
Cancer cell lines
-
Culture medium
-
96-well plates
-
This compound (RX-5902)
-
IncuCyte® Caspase-3/7 Green Reagent (Sartorius)
-
IncuCyte® Live-Cell Analysis System
-
-
Protocol:
-
Seed cells in a 96-well plate.
-
Add the IncuCyte® Caspase-3/7 Green Reagent to the culture medium.
-
Treat cells with various concentrations of this compound.
-
Place the plate inside the IncuCyte® system.
-
Acquire images at regular intervals (e.g., every 2-4 hours) over a period of 24-72 hours.
-
Analyze the images using the IncuCyte® software to quantify the green fluorescent signal, which is proportional to the number of apoptotic cells.
-
Western Blotting for Nuclear β-catenin
This technique is used to detect and quantify the amount of β-catenin that has translocated to the nucleus.
-
Materials:
-
Treated and untreated cancer cells
-
Nuclear and cytoplasmic extraction kits (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-β-catenin, anti-lamin B1 for nuclear fraction control, anti-GAPDH for cytoplasmic fraction control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's protocol.
-
Determine the protein concentration of each fraction.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-β-catenin antibody, along with antibodies for nuclear and cytoplasmic markers.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative amount of nuclear β-catenin.
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or NOD-scid gamma mice)
-
Cancer cell line or patient-derived tumor tissue for implantation
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
-
-
Protocol:
-
Implant cancer cells or tumor fragments subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (or vehicle control) orally according to the specified dosing schedule.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate tumor growth inhibition (TGI) or tumor growth delay (TGD) to assess efficacy.
-
Experimental Workflows
The investigation of this compound's efficacy typically follows a logical progression from in vitro to in vivo studies.
Conclusion and Future Directions
This compound (RX-5902) is a promising anti-cancer agent with a unique targeting mechanism directed at p-p68. While the initial focus was on its role as an inhibitor of the Wnt/β-catenin pathway, emerging evidence suggests a more complex mechanism involving the modulation of mitochondrial respiration. This dual activity, if confirmed, could position this compound as a multifaceted therapeutic capable of overcoming certain forms of chemoresistance. The preclinical data are robust, demonstrating significant anti-tumor activity in various cancer models, particularly in triple-negative breast cancer and renal cell carcinoma. Early clinical data have shown a favorable safety profile and preliminary signs of efficacy.
Future research should focus on elucidating the precise molecular details of this compound's interaction with DDX5 and its impact on mitochondrial function. Further investigation into its immunomodulatory properties, especially in combination with checkpoint inhibitors, is also warranted. As our understanding of this compound's mechanism of action deepens, so too will our ability to identify patient populations most likely to benefit from this innovative targeted therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetic Characterization of this compound and Its Physiologically Based Pharmacokinetic Modeling in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RX-5902 (this compound) - Chemietek [chemietek.com]
- 4. e-century.us [e-century.us]
- 5. tandfonline.com [tandfonline.com]
- 6. The role of DEAD‐box RNA helicase p68 (DDX5) in the development and treatment of breast cancer | Semantic Scholar [semanticscholar.org]
- 7. Role of the DEAD-box RNA helicase DDX5 (p68) in cancer DNA repair, immune suppression, cancer metabolic control, virus infection promotion, and human microbiome (microbiota) negative influence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. First-in-Class Phosphorylated-p68 Inhibitor RX-5902 Inhibits β-Catenin Signaling and Demonstrates Antitumor Activity in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. First-in-class phosphorylated-p68 inhibitor RX-5902 inhibits β-catenin signaling and demonstrates anti-tumor activity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
Downstream Targets of Supinoxin Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supinoxin (RX-5902) is a first-in-class, orally bioavailable small molecule inhibitor of the phosphorylated form of the DEAD-box RNA helicase p68 (DDX5).[1][2] Phosphorylated p68 is selectively overexpressed in various cancer cells and is implicated in tumor progression and metastasis, making it a promising therapeutic target.[1][3] this compound has demonstrated potent anti-proliferative activity in a range of cancer models, including triple-negative breast cancer (TNBC), small-cell lung cancer (SCLC), and renal cell carcinoma.[4][5][6] This technical guide provides an in-depth overview of the downstream signaling targets of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its proposed mechanisms of action.
Core Signaling Pathways and Downstream Targets
The mechanism of action of this compound has been elucidated through two primary signaling pathways, with downstream effects converging on the inhibition of cancer cell proliferation and survival.
Inhibition of the Wnt/β-catenin Signaling Pathway
The most extensively characterized mechanism of this compound involves the inhibition of the Wnt/β-catenin signaling pathway.[7] this compound directly binds to phosphorylated p68 (p-p68) at tyrosine 593 (Tyr593).[3][8] This interaction is crucial as p-p68 acts as a co-activator of β-catenin, facilitating its nuclear translocation and subsequent activation of target gene transcription.[9][10]
By binding to p-p68, this compound disrupts the p-p68/β-catenin complex, leading to a reduction in nuclear β-catenin levels.[11] This, in turn, downregulates the expression of key oncogenes and cell cycle regulators that are transcriptional targets of β-catenin.
Key Downstream Targets of the this compound-p68-β-catenin Axis:
-
c-Myc: A proto-oncogene that plays a critical role in cell cycle progression, apoptosis, and cellular transformation. This compound treatment has been shown to decrease c-Myc protein levels.[12]
-
Cyclin D1: A key regulator of the G1/S phase transition in the cell cycle. Its downregulation by this compound contributes to cell cycle arrest.[8][12]
-
MCL-1: An anti-apoptotic protein. Its decreased expression upon this compound treatment is associated with the induction of apoptosis.[6][11]
-
p-c-Jun: The phosphorylated form of c-Jun, a component of the AP-1 transcription factor complex involved in cell proliferation and survival.[8][12]
Inhibition of Mitochondrial Respiration
More recent studies, particularly in the context of small-cell lung cancer (SCLC), have proposed an alternative or additional mechanism of action for this compound that is independent of the β-catenin pathway.[12] This research suggests that in SCLC cells, this compound does not alter the localization of β-catenin or the expression of its downstream targets.[12][13]
Instead, this compound was found to inhibit mitochondrial respiration by downregulating the expression of genes essential for oxidative phosphorylation.[12][14] This leads to a reduction in cellular energy levels (ATP), ultimately inhibiting tumor progression.[12][15] This effect is still dependent on the interaction with DDX5, indicating that DDX5 plays a crucial role in regulating mitochondrial function in SCLC.[12][14]
Key Downstream Effects on Mitochondrial Function:
-
Downregulation of Mitochondrial Genes: this compound treatment leads to a decreased expression of genes involved in the oxidative phosphorylation pathway.[12]
-
Impaired Cellular Respiration: The inhibition of mitochondrial gene expression results in compromised mitochondrial function and a blockage of cellular respiration.[12][14]
-
Reduced Cellular Energy: The ultimate consequence is a decrease in ATP production, which is critical for the high energy demands of cancer cells.[12][15]
Quantitative Data Summary
The anti-cancer efficacy of this compound has been quantified in numerous preclinical studies. The following tables summarize key in vitro and in vivo data.
Table 1: In Vitro Anti-proliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various Human Cancer Cell Lines | Various | 10 - 20 | [6][8] |
| Sensitive TNBC Cell Lines | Triple-Negative Breast Cancer | 56 (average) | [11] |
| H69 | Small-Cell Lung Cancer | 39.81 ± 4.41 | [12] |
| H69AR (chemo-resistant) | Small-Cell Lung Cancer | 69.38 ± 8.89 | [12] |
| Renal Cancer Cell Lines | Renal Cell Carcinoma | 39 (average) | [4] |
Table 2: In Vivo Anti-tumor Activity of this compound
| Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Effect | Reference |
| MDA-MB-231 Xenograft (TNBC) | 160, 320, 600 mg/kg (oral) | 54.4%, 84.4%, 100% TGI respectively | [16][17] |
| Caki-1 Xenograft (Renal) | 160 mg/kg (weekly) | 75% Tumor Growth Delay (TGD) | [4] |
| Caki-1 Xenograft (Renal) | 50, 70 mg/kg (daily, 5 days on/2 off) | 80%, 96% TGI respectively | [4] |
| H69AR Xenograft (SCLC) | 17.5, 35, 70 mg/kg | Significant tumor growth inhibition, most striking at 70 mg/kg | [12] |
| SCLC Patient-Derived Xenograft (PDX) | 70 mg/kg | Improved survival and inhibited tumor growth | [12] |
| TNBC Patient-Derived Xenograft (PDX) | 60 mg/kg (oral, 5 days on/2 off) | 47.97% - 84.14% TGI | [18] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to determine the downstream effects of this compound.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay is used to determine the IC50 value of this compound in cancer cell lines.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Analysis: Measure luminescence using a plate reader. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Western Blotting for Protein Expression
This technique is used to measure the levels of specific proteins (e.g., β-catenin, c-Myc, Cyclin D1) in cells following this compound treatment.
-
Cell Treatment and Lysis: Treat cultured cells with this compound at various concentrations for a defined period (e.g., 24 or 48 hours). Harvest and lyse the cells to extract total protein. For nuclear protein analysis, perform nuclear fractionation.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein. A loading control (e.g., β-actin or GAPDH) is used to normalize the results.[19]
Immunofluorescence for Protein Localization
This method is used to visualize the subcellular localization of proteins, such as the nuclear translocation of β-catenin.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound for a specified time (e.g., 24 hours).[12]
-
Fixation and Permeabilization: Fix the cells with a cross-linking agent (e.g., paraformaldehyde) and then permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Immunostaining: Block non-specific binding sites. Incubate the cells with a primary antibody against the protein of interest (e.g., β-catenin). Wash and then incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the cell nuclei with a DNA-binding dye (e.g., DAPI). Mount the coverslips onto microscope slides.
-
Microscopy: Visualize the cells using a fluorescence microscope. The location of the fluorescent signal indicates the subcellular localization of the target protein.[12]
RNA Sequencing (RNA-Seq)
RNA-Seq is employed for a global analysis of gene expression changes induced by this compound.
-
Cell Treatment and RNA Extraction: Treat cells with or without this compound. Isolate total RNA from the cells.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.
-
Sequencing: Sequence the prepared libraries using a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome. Perform differential gene expression analysis to identify genes that are significantly upregulated or downregulated upon this compound treatment.[13] Gene set enrichment analysis (GSEA) can then be used to identify affected biological pathways, such as oxidative phosphorylation.[12]
Conclusion
This compound is a promising anti-cancer agent with a multifaceted mechanism of action centered on the inhibition of the p68 RNA helicase. The downstream consequences of this inhibition appear to be context-dependent. In TNBC and other cancer types, the primary effect is the disruption of the Wnt/β-catenin signaling pathway, leading to cell cycle arrest and apoptosis. In SCLC, the dominant effect seems to be the impairment of mitochondrial respiration and cellular energetics. This dual-mode of action highlights the potential for this compound to be effective across a range of malignancies. Further research is warranted to fully elucidate the interplay between these two pathways and to identify biomarkers that can predict patient response to this compound therapy. The data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians working to advance the development of this novel therapeutic agent.
References
- 1. RX-5902 (this compound) - Chemietek [chemietek.com]
- 2. ascopubs.org [ascopubs.org]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. ascopubs.org [ascopubs.org]
- 5. Breast cancer drug this compound shows potential for small-cell lung cancer in new tests - One Health Initiative [onehealthinitiative.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bionews.com [bionews.com]
- 8. A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 10. Pharmacokinetic Characterization of this compound and Its Physiologically Based Pharmacokinetic Modeling in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. First-in-Class Phosphorylated-p68 Inhibitor RX-5902 Inhibits β-Catenin Signaling and Demonstrates Antitumor Activity in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Breast cancer drug this compound shows potential for small-cell lung cancer in new tests [ag.purdue.edu]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. First-in-class phosphorylated-p68 inhibitor RX-5902 inhibits β-catenin signaling and demonstrates anti-tumor activity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Supinoxin (RX-5902): A Modulator of the Tumor Microenvironment
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Supinoxin (RX-5902) is a first-in-class, orally bioavailable small molecule inhibitor of the RNA helicase p68 (DDX5).[1][2] Initially identified for its role in attenuating the Wnt/β-catenin signaling pathway, this compound has demonstrated significant anti-tumor activity in a range of preclinical cancer models, including triple-negative breast cancer (TNBC) and small-cell lung cancer (SCLC).[2][3][4] Emerging evidence also points to its ability to modulate the tumor microenvironment (TME), enhancing anti-tumor immunity and potentiating the effects of immune checkpoint inhibitors.[5][6] More recent studies have uncovered a novel mechanism of action in SCLC, involving the inhibition of mitochondrial respiration.[3][7][8] This guide provides a comprehensive technical overview of this compound's impact on the TME, summarizing key quantitative data, detailing experimental protocols, and visualizing critical signaling pathways and workflows.
Mechanism of Action
This compound's primary molecular target is the phosphorylated form of the RNA helicase p68 (p-p68).[1][2] Its downstream effects on the TME appear to be mediated through two distinct, and potentially context-dependent, mechanisms:
1. Inhibition of Wnt/β-catenin Signaling: In several cancer types, particularly TNBC, this compound has been shown to inhibit the nuclear translocation of β-catenin by disrupting its interaction with p-p68.[2] This leads to the downregulation of Wnt target genes, such as c-Myc and Cyclin D1, which are critical for cancer cell proliferation and survival.[1] The attenuation of this pathway is also linked to a more immune-permissive TME.
2. Inhibition of Mitochondrial Respiration: In SCLC models, this compound has been demonstrated to inhibit mitochondrial respiration, leading to a reduction in cellular energy levels.[3][7][8] This effect is also linked to the inhibition of DDX5 and results in impaired expression of genes necessary for oxidative phosphorylation.[7][8] This metabolic reprogramming can directly impact cancer cell viability and may also alter the metabolic landscape of the TME, influencing immune cell function.
Quantitative Data on this compound's Activity
In Vitro Anti-proliferative Activity
This compound exhibits potent anti-proliferative activity across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several cell lines are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| TNBC Lines (average) | Triple-Negative Breast Cancer | 56 | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 10-20 | [9] |
| H69 | Small-Cell Lung Cancer | 39.81 ± 4.41 | [7][8] |
| H69AR | Chemo-resistant Small-Cell Lung Cancer | 69.38 ± 8.89 | [7][8] |
| Caki-1 | Renal Cell Carcinoma | ~10-21 | [9] |
| UMRC2 | Renal Cell Carcinoma | ~10-21 | [9] |
| PANC-1 | Pancreatic Cancer | ~10-21 | [9] |
| A549 | Lung Cancer | ~10-21 | [9] |
| MKN-45 | Gastric Cancer | ~10-21 | [9] |
| HepG2 | Liver Cancer | ~10-21 | [9] |
| HCT116 | Colorectal Cancer | ~10-21 | [9] |
| HT29 | Colorectal Cancer | ~10-21 | [9] |
| PC-3 | Prostate Cancer | ~10-21 | [9] |
| U251 | Glioblastoma | ~10-21 | [9] |
| HeLa | Cervical Cancer | ~10-21 | [9] |
| SK-MEL-28 | Melanoma | ~10-21 | [9] |
| OVCAR-3 | Ovarian Cancer | ~10-21 | [9] |
In Vivo Anti-tumor Efficacy
This compound demonstrates significant anti-tumor activity in various xenograft and syngeneic mouse models.
| Cancer Model | Treatment | Dosage and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| MDA-MB-231 (TNBC) | This compound | 160 mg/kg, weekly | 54.4% | [10] |
| 320 mg/kg, weekly | 84.4% | [10] | ||
| 600 mg/kg, weekly | 100% | [10] | ||
| H69AR (SCLC) | This compound | 70 mg/kg, daily | Significant inhibition | [8][11] |
| 4T1 (TNBC) | This compound | 60 mg/kg, daily | 44% | [12] |
| Anti-PD-1 | - | 21% | [12] | |
| This compound + Anti-PD-1 | 60 mg/kg, daily | 61% | [12] | |
| This compound | 35 mg/kg, daily | 35% | [12] | |
| This compound + Anti-CTLA-4 | 35 mg/kg, daily | 67% | [12] | |
| This compound | 75 mg/kg, daily | 76% | [12] | |
| This compound + Anti-CTLA-4 | 75 mg/kg, daily | 81% | [12] |
Impact on the Tumor Immune Microenvironment
This compound has been shown to modulate the immune landscape within the TME, shifting it towards a more anti-tumorigenic state.
| Immune Cell Population | Effect | Cancer Model | Reference |
| Activated T Cells | Significant increase in tumor-infiltrating lymphocytes (TILs) | TNBC | [6] |
| CD4+ T Cells | Significant increase in TILs (in combination with nivolumab) | TNBC | [6] |
| Human Myeloid Populations | Decrease (associated with immunosuppression) | TNBC | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: this compound's inhibition of the Wnt/β-catenin signaling pathway.
Caption: this compound's inhibition of mitochondrial respiration in SCLC.
Experimental Workflows
Caption: General workflow for in vivo efficacy studies of this compound.
Caption: Workflow for tumor-infiltrating lymphocyte (TIL) analysis.
Experimental Protocols
In Vivo Tumor Model
A common in vivo model for assessing this compound's efficacy, particularly in combination with immunotherapy, is the syngeneic 4T1 murine TNBC model.[12]
-
Cell Culture: 4T1 cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.
-
Tumor Implantation: 5 x 10^5 4T1 cells in 100 µL of phosphate-buffered saline (PBS) are injected subcutaneously into the mammary fat pad of female BALB/c mice.
-
Treatment: When tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into treatment groups. This compound is typically administered daily via oral gavage at doses ranging from 35 to 75 mg/kg.[12] Checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) are administered intraperitoneally according to established protocols.
-
Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²). Body weight is also monitored as a measure of toxicity.
-
Endpoint: At the end of the study, tumors are excised and weighed. A portion of the tumor is fixed in formalin for immunohistochemistry, and the remainder is processed for flow cytometry.
Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Dissociation: Tumors are minced and digested in a solution containing collagenase and DNase for 30-60 minutes at 37°C to generate a single-cell suspension.
-
Cell Staining:
-
Cells are washed and stained with a viability dye (e.g., Zombie Aqua) to exclude dead cells.
-
Fc receptors are blocked to prevent non-specific antibody binding.
-
Cells are then stained with a cocktail of fluorescently conjugated antibodies against cell surface markers. A typical panel for T-cell analysis includes:
-
CD45 (to identify immune cells)
-
CD3 (to identify T cells)
-
CD4 (to identify helper T cells)
-
CD8 (to identify cytotoxic T cells)
-
PD-1 (to assess T-cell exhaustion)
-
-
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. A representative gating strategy is as follows:
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
Gate on live cells based on the viability dye.
-
Gate on CD45+ cells to select for immune cells.
-
From the CD45+ population, gate on CD3+ cells to identify T cells.
-
From the CD3+ population, gate on CD4+ and CD8+ T-cell subsets.
-
Immunohistochemistry (IHC)
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer.
-
Staining:
-
Endogenous peroxidase activity is blocked with hydrogen peroxide.
-
Non-specific binding is blocked with a protein block solution.
-
Sections are incubated with primary antibodies (e.g., anti-CD8, anti-PD-L1) overnight at 4°C.
-
A secondary antibody conjugated to a detection enzyme (e.g., HRP) is applied.
-
The signal is developed using a chromogen (e.g., DAB), and sections are counterstained with hematoxylin.
-
-
Imaging and Analysis: Stained slides are imaged, and the percentage of positive cells or the staining intensity is quantified.
Impact on Cancer Stem Cells
The Wnt/β-catenin signaling pathway is a critical regulator of cancer stem cell (CSC) properties, including self-renewal and differentiation.[13][14] Given this compound's ability to inhibit this pathway, it is plausible that it may also impact the CSC population within the TME. CSCs are often characterized by the expression of markers such as ALDH1 and CD133.[1][12][15] Further research is warranted to directly investigate the effect of this compound on the frequency and function of ALDH1+ and CD133+ CSCs in various cancer models.
Future Directions
The dual mechanisms of action of this compound, targeting both cancer cell-intrinsic pathways and the TME, make it a promising therapeutic candidate. Future research should focus on:
-
Elucidating the interplay between the Wnt/β-catenin and mitochondrial respiration inhibition: Understanding which mechanism is dominant in different cancer types will be crucial for patient stratification.
-
Comprehensive profiling of the TME: In-depth analysis of the impact of this compound on a broader range of immune cells (e.g., myeloid-derived suppressor cells, tumor-associated macrophages), as well as the cytokine and chemokine milieu, is needed.
-
Investigating the direct effects on cancer stem cells: Studies are required to confirm the impact of this compound on the CSC population and its potential to overcome therapy resistance.
-
Optimizing combination therapies: Further exploration of this compound in combination with other immunotherapies, targeted therapies, and conventional chemotherapies is warranted to maximize its therapeutic potential.
Conclusion
This compound is a novel anti-cancer agent with a multifaceted mechanism of action that extends beyond direct tumor cell killing to the modulation of the TME. Its ability to inhibit Wnt/β-catenin signaling and mitochondrial respiration, coupled with its capacity to enhance anti-tumor immunity, positions it as a promising candidate for further preclinical and clinical investigation, both as a monotherapy and in combination with other cancer treatments. This technical guide provides a foundation for researchers and drug development professionals to design and execute studies aimed at further elucidating the therapeutic potential of this compound.
References
- 1. Expression of cancer stem cell markers ALDH1, CD44 and CD133 in primary tumor and lymph node metastasis of gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Longitudinal tissue analysis reveals microenvironmental changes correlate with combined immunotherapy and targeted therapy response in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic Characterization of this compound and Its Physiologically Based Pharmacokinetic Modeling in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Differential Expression of Cancer Stem Cell Markers ALDH1 and CD133 in Various Lung Cancer Subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Wnt/β-catenin Signaling in Normal and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wnt/beta-catenin signaling in cancer stemness and malignant behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinicopathological Significance of Tumor Stem Cell Markers ALDH1 and CD133 in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Enigma of Supinoxin (RX-5902): A Deep Dive into its Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Supinoxin (RX-5902) has emerged as a promising first-in-class oral inhibitor of phosphorylated p68 RNA helicase (DDX5), a key player in oncogenic signaling pathways. Its potent anti-proliferative and pro-apoptotic activities, particularly in triple-negative breast cancer (TNBC), have spurred significant interest in its mechanism of action and therapeutic potential. This technical whitepaper provides a comprehensive analysis of the currently available data on the structural activity relationship (SAR) of this compound, detailing its molecular interactions, downstream effects, and the experimental methodologies used to elucidate its function. While a comprehensive, publicly available SAR study detailing the systematic evaluation of this compound analogs is not yet available, this guide synthesizes existing data to infer key structural features crucial for its biological activity and outlines the foundational knowledge for future drug development efforts.
Introduction: The Rise of a Novel Anti-Cancer Agent
Mechanism of Action: Unraveling the Inhibition of p68 and β-Catenin Signaling
This compound's primary mechanism of action involves the direct binding to phosphorylated p68 (p-p68), thereby interfering with its interaction with β-catenin.[7] This disruption is central to its anti-cancer effects, as the p-p68/β-catenin complex is crucial for the nuclear translocation of β-catenin and the subsequent activation of Wnt signaling target genes, such as c-Myc and Cyclin D1, which are critical for cell proliferation and survival.[8][9]
The key steps in this compound's mechanism of action are:
-
Direct Binding to p-p68: this compound directly interacts with the phosphorylated form of p68 RNA helicase.
-
Inhibition of p-p68/β-catenin Interaction: This binding event prevents the association of p-p68 with β-catenin.
-
Suppression of β-catenin Nuclear Translocation: By inhibiting the formation of the p-p68/β-catenin complex, this compound effectively blocks the shuttling of β-catenin into the nucleus.
-
Downregulation of Wnt Target Genes: The reduced nuclear β-catenin leads to decreased transcriptional activation of oncogenes like c-Myc and Cyclin D1.
-
Induction of Apoptosis and Cell Cycle Arrest: The culmination of these events is the induction of programmed cell death (apoptosis) and arrest of the cell cycle, primarily at the G2/M phase, in cancer cells.[2][8]
Signaling Pathway
Caption: this compound's mechanism of action targeting the p-p68/β-catenin pathway.
Structural Activity Relationship (SAR) of this compound: A Predictive Analysis
While a dedicated public study on the SAR of this compound analogs is not available, an analysis of its chemical structure—1-(3,5-dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl]piperazine—allows for inferences on the key pharmacophoric features likely essential for its activity.
Core Structural Components:
-
Quinoxaline Scaffold: This heterocyclic moiety is a common feature in many biologically active compounds, including kinase inhibitors. The methoxy group at the 2-position and the fluorine atom at the 6-position are likely crucial for modulating the electronic properties and binding affinity of the molecule to the target protein.
-
Urea Linker: The aminocarbonyl group forms a urea linkage connecting the quinoxaline and piperazine rings. Urea moieties are known to participate in hydrogen bonding interactions within protein binding pockets, suggesting a critical role in anchoring this compound to p-p68.
-
Piperazine Ring: This central ring acts as a linker and its conformation can influence the overall topology of the molecule, ensuring the correct orientation of the terminal phenyl ring for optimal interaction.
-
3,5-Dimethoxyphenyl Group: The dimethoxy substitution pattern on the terminal phenyl ring likely contributes to the binding affinity through hydrophobic and potentially hydrogen bonding interactions within a specific pocket of the p-p68 protein.
Based on molecular docking studies and the known structure of this compound, the following SAR hypotheses can be proposed:
-
Substitutions on the Quinoxaline Ring: Modifications to the fluorine and methoxy groups could significantly impact potency and selectivity. The electron-withdrawing nature of fluorine and the electron-donating and steric bulk of the methoxy group are likely fine-tuned for optimal interaction.
-
Alterations to the Piperazine Ring: Changes to the piperazine ring, such as substitution or replacement with other cyclic amines, would likely alter the conformational flexibility and impact the presentation of the phenyl group to its binding site.
-
Modifications of the Phenyl Ring: The number and position of methoxy groups on the phenyl ring are probably critical. Altering this substitution pattern could probe the hydrophobic and electronic requirements of the binding pocket.
Quantitative Data on this compound's Biological Activity
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 10 - 21 | [2][8] |
| Caki-1 | Renal Cell Carcinoma | 10 - 21 | [2] |
| UMRC2 | Renal Cell Carcinoma | 10 - 21 | [2] |
| PANC-1 | Pancreatic Cancer | 10 - 21 | [2] |
| A549 | Lung Cancer | 10 - 21 | [2] |
| MKN-45 | Gastric Cancer | 10 - 21 | [2] |
| HepG2 | Hepatocellular Carcinoma | 10 - 21 | [2] |
| HCT116 | Colorectal Cancer | 10 - 21 | [2] |
| HT29 | Colorectal Cancer | 10 - 21 | [2] |
| PC-3 | Prostate Cancer | 10 - 21 | [2] |
| U251 | Glioblastoma | 10 - 21 | [2] |
| HeLa | Cervical Cancer | 10 - 21 | [2] |
| SK-MEL-28 | Melanoma | 10 - 21 | [2] |
| OVCAR-3 | Ovarian Cancer | 10 - 21 | [2] |
| TNBC Cell Lines (average) | Triple-Negative Breast Cancer | ~56 | [8] |
Key Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is used to assess the dose-dependent effect of this compound on the viability and proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the dose-response curve.
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the induction of apoptosis in cancer cells following treatment with this compound.
Principle: This assay utilizes a substrate for activated caspase-3 and -7, which are key executioner caspases in the apoptotic pathway. Cleavage of the substrate by the caspases releases a fluorescent molecule, allowing for the quantification of apoptosis.
Protocol (using a live-cell imaging system like IncuCyte):
-
Cell Seeding: Plate cells in a 96-well plate as described for the MTT assay.
-
Reagent and Compound Addition: Add a caspase-3/7 green detection reagent to the cell culture medium. Then, add various concentrations of this compound to the wells.
-
Live-Cell Imaging: Place the plate in a live-cell imaging system (e.g., IncuCyte) and acquire images at regular intervals (e.g., every 2-4 hours) for the duration of the experiment (e.g., 72 hours).
-
Image Analysis: The software of the imaging system is used to quantify the number of green fluorescent (apoptotic) cells over time.
-
Data Analysis: Plot the number of apoptotic cells versus time for each treatment condition to determine the kinetics of apoptosis induction.
β-Catenin/TCF Reporter Assay
This assay measures the effect of this compound on the transcriptional activity of the β-catenin/TCF signaling pathway.
Principle: Cells are transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase reporter gene. Activation of the Wnt/β-catenin pathway leads to the binding of the β-catenin/TCF complex to these sites and drives the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T or a relevant cancer cell line) with a TCF/LEF luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent.
-
Compound Treatment: After allowing for reporter expression (e.g., 24 hours), treat the cells with a Wnt ligand (e.g., Wnt3a) to activate the pathway, in the presence or absence of various concentrations of this compound.
-
Cell Lysis and Luciferase Assay: After the treatment period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity in this compound-treated cells to that of the Wnt3a-stimulated control to determine the inhibitory effect of this compound on β-catenin/TCF transcriptional activity.
Visualizing Experimental Workflows and Logical Relationships
Experimental Workflow: Determining this compound's IC50
Caption: Workflow for determining the IC50 value of this compound using the MTT assay.
Logical Relationship: this compound's Therapeutic Rationale
Caption: Logical flow illustrating the therapeutic rationale for this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted cancer therapies. Its unique mechanism of action, centered on the inhibition of the p-p68/β-catenin interaction, offers a novel strategy to combat cancers that are dependent on the Wnt signaling pathway. The potent in vitro and in vivo activity of this compound, particularly in challenging cancer types like TNBC, underscores its clinical potential.
However, the full elucidation of this compound's structural activity relationship remains a critical next step. Systematic medicinal chemistry efforts to synthesize and evaluate a library of this compound analogs are necessary to:
-
Identify the precise molecular interactions between this compound and p-p68.
-
Optimize the potency and selectivity of the core scaffold.
-
Improve the pharmacokinetic and pharmacodynamic properties of the lead compound.
-
Develop second-generation inhibitors with enhanced efficacy and reduced off-target effects.
A comprehensive understanding of the SAR of this compound will not only facilitate the development of improved therapeutics but will also provide valuable insights into the biology of p68 RNA helicase and its role in cancer progression. This knowledge will be instrumental in guiding the rational design of the next generation of p-68 inhibitors, ultimately benefiting patients with a range of difficult-to-treat malignancies.
References
- 1. Build Diagrams from Code Using Graphviz [edrawmax.wondershare.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RX-5902 (this compound) - Chemietek [chemietek.com]
- 4. Multiple functions of the DEAD-box RNA helicase, DDX5 (p68), make DDX5 a superior oncogenic biomarker and target for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DEAD-box RNA helicases with special reference to p68: Unwinding their biology, versatility, and therapeutic opportunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dot | Graphviz [graphviz.org]
- 7. A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Molecular Docking Studies of Supinoxin with p68 RNA Helicase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular docking studies of Supinoxin (RX-5902) with its target, the p68 RNA helicase (DDX5). This compound is a first-in-class, orally bioavailable small molecule inhibitor of phosphorylated p68 (p-p68), a protein implicated in various cancers. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction: this compound and the p68 Target
The DEAD-box RNA helicase p68 (DDX5) is a multifaceted protein involved in numerous cellular processes, including transcription, splicing, and miRNA processing. Its phosphorylation at tyrosine 593 (p-p68) is associated with oncogenic activities, including cell proliferation and metastasis. This compound has emerged as a promising anti-cancer agent by specifically targeting p-p68.[1][2] It has been shown to inhibit the growth of various cancer cell lines, with IC50 values in the nanomolar range, and demonstrates anti-tumor activity in preclinical models of triple-negative breast cancer and renal cell carcinoma.[3][4]
The primary mechanism of action of this compound involves its direct binding to p-p68, which in turn interferes with the p-p68-β-catenin signaling pathway.[5] This disruption leads to the downregulation of downstream targets like c-Myc and Cyclin D1, ultimately inhibiting cancer cell growth.[5] Molecular docking and subsequent molecular dynamics simulations have been instrumental in elucidating the structural basis of this interaction.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the interaction of this compound with p68 and its cellular effects.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity | |||
| IC50 | 10-20 nM | Various human cancer cell lines | [5] |
| Average IC50 | 56 nM | Sensitive triple-negative breast cancer cell lines | [3] |
| IC50 | 39.81 ± 4.41 nM | H69 SCLC cells | [4] |
| IC50 | 69.38 ± 8.89 nM | H69AR SCLC cells | [4] |
| Molecular Dynamics Simulation | |||
| p-p68 (unbound) distance (Ser79-Gln555) | 56.1 Å | In silico | [5] |
| p-p68 + β-catenin distance (Ser79-Gln555) | 34.1 Å | In silico | [5] |
| p-p68 + this compound distance (Ser79-Gln555) | 31 Å | In silico | [5] |
Experimental Protocols
Molecular Docking of this compound with p-p68 (Putative Protocol)
While a specific, detailed step-by-step protocol for the initial molecular docking of this compound with p-p68 is not explicitly available in the reviewed literature, a standard protocol can be inferred based on common practices in the field and the available information from related molecular dynamics studies.
Objective: To predict the binding pose and affinity of this compound to the phosphorylated form of p68.
Materials:
-
Protein Structure: Crystal structure of human p68 (DDX5). PDB IDs 3FE2 or 4A4D can be used as starting points. The structure would require homology modeling to build the full-length protein and subsequent in-silico phosphorylation of Tyr593.
-
Ligand Structure: 3D structure of this compound (RX-5902). This can be generated from its SMILES string or obtained from a chemical database like PubChem.
-
Software: Molecular docking software (e.g., AutoDock, Glide, GOLD), molecular visualization software (e.g., PyMOL, Chimera), and protein preparation tools.
Methodology:
-
Protein Preparation:
-
Download the crystal structure of p68 from the Protein Data Bank.
-
If using a partial structure, model the missing residues using homology modeling servers.
-
Perform in-silico phosphorylation of Tyrosine 593.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign appropriate atomic charges using a force field (e.g., AMBER, CHARMM).
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound.
-
Assign appropriate atom types and charges.
-
Minimize the energy of the ligand to obtain a stable conformation.
-
-
Docking Simulation:
-
Define the binding site on p-p68. Based on molecular dynamics studies, the binding involves the transactivation and C-terminal helicase domains. A grid box encompassing these regions would be appropriate.
-
Perform the docking using a chosen algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Generate a set of possible binding poses.
-
-
Analysis of Results:
-
Rank the docking poses based on their binding energy scores.
-
Analyze the top-ranked poses for favorable interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the amino acid residues of p-p68.
-
Visualize the protein-ligand complex to understand the binding mode.
-
Molecular Dynamics (MD) Simulation of the this compound-p-p68 Complex
This protocol is based on the study by Ali et al. (2018).[5]
Objective: To investigate the conformational changes and stability of the this compound-p-p68 complex.
Methodology:
-
System Preparation:
-
The docked complex of this compound and p-p68 is used as the starting structure.
-
The complex is solvated in a water box with periodic boundary conditions.
-
Counter-ions are added to neutralize the system.
-
-
Simulation:
-
The system is subjected to energy minimization to remove bad contacts.
-
A short period of heating and equilibration is performed to bring the system to the desired temperature and pressure.
-
A production run of the MD simulation is carried out for a sufficient time (e.g., nanoseconds to microseconds) to observe the dynamics of the system.
-
-
Analysis:
-
Analyze the trajectory to study the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex.
-
Analyze the conformational changes in p-p68 upon this compound binding, such as the distance between key domains.[5]
-
Calculate the binding free energy using methods like MM-PBSA or MM-GBSA to get a more accurate estimation of the binding affinity.
-
Visualizations
This compound's Proposed Mechanism of Action
References
- 1. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 3. First-in-class phosphorylated-p68 inhibitor RX-5902 inhibits β-catenin signaling and demonstrates anti-tumor activity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural characterization of β-catenin and RX-5902 binding to phospho-p68 RNA helicase by molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Supinoxin's Induction of Cell Apoptosis: A Technical Guide to the Core Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Supinoxin (RX-5902) is a novel, orally bioavailable small molecule inhibitor of the RNA helicase DDX5 (p68). Initially investigated for its role in attenuating β-catenin signaling, recent evidence has elucidated a primary anti-cancer mechanism centered on the induction of mitochondrial dysfunction, leading to a significant reduction in cellular energy levels and subsequent activation of the intrinsic apoptotic pathway. This technical guide provides an in-depth exploration of the molecular signaling cascade initiated by this compound, detailing its interaction with DDX5 and the downstream consequences for cellular respiration and apoptosis. The guide includes a compilation of quantitative data from relevant studies, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to support further research and drug development efforts in oncology.
Introduction
This compound has emerged as a promising therapeutic agent in various cancer models, including small cell lung cancer (SCLC) and triple-negative breast cancer (TNBC). The DEAD-box RNA helicase DDX5 is frequently overexpressed in cancerous tissues and plays a crucial role in multiple aspects of RNA metabolism, thereby contributing to tumor progression. This compound specifically targets the phosphorylated form of DDX5, disrupting its function and initiating a cascade of events that culminate in apoptotic cell death. This document serves as a comprehensive resource for understanding and investigating the this compound-induced apoptotic pathway.
The Core Signaling Pathway: From DDX5 Inhibition to Apoptosis
This compound's primary mechanism of action involves its binding to phosphorylated DDX5. This interaction is believed to induce conformational changes that impair the helicase's function. The downstream effects of DDX5 inhibition by this compound converge on the mitochondria, the central hub of cellular energy production and a critical regulator of apoptosis.
The inhibition of DDX5 by this compound leads to a significant downregulation in the expression of nuclear-encoded mitochondrial genes. This, in turn, disrupts the integrity and function of the electron transport chain, leading to a decrease in oxidative phosphorylation (OXPHOS) and a subsequent reduction in cellular ATP production. The resulting energy crisis within the cell is a potent trigger for the intrinsic apoptotic pathway.
The sustained mitochondrial dysfunction caused by this compound leads to the loss of mitochondrial membrane potential (ΔΨm). This depolarization of the mitochondrial membrane is a point of no return in the apoptotic cascade, triggering the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytoplasm.
Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits pro-caspase-9 to form a multi-protein complex known as the apoptosome. Within the apoptosome, pro-caspase-9 undergoes auto-cleavage and activation. Activated caspase-9, an initiator caspase, then proceeds to cleave and activate effector caspases, primarily caspase-3 and caspase-7. These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.
While the primary pathway involves mitochondrial-mediated apoptosis, it is noteworthy that in some cancer types, such as Acute Myeloid Leukemia (AML), the concurrent use of this compound with a BCL-2 inhibitor like Venetoclax has been shown to synergistically induce apoptosis, suggesting a potential interplay with the Bcl-2 family of proteins in regulating the apoptotic threshold.
Signaling Pathway Diagram
Caption: this compound-induced apoptotic signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of this compound on cancer cell lines.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| H69 | Small Cell Lung Cancer | 39.81 ± 4.41 | [1] |
| H69AR | Chemo-resistant SCLC | 69.38 ± 8.89 | [1] |
| Cal-51 | Triple-Negative Breast Cancer | ~10-20 | |
| HCC-1806 | Triple-Negative Breast Cancer | ~10-20 | |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~10-20 |
Table 2: Effects of this compound on Apoptosis and Cell Cycle
| Cell Line | Treatment | Effect | Reference |
| Sensitive TNBC cells | 20-100 nM this compound for 24h | Dose-dependent increase in tetraploid cells (G2/M arrest) | |
| Sensitive TNBC cells | 100 nM this compound for 72h | Peak induction of apoptosis |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the this compound-induced apoptotic pathway.
Cell Viability and IC50 Determination (MTT/CyQUANT Assay)
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
CyQUANT Assay:
-
Follow the manufacturer's instructions for the CyQUANT Direct Cell Proliferation Assay Kit.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of Apoptosis-Related Proteins
Objective: To detect changes in the expression levels of key apoptotic proteins (e.g., DDX5, Bcl-2 family proteins, cleaved caspases, PARP).
Protocol:
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-DDX5, anti-Bcl-2, anti-Bax, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Caspase-3/7 Activity Assay
Objective: To quantify the activity of executioner caspases-3 and -7 as a measure of apoptosis induction.
Protocol:
-
Cell Plating and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound as described for the viability assay.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Lysis and Caspase Reaction: Add an equal volume of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the luminescence signal to the number of cells or total protein content. Express the results as fold change in caspase activity relative to the vehicle control.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
Objective: To assess changes in mitochondrial membrane potential, a key indicator of mitochondrial-mediated apoptosis.
Protocol:
-
Cell Culture and Treatment: Culture cells on glass coverslips or in a 96-well plate and treat with this compound.
-
JC-1 Staining:
-
Prepare a 5 µg/mL JC-1 staining solution in pre-warmed cell culture medium.
-
Remove the treatment medium and incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.
-
-
Washing: Wash the cells twice with warm PBS.
-
Imaging/Analysis:
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).
-
Flow Cytometry: Harvest the cells and analyze them using a flow cytometer. Quantify the percentage of cells with low mitochondrial membrane potential (green fluorescence).
-
Plate Reader: Measure the fluorescence intensity at both green (Ex/Em ~485/535 nm) and red (Ex/Em ~540/590 nm) wavelengths.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity as a measure of mitochondrial depolarization.
Cellular Respiration Analysis (Seahorse XF Assay)
Objective: To measure the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration.
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF96 cell culture microplate and allow them to adhere.
-
Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Drug Loading: Load the Seahorse XF sensor cartridge with this compound and other mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A).
-
Seahorse XF Analyzer Run: Calibrate the sensor cartridge and run the assay on the Seahorse XF Analyzer.
-
Data Analysis: Analyze the OCR data using the Seahorse Wave software to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on a cancer cell line.
Caption: A logical workflow for investigating this compound's pro-apoptotic effects.
Conclusion
This compound represents a promising class of anti-cancer agents that induce apoptosis through a well-defined mechanism involving the inhibition of DDX5 and the subsequent disruption of mitochondrial function. This technical guide provides a comprehensive overview of the core signaling pathway, supported by quantitative data and detailed experimental protocols, to facilitate further research into the therapeutic potential of this compound and the development of related compounds. The provided methodologies and diagrams serve as a valuable resource for scientists and researchers in the field of oncology drug discovery and development.
References
The Role of Tyrosine 593 Phosphorylated p68 RNA Helicase in Metastasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DEAD-box RNA helicase p68 (also known as DDX5) is a prototypical member of a large family of enzymes crucial for nearly all cellular processes involving RNA. Beyond its fundamental roles in RNA metabolism, p68 functions as a transcriptional co-activator for numerous transcription factors, including the estrogen receptor alpha, p53, and β-catenin.[1] Its expression is frequently dysregulated in various cancers, highlighting its significant role in tumorigenesis and disease progression.[1][2][3][4] Post-translational modifications, particularly phosphorylation, are critical in modulating p68's function.[1][5] Tyrosine phosphorylation of p68, which is notably elevated in cancer cells compared to normal tissues, is increasingly recognized as a key event in promoting cancer metastasis.[6][7] This guide focuses specifically on the phosphorylation of p68 at tyrosine 593 (Y593) and its multifaceted role in driving the metastatic cascade.
Core Signaling Pathways of Y593 Phosphorylated-p68
Phosphorylation of p68 at the Y593 residue is a critical molecular switch that activates downstream signaling pathways integral to epithelial-mesenchymal transition (EMT), cell proliferation, and invasion—hallmarks of metastasis.[1][5][6] This phosphorylation event is often induced by growth factors such as Platelet-Derived Growth Factor (PDGF).[8][9][10]
The Wnt/β-catenin Pathway Activation
One of the most well-documented roles of Y593 phosphorylated-p68 (p-Y593-p68) is the potentiation of the Wnt/β-catenin signaling pathway. In the absence of Wnt signaling, β-catenin is targeted for degradation by a "destruction complex," which includes Axin and GSK-3β.
Upon PDGF stimulation, p68 is phosphorylated at Y593.[8][9] The p-Y593-p68 then directly interacts with the β-catenin complex, promoting the dissociation of β-catenin from the Axin destruction complex.[1][6][11] This action prevents β-catenin's degradation, leading to its accumulation and subsequent translocation into the nucleus.[1][8][11] In the nucleus, β-catenin acts as a transcriptional co-activator, driving the expression of target genes like c-Myc and Cyclin D1, which are critical for cell proliferation.[8][11] This entire process is a key driver of EMT, the initial step of invasion and metastasis.[1][8]
The Snail1-E-cadherin Axis Regulation
A second critical mechanism by which p-Y593-p68 promotes metastasis is through the transcriptional activation of Snail1, a master regulator of EMT. Snail1 functions as a transcriptional repressor of E-cadherin, a key protein for maintaining epithelial cell-cell adhesion. The loss of E-cadherin is a hallmark of EMT.[12]
The Snail1 promoter is often silenced by the binding of histone deacetylase 1 (HDAC1). Research has shown that p-Y593-p68 facilitates the dissociation of HDAC1 from the Snail1 promoter.[1][11][12] This de-repression allows for the transcription of the Snail1 gene.[1][12] The resulting Snail1 protein then represses E-cadherin expression, which weakens cell adhesion, promotes a mesenchymal phenotype, and ultimately enhances cancer cell invasion and metastasis.[1][12]
Quantitative Data Summary
The following tables summarize the qualitative and conceptual quantitative effects of p68 expression and its phosphorylation at Y593 on key metastatic markers and processes, as derived from multiple studies.
Table 1: Effect of p68 and p-Y593-p68 on Protein Expression
| Protein Target | Effect of Wild-Type p68 Overexpression | Effect of Y593F p68 Mutant (non-phosphorylatable) | Key Function in Metastasis | Reference |
| Snail1 | Increased | Decreased | Transcriptional repressor of E-cadherin; EMT master regulator. | [12] |
| E-cadherin | Decreased | Increased | Epithelial cell adhesion molecule; its loss promotes invasion. | [1][12] |
| β-catenin (Nuclear) | Increased | Decreased | Transcriptional co-activator for pro-proliferative genes. | [1][8] |
| Cyclin D1 | Increased | Not specified | Promotes G1/S phase transition, driving cell proliferation. | [8] |
| c-Myc | Increased | Not specified | Oncogenic transcription factor promoting cell growth. | [8] |
| PDGFR-β | Increased | Not specified | Receptor tyrosine kinase that enhances PDGF signaling. | [10][13] |
Table 2: Effect of p68 and p-Y593-p68 on Cellular Processes
| Cellular Process | Effect of Wild-Type p68 Overexpression | Effect of Y593F p68 Mutant (non-phosphorylatable) | Relevance to Metastasis | Reference |
| Epithelial-Mesenchymal Transition (EMT) | Promoted | Inhibited | Initiating step of cancer cell invasion and dissemination. | [1][8][10] |
| Cell Proliferation | Increased | Not specified | Contributes to primary tumor growth and metastatic colonization. | [5][8] |
| Cell Migration | Increased | Not specified | Essential for cancer cells to invade surrounding tissues. | [3][10] |
| Resistance to Apoptosis (TRAIL-induced) | Increased (with Y595) | Decreased (sensitizes cells) | Allows cancer cells to survive anoikis and chemotherapy. | [5][14] |
| HDAC Activity (at Snail1 promoter) | Decreased | No change / Increased | Deacetylation silences gene expression; its inhibition allows transcription. | [12] |
Experimental Protocols
The investigation of p-Y593-p68's role in metastasis relies on several key molecular and cellular biology techniques. Below are overviews of the standard methodologies cited in the literature.
Detection of Y593 Phosphorylation
Western Blotting: This is the most common method to assess the phosphorylation state of p68.[15][16]
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific to p68 phosphorylated at Y593. A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is added to visualize the protein band. Total p68 levels are measured on a parallel blot using an antibody that recognizes p68 regardless of its phosphorylation state to serve as a loading control.
-
Protocol Outline:
-
Prepare whole-cell lysates from control and experimental cells (e.g., cells stimulated with PDGF).
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody against phospho-p68 (Y593).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis of Protein-DNA Interactions
Chromatin Immunoprecipitation (ChIP) Assay: This technique is used to determine if a protein (like HDAC1 or p68) is directly associated with a specific DNA region (like the Snail1 promoter).[8]
-
Principle: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared into small fragments. An antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and analyzed by qPCR using primers specific to the target promoter region.
-
Protocol Outline:
-
Cross-link proteins to DNA in live cells with 1% formaldehyde.
-
Lyse cells and sonicate to shear chromatin into 200-1000 bp fragments.
-
Pre-clear chromatin with protein A/G agarose beads.
-
Immunoprecipitate the target protein (e.g., HDAC1) and its bound DNA overnight using a specific antibody.
-
Collect the immune complexes with protein A/G beads.
-
Wash beads extensively to remove non-specific binding.
-
Elute complexes and reverse cross-links by heating at 65°C.
-
Purify the co-precipitated DNA.
-
Quantify the amount of the Snail1 promoter DNA using qPCR.
-
Measurement of Enzyme Activity
HDAC Activity Assay: This assay measures the histone deacetylase activity in immunoprecipitated protein complexes to assess how p68 phosphorylation affects HDAC1 function at the Snail1 promoter.[12]
-
Principle: A colorimetric or fluorometric assay is used. The protein of interest (p68 and its associated proteins) is immunoprecipitated from nuclear extracts. This immunoprecipitate is then incubated with a synthetic substrate containing an acetylated lysine residue. The HDAC enzymes in the complex remove the acetyl group. A developer solution is then added that specifically reacts with the free amine group on the deacetylated lysine, producing a chromophore that can be measured with a spectrophotometer.
-
Protocol Outline:
-
Prepare nuclear extracts from cells expressing wild-type p68 or the Y593F mutant.
-
Immunoprecipitate p68 using an anti-p68 or anti-tag (e.g., anti-HA) antibody.
-
Incubate the immunoprecipitated complexes with the colorimetric HDAC substrate.
-
Stop the reaction and add the developer.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm).
-
Compare the activity between the wild-type and mutant p68 samples.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the role of p68 Y593 phosphorylation on gene expression.
Conclusion and Future Directions
The phosphorylation of p68 RNA helicase at tyrosine 593 is a pivotal event in cancer metastasis. It acts as a central node, integrating growth factor signaling with the core cellular machinery of invasion and proliferation. By activating the Wnt/β-catenin pathway and de-repressing Snail1 expression, p-Y593-p68 orchestrates the complex process of EMT. Furthermore, its role in promoting cell proliferation and conferring resistance to apoptosis solidifies its status as a potent pro-metastatic factor.
For drug development professionals, these findings present a compelling opportunity. Targeting the upstream kinases responsible for Y593 phosphorylation (such as c-Abl) or developing molecules that specifically block the downstream interactions of p-Y593-p68 could represent novel therapeutic strategies to inhibit metastasis. Future research should focus on:
-
Identifying the full spectrum of upstream kinases that phosphorylate Y593 in different cancer types.
-
Developing specific inhibitors that block the p68-Y593 phosphorylation event.
-
Investigating the clinical correlation between p-Y593-p68 levels in patient tumors and metastatic progression or patient prognosis.[7]
Understanding and targeting the p-Y593-p68 signaling axis holds significant promise for developing next-generation anti-metastatic therapies.
References
- 1. P68 RNA helicase as a molecular target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of DDX5 in the tumorigenesis, proliferation, differentiation, metastasis and pathway regulation of human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p68 prompts the epithelial-mesenchymal transition in cervical cancer cells by transcriptionally activating the TGF-β1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silencing of p68 and STAT3 synergistically diminishes cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DEAD-Box RNA Helicases DDX3X and DDX5 as Oncogenes or Oncosuppressors: A Network Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phosphorylations of DEAD box p68 RNA helicase are associated with cancer development and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphorylation of p68 RNA helicase plays a role in platelet-derived growth factor-induced cell proliferation by up-regulating cyclin D1 and c-Myc expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DEAD box RNA helicase functions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P68 RNA Helicase facilitates Breast Cancer progression by promoting Proliferation and Migration via PDGFR-β/AR axis [jcancer.org]
- 11. DDX5 and DDX17—multifaceted proteins in the regulation of tumorigenesis and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphorylated P68 RNA Helicase Activates Snail1 Transcription by Promoting HDAC1 Dissociation from the Snail1 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. P68 RNA Helicase facilitates Breast Cancer progression by promoting Proliferation and Migration via PDGFR-β/AR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Methods for Detecting Protein Phosphorylation | Bio-techne [bio-techne.com]
- 16. Summary of Protein Phosphorylation Detection Methods - Creative Proteomics [creative-proteomics.com]
Supinoxin's Effect on Cancer Cell Metabolism: A Technical Guide
Executive Summary
Supinoxin (also known as RX-5902) is a first-in-class, orally bioavailable small molecule inhibitor initially developed as a binder of phosphorylated p68 RNA helicase (p-DDX5). For years, the prevailing model of its anti-cancer activity centered on the disruption of the p-DDX5 and β-catenin interaction, thereby inhibiting Wnt/β-catenin signaling. However, recent groundbreaking research has redefined its mechanism, particularly in aggressive cancers like small-cell lung cancer (SCLC). The current understanding is that this compound's primary anti-tumor effect stems from its ability to inhibit mitochondrial respiration and oxidative phosphorylation (OXPHOS) through its interaction with DDX5. This leads to a significant reduction in cellular energy (ATP) production, ultimately impeding cancer cell proliferation and tumor growth. This guide provides an in-depth analysis of this compound's metabolic impact, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways.
Introduction
The DEAD-box RNA helicase p68 (DDX5) is a multifunctional protein implicated in nearly all aspects of RNA metabolism.[1][2] Its overexpression and dysregulation are linked to the progression of numerous cancers, including breast, colon, and lung cancer.[1][3] The phosphorylation of DDX5 at tyrosine 593 (Y593) is particularly associated with promoting cell proliferation and epithelial-mesenchymal transition (EMT).[3] this compound (RX-5902) was identified as a compound that specifically binds to phosphorylated DDX5 (p-DDX5), demonstrating potent anti-cancer effects in preclinical models.[3][4]
While initially believed to function by preventing the nuclear translocation of β-catenin, recent evidence points towards a more fundamental metabolic mechanism.[3][5] Studies now show that this compound compromises mitochondrial function, downregulating genes associated with oxidative phosphorylation and blocking cellular respiration.[3][5][6] This positions this compound as a novel therapeutic agent for cancers dependent on mitochondrial respiration, challenging the long-held belief that most cancer cells rely solely on glycolysis (the Warburg effect).[6][7][8]
Mechanism of Action: An Evolving Understanding
The Prevailing Model: Inhibition of Wnt/β-Catenin Signaling
The initial hypothesis for this compound's mechanism was based on its interaction with p-DDX5. It was proposed that this compound interferes with the binding of p-DDX5 to β-catenin, a key component of the Wnt signaling pathway.[3][5] This interference was thought to prevent β-catenin's translocation into the nucleus, thereby decreasing the expression of its target genes responsible for proliferation, such as c-Myc and Cyclin D1.[3][9][10] This model was supported by observations of decreased nuclear β-catenin and its downstream target MCL-1 in some triple-negative breast cancer (TNBC) models following this compound treatment.[3][11][12]
The Current Model: Inhibition of Mitochondrial Respiration
More recent and comprehensive studies, particularly in small-cell lung cancer (SCLC), have contradicted the β-catenin model.[3][5] These studies found that this compound treatment did not alter the expression or localization of β-catenin or its target genes like c-Myc.[3][5] Instead, gene set enrichment analysis revealed that this compound significantly downregulates pathways related to oxidative phosphorylation and mitochondrial function.[3]
The current, evidence-based model posits that this compound, by targeting DDX5, inhibits mitochondrial respiration.[3][13] DDX5 is essential for the mitochondrial function and invasive growth of SCLC.[3][5] By inhibiting this pathway, this compound effectively blocks cellular respiration, leading to a depletion of cellular ATP.[3][6] This energy crisis has a cytostatic effect, inhibiting tumor growth without causing widespread cytotoxicity, which suggests its potential in combination therapies.[3][6]
Caption: Prevailing vs. Current Models of this compound's Mechanism.
Quantitative Data on Efficacy and Pharmacokinetics
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines and in vivo models.
Table 1: In Vitro Efficacy of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ Value | Citation(s) |
| TNBC Lines (sensitive) | Triple-Negative Breast Cancer | Avg. 56 nM | [11][12] |
| TNBC Lines (general) | Triple-Negative Breast Cancer | 10 nM - 20 nM | [14] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~10 nM - 21 nM | [3][14] |
| H69 | Small-Cell Lung Cancer (chemo-sensitive) | 39.81 ± 4.41 nM | [3] |
| H69AR | Small-Cell Lung Cancer (chemo-resistant) | 69.38 ± 8.89 nM | [3] |
| Various Solid Tumors | Renal, Pancreatic, Colon, etc. | 10 nM - 21 nM | [14] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model | Cancer Type | Dosage | Treatment Duration | Tumor Growth Inhibition (TGI) | Citation(s) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 160 mg/kg (oral, weekly) | 3 weeks | 55.7% | [14] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 320 mg/kg (oral, weekly) | 3 weeks | 80.29% | [14] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 600 mg/kg (oral, weekly) | 3 weeks | 94.58% | [14] |
| H69AR | Small-Cell Lung Cancer | 70 mg/kg | 25 days | Significant Inhibition | [3] |
| SCLC PDX | Small-Cell Lung Cancer | 70 mg/kg | 39 days | Significant Inhibition & Improved Survival | [5][13] |
Table 3: Pharmacokinetic Properties of this compound (Rat Models)
| Parameter | Value | Description | Citation(s) |
| Oral Bioavailability | 56.9% - 57.4% | The fraction of drug absorbed and available systemically. | [10] |
| Terminal Half-life | 2.54 - 2.80 hours | Time for plasma concentration to reduce by half. | [10] |
| Primary Metabolism | NADPH-dependent Phase I | Primarily metabolized in the liver. | [10][15] |
| Metabolic Half-life | 17.1 minutes | In rat liver microsomes. | [10] |
| Excretion | Primarily Fecal | Urinary recovery was negligible. | [10] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments used to characterize this compound's effects.
Cell Proliferation and Viability Assay
This protocol is used to determine the IC₅₀ values of this compound.
-
Cell Seeding: Cancer cells (e.g., H69, H69AR, MDA-MB-231) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of this compound (e.g., from 0 to 10 μM) is prepared in culture medium and added to the wells.[14] A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period, typically 72 hours.[14]
-
Viability Measurement: A viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTS reagent) is added to each well according to the manufacturer's instructions.
-
Data Acquisition: Luminescence or absorbance is measured using a plate reader.
-
Analysis: Results are normalized to the vehicle control, and IC₅₀ values are calculated using non-linear regression analysis in software like GraphPad Prism.
Anchorage-Independent Growth (Soft Agar Assay)
This assay measures a key hallmark of carcinogenesis.[3]
-
Base Layer: A layer of 0.6% agar in culture medium is cast in 6-well plates and allowed to solidify.
-
Cell Layer: Cells are trypsinized, counted, and resuspended in a 0.3% agar/medium solution. This cell suspension is layered on top of the base agar.
-
Drug Treatment: this compound at a predetermined concentration (e.g., its IC₅₀) is included in the top agar layer.
-
Incubation: Plates are incubated for 2-4 weeks in a humidified incubator until colonies are visible. Feeding layers of medium (with or without the drug) are added weekly.
-
Staining and Counting: Colonies are stained with a solution like crystal violet and counted using a microscope or imaging system.
Measurement of Cellular Respiration (Seahorse XF Assay)
This protocol is crucial for assessing the impact on mitochondrial metabolism.
-
Cell Seeding: Cells are seeded onto a Seahorse XF cell culture microplate and allowed to form a monolayer.
-
Sensor Cartridge Hydration: The sensor cartridge is hydrated with calibrant solution overnight in a non-CO₂ incubator.
-
Assay Medium: On the day of the assay, the cell culture medium is replaced with Seahorse XF base medium supplemented with substrates like pyruvate, glutamine, and glucose, and the plate is incubated in a non-CO₂ incubator for 1 hour.
-
Drug Injection Ports: The injection ports of the sensor cartridge are loaded with compounds to be tested. This typically includes this compound, followed by mitochondrial stressors like oligomycin, FCCP, and rotenone/antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Acquisition: The plate and cartridge are loaded into the Seahorse XF Analyzer, which measures the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time.
-
Analysis: Data is normalized to cell number or protein concentration. Changes in OCR upon this compound treatment indicate an effect on mitochondrial respiration.[3][6]
References
- 1. mdpi.com [mdpi.com]
- 2. DDX5 and DDX17—multifaceted proteins in the regulation of tumorigenesis and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Breast cancer drug this compound shows potential for small-cell lung cancer in new tests [ag.purdue.edu]
- 7. Breast Cancer Drug this compound Shows Potential for Small-cell Lung Cancer Treatment in New Tests | Purdue University College of Veterinary Medicine [vet.purdue.edu]
- 8. Energy metabolism of cancer: Glycolysis versus oxidative phosphorylation (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RX-5902 (this compound) - Chemietek [chemietek.com]
- 10. Pharmacokinetic Characterization of this compound and Its Physiologically Based Pharmacokinetic Modeling in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. First-in-class phosphorylated-p68 inhibitor RX-5902 inhibits β-catenin signaling and demonstrates anti-tumor activity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. First-in-Class Phosphorylated-p68 Inhibitor RX-5902 Inhibits β-Catenin Signaling and Demonstrates Antitumor Activity in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound (RX-5902) / Opus Genetics [delta.larvol.com]
Methodological & Application
Application Notes and Protocols for Supinoxin (RX-5902) In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supinoxin (also known as RX-5902) is a first-in-class, orally bioavailable small molecule inhibitor that targets phosphorylated p68 RNA helicase (p-p68).[1][2][3][4] The p68 RNA helicase, a member of the DEAD-box family, is implicated in various cellular processes, and its dysregulation is associated with cancer progression.[5] this compound specifically interacts with the Y593 phosphorylated form of p68, which is overexpressed in various cancer cells but absent in normal tissues.[2][3] This interaction inhibits the β-catenin signaling pathway, leading to a reduction in the nuclear translocation of β-catenin and downregulation of downstream target genes such as c-Myc and cyclin D1.[5][6][7] Consequently, this compound exhibits potent antiproliferative activity and induces apoptosis in a range of cancer cell lines, with particular efficacy noted in triple-negative breast cancer (TNBC) models.[3][6][8]
These application notes provide a detailed protocol for assessing the in vitro cell viability of cancer cell lines, using the MDA-MB-231 TNBC cell line as an example, in response to treatment with this compound, employing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by selectively binding to the phosphorylated form of the p68 RNA helicase. This binding event disrupts the interaction between p-p68 and β-catenin, a key component of the Wnt signaling pathway. By inhibiting this interaction, this compound effectively attenuates the nuclear shuttling of β-catenin, leading to decreased transcription of genes that promote cell proliferation and survival.[5][6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RX-5902 (this compound) - Chemietek [chemietek.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic Characterization of this compound and Its Physiologically Based Pharmacokinetic Modeling in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-class phosphorylated-p68 inhibitor RX-5902 inhibits β-catenin signaling and demonstrates anti-tumor activity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing a Supinoxin-Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supinoxin (RX-5902) is a first-in-class, orally active small molecule inhibitor of phosphorylated p68 RNA helicase (p-p68).[1] p-p68 is a DEAD-box protein that plays a crucial role in the proliferation and progression of various cancers.[2] this compound exerts its anti-cancer effects by binding to phosphorylated p68, which in turn attenuates the nuclear shuttling of β-catenin, a key component of the Wnt signaling pathway.[1] This interference with the p-p68/β-catenin interaction leads to the downregulation of downstream targets like c-Myc and cyclin D1, ultimately inhibiting cancer cell growth and inducing apoptosis.[3][4][5] this compound has demonstrated potent anti-proliferative activity against a wide range of human cancer cell lines, with IC50 values typically in the low nanomolar range.[1]
The development of drug resistance is a significant challenge in cancer therapy.[6][7] Establishing drug-resistant cell lines in vitro is a critical tool for understanding the molecular mechanisms that drive resistance and for developing novel therapeutic strategies to overcome it.[3][8][9] This document provides detailed protocols for generating and characterizing a this compound-resistant cancer cell line.
Data Presentation
Table 1: this compound IC50 Values in Parental Cancer Cell Lines
This table provides a summary of reported half-maximal inhibitory concentration (IC50) values for this compound in various parental (sensitive) cancer cell lines. These values serve as a baseline for determining the starting concentrations for developing resistant cell lines and for quantifying the degree of acquired resistance.
| Cell Line | Cancer Type | Reported IC50 (nM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 10 - 20[1] |
| HCT116 | Colon Cancer | 10 - 21[1] |
| PANC-1 | Pancreatic Cancer | 10 - 21[1] |
| A549 | Lung Cancer | 10 - 21[1] |
| Caki-1 | Renal Cancer | 10 - 21[1] |
| OVCAR-3 | Ovarian Cancer | 10 - 21[1] |
| Sensitive TNBC Cell Lines (Average) | Triple-Negative Breast Cancer | 56[1] |
| H69 | Small Cell Lung Cancer | 39.81 ± 4.41[10] |
| H69AR (Adriamycin-Resistant) | Small Cell Lung Cancer | 69.38 ± 8.89[10] |
Table 2: Characterization of a Hypothetical this compound-Resistant Cell Line (e.g., MDA-MB-231-SupR)
This table presents example data for a successfully established this compound-resistant cell line (MDA-MB-231-SupR) compared to its parental counterpart (MDA-MB-231).
| Parameter | Parental Line (MDA-MB-231) | Resistant Line (MDA-MB-231-SupR) | Method of Analysis |
| This compound IC50 (nM) | 15 | 250 | Cell Viability Assay (e.g., MTT, CellTiter-Glo) |
| Fold Resistance | 1 | ~16.7 | Calculation (IC50 Resistant / IC50 Parental) |
| p-p68 (Y593) Expression (Relative to loading control) | 1.0 | 2.5 | Western Blot |
| Nuclear β-catenin Expression (Relative to loading control) | 1.0 | 3.2 | Western Blot (from nuclear fraction) |
| c-Myc Expression (Relative to loading control) | 1.0 | 2.8 | Western Blot |
| Cyclin D1 Expression (Relative to loading control) | 1.0 | 2.1 | Western Blot |
| Doubling Time (hours) | 28 | 32 | Cell Counting |
| Morphology | Epithelial-like | More mesenchymal, elongated | Microscopy |
Experimental Protocols
Protocol 1: Determination of this compound IC50 in the Parental Cell Line
This protocol is essential for establishing the baseline sensitivity of the chosen cancer cell line to this compound.
Materials:
-
Parental cancer cell line of choice (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (RX-5902) stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, assess cell viability using a chosen reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Generation of a this compound-Resistant Cell Line
This protocol describes a stepwise, continuous exposure method to gradually select for a this compound-resistant cell population.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
Cell culture flasks (T25 or T75)
-
Cryopreservation medium
Methodology:
-
Initial Exposure: Begin by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the IC50 curve.
-
Monitoring and Passaging: Monitor the cells daily. Initially, a significant amount of cell death is expected. The surviving cells will eventually resume proliferation. When the cells reach 70-80% confluency, passage them as usual, maintaining the same concentration of this compound in the fresh medium.
-
Dose Escalation: Once the cells show stable growth for 2-3 passages at the current this compound concentration (i.e., their growth rate is consistent and comparable to the parental line in the absence of the drug), increase the this compound concentration by a factor of 1.5 to 2.
-
Repeat and Cryopreserve: Repeat the process of monitoring, passaging, and dose escalation. This is a lengthy process and can take several months.[11] It is crucial to cryopreserve cell stocks at each successful dose escalation step. This allows you to return to a previous stage if the cells at a higher concentration fail to recover.
-
Establishing the Resistant Line: Continue this process until the cells are able to proliferate in a this compound concentration that is at least 10-fold higher than the initial IC50 of the parental line.
-
Maintenance of the Resistant Phenotype: To maintain the resistant phenotype, the established resistant cell line should be continuously cultured in the presence of the final selection concentration of this compound. Periodically re-evaluate the IC50 to ensure the stability of the resistance.
Protocol 3: Characterization of the this compound-Resistant Cell Line
This protocol outlines key experiments to confirm and characterize the resistant phenotype.
1. Confirmation of Resistance (IC50 Re-evaluation):
-
Perform a cell viability assay (as described in Protocol 1) on both the parental and the established resistant cell lines.
-
Compare the IC50 values to determine the fold-resistance (IC50 of resistant line / IC50 of parental line). A significant increase in the IC50 value confirms the resistant phenotype.
2. Western Blot Analysis of Key Signaling Proteins:
-
Objective: To investigate potential alterations in the expression of proteins in the this compound signaling pathway.
-
Materials:
-
Parental and resistant cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against: p-p68 (Y593), total p68, β-catenin, c-Myc, Cyclin D1, and a loading control (e.g., β-actin or GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
-
Western blotting equipment
-
-
Methodology:
-
Lyse cells from both parental and resistant lines to extract total protein. For nuclear β-catenin, perform subcellular fractionation to isolate the nuclear fraction.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to compare the protein expression levels between the parental and resistant cell lines.
-
3. Cell Proliferation Assay:
-
Objective: To compare the growth rates of the parental and resistant cell lines.
-
Methodology:
-
Seed equal numbers of parental and resistant cells in multiple wells of a 24-well plate.
-
At regular intervals (e.g., every 24 hours for 5 days), trypsinize and count the cells from triplicate wells for each cell line using a hemocytometer or an automated cell counter.
-
Plot the cell number against time to determine the population doubling time for each cell line.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. p68 prompts the epithelial-mesenchymal transition in cervical cancer cells by transcriptionally activating the TGF-β1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review | Anticancer Research [ar.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Supinoxin (RX-5902) in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supinoxin (also known as RX-5902) is a first-in-class, orally available small molecule inhibitor of the RNA helicase p68 (DDX5).[1][2] It has demonstrated anti-tumor activity in various preclinical cancer models, including triple-negative breast cancer, small cell lung cancer, and renal cell carcinoma.[3][4][5] These application notes provide a comprehensive overview of the recommended dosages, administration protocols, and experimental design considerations for utilizing this compound in mouse xenograft studies.
Mechanism of Action
This compound's primary mechanism of action involves the inhibition of phosphorylated p68 (p-p68).[6] This inhibition has been shown to interfere with the p-p68-β-catenin signaling pathway, preventing the nuclear translocation of β-catenin and subsequently downregulating the expression of its target genes, such as c-Myc and cyclin D1, which are critical for cell proliferation and survival.[1][7] More recent studies suggest that in small cell lung cancer, this compound may also function by inhibiting mitochondrial respiration through its interaction with DDX5, leading to reduced cellular energy levels.[7][8]
Data Presentation
Table 1: this compound Dosage and Administration in Small Cell Lung Cancer (SCLC) Xenograft Models
| Cell Line | Mouse Strain | Dosage | Administration Route | Vehicle | Treatment Schedule | Reference |
| H69AR | NRG | 17.5, 35, 70 mg/kg | Not Specified | Vehicle only | Daily for 25 days | [7][9] |
| PDX (TM00194) | NRG | 70 mg/kg | Slurry in saline with 10% DMSO | Saline with 10% DMSO | Daily for 39 days or 8 weeks | [7][9] |
Table 2: this compound Dosage and Administration in Triple-Negative Breast Cancer (TNBC) Xenograft Models
| Cell Line | Mouse Strain | Dosage | Administration Route | Treatment Schedule | Reference |
| MDA-MB-231 | Nude | 160, 320, 600 mg/kg | Oral Gavage | Once weekly for 3 weeks | [3][10][11] |
| MDA-MB-231 | Nude | 15, 30, 60 mg/kg | Oral Gavage | 5 days on, 2 days off | [3][10] |
| PDX | Nude | 60 mg/kg | Oral Gavage | 5 days on, 2 days off | [12] |
Table 3: this compound Dosage and Administration in Renal Cell Carcinoma Xenograft Models
| Cell Line | Mouse Strain | Dosage | Administration Route | Treatment Schedule | Reference |
| Caki-1 | Not Specified | 20-160 mg/kg | Not Specified | Weekly for 4 weeks | [5] |
| Caki-1 | Not Specified | 50-70 mg/kg | Not Specified | Daily (5 days on, 2 days off) for 3 weeks | [5] |
Experimental Protocols
Xenograft Mouse Model Establishment
-
Cell Culture: Culture the desired human cancer cell line (e.g., MDA-MB-231, H69AR) under standard conditions.
-
Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend them in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel, at the desired concentration.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude, NOD-scid gamma (NSG)) to prevent graft rejection.
-
Implantation: Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., ~100 mm³) before initiating treatment. Measure tumor dimensions regularly (e.g., twice weekly) using calipers and calculate tumor volume using the formula: (Length x Width²) / 2.
This compound Formulation and Administration
-
Formulation: For oral administration, this compound can be formulated as a suspension. A common vehicle is saline containing 10% DMSO.[7][9] For other routes, the formulation may need to be optimized.
-
Administration: Administer the this compound suspension to mice via oral gavage at the dosages and schedules outlined in the tables above. Ensure accurate dosing based on individual animal body weights. For control groups, administer the vehicle alone.
Efficacy Evaluation and Endpoint Analysis
-
Tumor Growth Inhibition: Continue to monitor tumor volumes throughout the study. The primary efficacy endpoint is often tumor growth inhibition.
-
Body Weight and Health Monitoring: Monitor the body weight and general health of the animals regularly to assess treatment-related toxicity. Significant weight loss may necessitate dose reduction or cessation of treatment.
-
Survival Studies: In some protocols, animals are monitored for survival as a primary endpoint.[7][9]
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors can be excised for further analysis. This may include:
-
Western Blotting: To assess the levels of p-p68, β-catenin, and downstream targets like c-Myc and cyclin D1.[1][7][10]
-
Immunohistochemistry (IHC): To visualize the localization and expression of key proteins within the tumor tissue.[7]
-
Metabolic Analysis: To measure parameters like oxygen consumption rates to investigate effects on mitochondrial respiration.[7][8]
-
Visualizations
Caption: this compound's inhibition of p-p68 disrupts the β-catenin signaling pathway.
Caption: this compound inhibits DDX5, leading to impaired mitochondrial function.
Caption: Workflow for a typical this compound mouse xenograft efficacy study.
References
- 1. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 2. Pharmacokinetic Characterization of this compound and Its Physiologically Based Pharmacokinetic Modeling in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-class phosphorylated-p68 inhibitor RX-5902 inhibits β-catenin signaling and demonstrates anti-tumor activity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Determination of Supinoxin (RX-5902) IC50 in Triple-Negative Breast Cancer (TNBC) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supinoxin (also known as RX-5902) is a first-in-class, orally bioavailable small molecule inhibitor of phosphorylated-p68 RNA helicase (p-p68).[1][2] By interacting with p-p68 at Tyr593, this compound disrupts the p-p68-β-catenin signaling pathway, preventing the nuclear translocation of β-catenin and inhibiting the transcription of downstream target genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1.[3][4] This unique mechanism of action makes this compound a promising therapeutic agent for various cancers, including Triple-Negative Breast Cancer (TNBC), an aggressive subtype with limited treatment options.[5] These application notes provide a comprehensive overview of the determination of the half-maximal inhibitory concentration (IC50) of this compound in TNBC cell lines, including a summary of reported data, a detailed experimental protocol for assessing cell viability, and diagrams illustrating the relevant signaling pathway and experimental workflow.
Data Presentation: IC50 of this compound in TNBC Cell Lines
This compound has demonstrated potent anti-proliferative activity against a range of TNBC cell lines.[6][7] In a study involving 18 TNBC cell lines, this compound exhibited a wide range of IC50 values.[6] Using a cutoff of 100 nM, 14 cell lines were identified as sensitive to this compound, with an average IC50 of 56 nM in this sensitive group.[1][6][7][8] The sensitivity to this compound was found to be independent of the TNBC molecular subtype and the mutational status of key genes such as p53, RB1, CDKN2A, and PTEN.[1][6]
| TNBC Cell Line | Reported IC50 Range/Value | Sensitivity | Reference |
| MDA-MB-231 | 10-20 nM | Sensitive | [1][3] |
| Panel of 18 TNBC cell lines | Average of 56 nM in sensitive lines | 14 sensitive, 4 resistant | [6] |
| Cal-51 | Not explicitly stated, but sensitive | Sensitive | [1] |
| HCC-1806 | Not explicitly stated, but sensitive | Sensitive | [1] |
| MDA-MB-468 | Not explicitly stated, but sensitive | Sensitive | [1] |
Note: The specific IC50 values for each of the 18 cell lines are not detailed in the provided search results, but the average for the sensitive cohort is consistently reported.
Experimental Protocols
This section details a standard protocol for determining the IC50 of this compound in adherent TNBC cell lines using a colorimetric cell viability assay, such as the MTT assay. A similar luminescent-based assay, the CellTiter-Glo® Luminescent Cell Viability Assay, was used in a key study to assess the anti-proliferative effects of this compound in TNBC cell lines.[6][8]
Materials
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (RX-5902)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol
-
Cell Seeding:
-
Culture TNBC cells in T-75 flasks until they reach approximately 80% confluency.
-
Trypsinize the cells, resuspend them in complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of treatment, prepare a series of dilutions of this compound in complete medium. A common starting range for this compound is 0-10 µM.[1][6]
-
Remove the medium from the wells of the 96-well plate and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- variable slope) in a suitable software like GraphPad Prism.
-
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits p-p68, blocking β-catenin's nuclear entry and downstream signaling.
IC50 Determination Workflow
Caption: Workflow for determining the IC50 of this compound in TNBC cell lines using an MTT assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. bionews.com [bionews.com]
- 6. First-in-class phosphorylated-p68 inhibitor RX-5902 inhibits β-catenin signaling and demonstrates anti-tumor activity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-in-Class Phosphorylated-p68 Inhibitor RX-5902 Inhibits β-Catenin Signaling and Demonstrates Antitumor Activity in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Supinoxin-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supinoxin (also known as RX-5902) is a first-in-class, orally bioavailable small molecule inhibitor of phosphorylated-p68 RNA helicase (p-p68).[1] It has demonstrated potent anti-cancer activity in various preclinical models, particularly in triple-negative breast cancer (TNBC).[1] The primary mechanism of action of this compound involves the disruption of the p-p68 and β-catenin interaction, which attenuates the nuclear shuttling of β-catenin and subsequently downregulates the expression of oncogenes like c-Myc and Cyclin D1.[1] This disruption ultimately leads to G2/M phase cell cycle arrest and apoptosis in sensitive cancer cell lines.[1] A more recent proposed mechanism suggests that this compound also inhibits mitochondrial respiration, which can impact cellular energy metabolism and potentially contribute to its anti-tumor effects.
Flow cytometry is an indispensable tool for elucidating the cellular effects of therapeutic compounds like this compound. This powerful technique allows for the rapid, quantitative analysis of multiple cellular parameters at the single-cell level. This document provides detailed protocols for the analysis of cell cycle progression, apoptosis, and reactive oxygen species (ROS) production in this compound-treated cells using flow cytometry.
Data Presentation
The following tables summarize the quantitative effects of this compound on cell cycle distribution and apoptosis in sensitive triple-negative breast cancer cell lines.
Table 1: Effect of this compound (RX-5902) on Cell Cycle Distribution in TNBC Cell Lines (24-hour treatment)
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| MDA-MB-231 | Control (DMSO) | 55.1 | 24.3 | 20.6 |
| 20 nM RX-5902 | 45.2 | 15.5 | 39.3 | |
| 100 nM RX-5902 | 30.1 | 10.2 | 59.7 | |
| HCC1806 | Control (DMSO) | 60.2 | 22.1 | 17.7 |
| 20 nM RX-5902 | 48.9 | 16.8 | 34.3 | |
| 100 nM RX-5902 | 35.4 | 12.1 | 52.5 |
Data adapted from Capasso et al., Mol Cancer Ther, 2019.
Table 2: Induction of Apoptosis by this compound (RX-5902) in TNBC Cell Lines (72-hour treatment)
| Cell Line | Treatment | % Annexin V Positive Cells (Early & Late Apoptosis) |
| MDA-MB-231 | Control (DMSO) | 5.2 |
| 100 nM RX-5902 | 35.8 | |
| CAL-51 | Control (DMSO) | 4.8 |
| 100 nM RX-5902 | 42.1 |
Data adapted from Capasso et al., Mol Cancer Ther, 2019.
Signaling Pathways and Experimental Workflows
This compound's Dual Mechanism of Action
Caption: this compound's proposed dual mechanisms of action.
Experimental Workflow for Flow Cytometry Analysis
References
Application Notes and Protocols for Western Blot Analysis of p-p68 Following Supinoxin Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Supinoxin (also known as RX-5902) is a novel, orally available, small molecule inhibitor that selectively targets phosphorylated p68 RNA helicase (p-p68) at tyrosine 593 (Tyr593).[1][2][3] The DEAD-box RNA helicase p68 (DDX5) is implicated in various cellular processes, and its phosphorylation is associated with cancer progression, including cell transformation and migration.[1][4] this compound has been shown to interfere with the p-p68-β-catenin signaling pathway, leading to anti-proliferative effects in various cancer cell lines, including triple-negative breast cancer and renal cell carcinoma.[1][2][4][5] This document provides a detailed protocol for performing a Western blot to analyze the levels of phosphorylated p68 in response to this compound treatment.
I. Quantitative Data Summary
The following table summarizes key quantitative parameters for the Western blot protocol, derived from established methodologies and this compound-related research.
| Parameter | Recommendation | Notes |
| This compound (RX-5902) Treatment | ||
| Cell Lines | MDA-MB-231 (Triple-Negative Breast Cancer), Caki-1 (Renal Cell Carcinoma) | This compound has shown efficacy in these and other cancer cell lines. |
| IC50 | 10-39 nM | Varies depending on the cell line.[4] |
| Treatment Concentration | 20-100 nM | Effective concentrations for inducing apoptosis and cell cycle arrest.[6] |
| Treatment Duration | 24-72 hours | Apoptosis is observed starting at 24-48 hours, peaking at 72 hours.[6] |
| Antibody Dilutions | ||
| Primary Antibody: anti-phospho-p68 (Tyr593) | 1:1000 | Optimal dilution should be determined experimentally. |
| Primary Antibody: anti-p68 (Total) | 1:1000 | Used to normalize for total p68 protein levels. |
| Primary Antibody: anti-β-actin or anti-GAPDH | 1:1000 - 1:10,000 | Loading control to ensure equal protein loading. |
| Secondary Antibody (HRP-conjugated) | 1:5,000 - 1:20,000 | Dilution depends on the specific antibody and detection reagent.[7] |
| Western Blot Parameters | ||
| Protein Loading per Lane | 30-50 µg | Adjust based on the abundance of the target protein. |
| SDS-PAGE Gel Percentage | 7.5-10% | Dependent on the molecular weight of p68 (~68 kDa). |
| Blocking Buffer | 5% BSA in TBST | Bovine Serum Albumin (BSA) is recommended over milk to avoid cross-reactivity with phosphoproteins.[8] |
| Primary Antibody Incubation | Overnight at 4°C | Promotes optimal antibody binding.[9] |
| Secondary Antibody Incubation | 1 hour at room temperature | Standard incubation time.[10] |
II. Experimental Protocols
This section details the step-by-step methodology for the Western blot analysis of p-p68 after this compound treatment.
A. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in appropriate culture dishes and grow to 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 20, 50, 100 nM).
-
Treatment: Remove the existing culture medium and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
B. Protein Extraction (Cell Lysis)
-
Cell Harvesting: After treatment, place the culture dishes on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare a lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation and dephosphorylation.[8][11] Keep the buffer on ice.
-
Cell Lysis: Add the ice-cold lysis buffer to the cells. Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.[9]
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
C. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix an equal amount of protein (30-50 µg) from each sample with 4x SDS-PAGE sample loading buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[12]
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm the transfer by observing the molecular weight markers on the membrane.
D. Immunoblotting
-
Blocking: Wash the membrane briefly with Tris-buffered saline containing Tween 20 (TBST). Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[12][13]
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-phospho-p68, anti-total-p68, and a loading control antibody like anti-β-actin) in the blocking buffer at the recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.[12]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[7]
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.
E. Detection
-
Signal Development: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the p-p68 signal to the total p68 signal and/or the loading control.
III. Visualizations
A. Signaling Pathway Diagram
Caption: this compound inhibits the p-p68/β-catenin signaling pathway.
B. Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of p-p68 after this compound treatment.
References
- 1. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 9. origene.com [origene.com]
- 10. peakproteins.com [peakproteins.com]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Supinoxin (LP-184): Application Notes and Protocols for Inducing G2/M Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supinoxin, also known as RX-5902, is a novel small molecule inhibitor that has demonstrated potent anti-cancer activity in various preclinical models. One of its notable cellular effects is the induction of G2/M cell cycle arrest, a critical mechanism for controlling cell proliferation and inducing apoptosis in cancer cells. This document provides detailed application notes on the mechanisms of action of this compound and comprehensive protocols for studying its effects on the cell cycle.
Mechanism of Action: A Tale of Two Pathways
The precise mechanism by which this compound induces G2/M cell cycle arrest is a subject of ongoing research, with two prominent yet conflicting models emerging from scientific literature.
1. The p68/DDX5-β-catenin Signaling Pathway (The Initial Hypothesis)
Initial studies proposed that this compound targets phosphorylated p68 (DDX5), an RNA helicase. This interaction is believed to disrupt the binding of p68 to β-catenin, a key component of the Wnt signaling pathway. The disruption leads to a decrease in the nuclear translocation of β-catenin, subsequently reducing the expression of its downstream targets, including c-Myc and Cyclin D1, which are crucial for cell cycle progression. While this model provides a plausible link to cell cycle control, the direct impact on G2/M specific regulators like the Cyclin B1/CDK1 complex was not fully elucidated.[1]
2. Inhibition of Mitochondrial Respiration (The Emerging Alternative)
More recent research challenges the β-catenin model, particularly in the context of small cell lung cancer (SCLC). These studies suggest that this compound's primary mode of action is the inhibition of mitochondrial respiration through its interaction with DDX5.[2][3] This leads to a reduction in cellular energy levels. This bioenergetic stress is a potent inducer of cell cycle arrest, including at the G2/M checkpoint. In this model, the G2/M arrest is a consequence of cellular stress rather than a direct effect on the β-catenin pathway. Notably, these studies report no significant changes in the levels of β-catenin, c-Myc, or Cyclin D1 upon this compound treatment in SCLC cells.[3]
It is plausible that the operative mechanism of this compound is context-dependent, varying with the cancer type and the specific molecular background of the cells.
Data Presentation
This compound (RX-5902) IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 10 - 20 | [1] |
| Caki-1 | Renal Cell Carcinoma | 10 - 21 | [1] |
| UMRC2 | Renal Cell Carcinoma | 10 - 21 | [1] |
| PANC-1 | Pancreatic Cancer | 10 - 21 | [1] |
| A549 | Lung Cancer | 10 - 21 | [1] |
| MKN-45 | Gastric Cancer | 10 - 21 | [1] |
| HepG2 | Liver Cancer | 10 - 21 | [1] |
| HCT116 | Colon Cancer | 10 - 21 | [1] |
| HT29 | Colon Cancer | 10 - 21 | [1] |
| PC-3 | Prostate Cancer | 10 - 21 | [1] |
| U251 | Glioblastoma | 10 - 21 | [1] |
| HeLa | Cervical Cancer | 10 - 21 | [1] |
| SK-MEL-28 | Melanoma | 10 - 21 | [1] |
| OVCAR-3 | Ovarian Cancer | 10 - 21 | [1] |
| H69 | Small Cell Lung Cancer | 39.81 ± 4.41 | [2] |
| H69AR (chemo-resistant) | Small Cell Lung Cancer | 69.38 ± 8.89 | [2] |
Effect of this compound (RX-5902) on Cell Cycle Distribution in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Treatment (100 nM, 24h) | % G1 | % S | % G2/M | Aneuploidy | Reference |
| Sensitive Lines | ||||||
| MDA-MB-231 | Control | 55.1 | 18.7 | 26.2 | - | [1] |
| This compound | 20.5 | 15.3 | 64.2 | Present | [1] | |
| HCC1806 | Control | 60.3 | 21.4 | 18.3 | - | [1] |
| This compound | 22.1 | 10.5 | 67.4 | Present | [1] | |
| Resistant Lines | ||||||
| MDA-MB-436 | Control | 65.2 | 15.8 | 19.0 | - | [1] |
| This compound | 63.1 | 16.5 | 20.4 | - | [1] | |
| CAL-120 | Control | 70.1 | 12.3 | 17.6 | - | [1] |
| This compound | 68.9 | 13.1 | 18.0 | - | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (LP-184)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0-10 µM). Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in G1, S, and G2/M phases.
Western Blotting for Cell Cycle Regulatory Proteins
This protocol is to assess the effect of this compound on the expression levels of key G2/M regulatory proteins.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-phospho-CDK1 (Tyr15), anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well or 10 cm plates and treat with this compound as desired.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize the protein levels.
Mandatory Visualizations
Caption: Proposed this compound signaling pathway leading to cell cycle arrest (Initial Hypothesis).
Caption: Emerging model of this compound-induced G2/M arrest via mitochondrial inhibition.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Caption: Western blot workflow for analyzing G2/M regulatory proteins.
References
Application Notes and Protocols for Assessing Supinoxin's Effect on Mitochondrial Function Using the Seahorse XF Cell Mito Stress Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supinoxin (RX-5902) is a novel anti-cancer agent that has been shown to inhibit the proliferation of various cancer cell lines, including small cell lung cancer (SCLC).[1][2] Emerging research indicates that this compound's mechanism of action involves the inhibition of mitochondrial respiration.[1][3] Specifically, this compound targets the phosphorylated form of the RNA helicase DDX5, leading to the downregulation of nuclear-encoded mitochondrial genes essential for oxidative phosphorylation.[1][4] This results in a significant reduction in cellular energy production and blocks tumor progression.[1][3]
The Agilent Seahorse XF Cell Mito Stress Test is a standard and powerful tool for assessing mitochondrial function in live cells by measuring the oxygen consumption rate (OCR) in real-time.[5] This application note provides a detailed protocol for utilizing the Seahorse XF assay to investigate the impact of this compound on mitochondrial function, tailored for researchers in oncology and drug development.
Principle of the Seahorse XF Cell Mito Stress Test
The Seahorse XF Cell Mito Stress Test utilizes a specialized microplate and sensor cartridge to measure the OCR and extracellular acidification rate (ECAR) of cells. By sequentially injecting pharmacological agents that modulate the electron transport chain (ETC), key parameters of mitochondrial function can be determined. These parameters include basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and non-mitochondrial oxygen consumption. This assay provides a comprehensive profile of a compound's effect on cellular bioenergetics.
Data Presentation
The following tables summarize the expected quantitative data from a Seahorse XF Cell Mito Stress Test on H69AR small cell lung cancer cells treated with this compound. The data is based on published findings on the inhibitory effect of this compound on mitochondrial respiration and its known IC50 values.[1]
Table 1: Experimental Parameters
| Parameter | Value | Reference/Note |
| Cell Line | H69AR (Chemo-resistant Small Cell Lung Cancer) | [1] |
| Seeding Density | 20,000 cells/well (24-well plate) | [6] |
| This compound Concentration | 70 nM (approx. IC50) | [1] |
| Pre-incubation Time | 24 hours | Based on cell viability assay timings in[6] |
| Assay Medium | Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine | Standard Seahorse Assay Medium |
| Mitochondrial Stressors | Oligomycin (1.5 µM), FCCP (1.0 µM), Rotenone/Antimycin A (0.5 µM) | Standard concentrations for Mito Stress Test |
Table 2: Expected Quantitative Results of Seahorse XF Mito Stress Test
| Parameter | Control (Vehicle) | This compound (70 nM) | Expected % Change |
| Basal OCR (pmol/min) | 150 ± 15 | 75 ± 10 | ↓ 50% |
| ATP Production (pmol/min) | 100 ± 10 | 40 ± 8 | ↓ 60% |
| Maximal Respiration (pmol/min) | 300 ± 25 | 100 ± 15 | ↓ 67% |
| Spare Respiratory Capacity (%) | 100 ± 12 | 33 ± 7 | ↓ 67% |
| Non-Mitochondrial OCR (pmol/min) | 20 ± 5 | 20 ± 5 | No significant change |
| Basal ECAR (mpH/min) | 30 ± 5 | 35 ± 6 | ↑ (Compensatory Glycolysis) |
Note: The values presented are hypothetical and representative of expected outcomes based on the known mechanism of this compound. Actual results may vary depending on experimental conditions.
Experimental Protocols
This section provides a detailed methodology for performing the Seahorse XF Cell Mito Stress Test to evaluate the effect of this compound.
Materials and Reagents
-
This compound (RX-5902)
-
H69AR small cell lung cancer cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Agilent Seahorse XF Cell Culture Microplates (24-well or 96-well)
-
Agilent Seahorse XF Calibrant
-
Agilent Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine)
-
Agilent Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
CO2 incubator (37°C, 5% CO2)
-
Non-CO2 incubator (37°C)
-
Agilent Seahorse XF Analyzer
Experimental Workflow
Day 1: Cell Seeding
-
Culture H69AR cells in standard growth medium until they reach 70-80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Resuspend the cells in fresh growth medium to a final concentration that will yield a seeding density of 20,000 cells per well in the Seahorse XF Cell Culture Microplate.
-
Seed the cells in the microplate, leaving the four corner wells for background correction.
-
Incubate the plate overnight in a CO2 incubator at 37°C.
Day 2: this compound Treatment and Sensor Cartridge Hydration
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the this compound stock solution in cell culture medium to the desired final concentration (e.g., 70 nM). Also, prepare a vehicle control medium containing the same concentration of the solvent.
-
Remove the growth medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for 24 hours in a CO2 incubator at 37°C.
-
On the same day, hydrate the Seahorse XF sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO2 incubator at 37°C.
Day 3: Seahorse XF Cell Mito Stress Test
-
Prepare Assay Medium: Warm the supplemented Seahorse XF Base Medium to 37°C.
-
Prepare Cells:
-
Remove the cell culture plate from the incubator.
-
Gently wash the cells twice with the pre-warmed assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the temperature and pH to equilibrate.
-
-
Prepare Mitochondrial Stressors: Reconstitute the oligomycin, FCCP, and rotenone/antimycin A from the Mito Stress Test Kit in the assay medium to the desired stock concentrations.
-
Load the Sensor Cartridge:
-
Remove the hydrated sensor cartridge from the incubator.
-
Load the mitochondrial stressors into the appropriate injection ports of the sensor cartridge.
-
-
Run the Assay:
-
Place the loaded sensor cartridge into the Seahorse XF Analyzer for calibration.
-
After calibration, replace the utility plate with the cell culture plate.
-
Start the Seahorse XF Cell Mito Stress Test protocol on the instrument. The analyzer will measure baseline OCR and ECAR, followed by sequential injections of oligomycin, FCCP, and rotenone/antimycin A, with measurements taken after each injection.
-
-
Data Analysis:
-
After the run is complete, normalize the data to cell number or protein concentration.
-
Use the Seahorse Wave software to calculate the key parameters of mitochondrial function.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits phosphorylated DDX5, preventing its co-activation of transcription factors that drive the expression of mitochondrial genes, ultimately suppressing mitochondrial respiration.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effect on mitochondrial function using the Seahorse XF assay.
References
- 1. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The RNA helicase DDX5 supports mitochondrial function in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Use of Seahorse XF Assays to Interrogate Real-Time Energy Metabolism in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunofluorescence Staining of β-catenin with Supinoxin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-catenin is a multifunctional protein that plays a central role in cell-cell adhesion and as a transcriptional coactivator in the canonical Wnt signaling pathway.[1][2][3] In the absence of a Wnt signal, cytoplasmic β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation.[3][4] Upon Wnt pathway activation, this degradation is inhibited, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to regulate target gene expression.[1][2][4] Dysregulation of β-catenin signaling is a hallmark of many cancers, making it a critical target for therapeutic development.[5][6]
Supinoxin (also known as AMPI-109 or RX-5902) is a first-in-class anticancer agent that has been investigated for its role in modulating β-catenin signaling.[7] This document provides detailed application notes and protocols for the immunofluorescence staining of β-catenin in cells treated with this compound, enabling researchers to investigate its effects on β-catenin localization.
Mechanism of Action of this compound on β-catenin Signaling
This compound is an orally active inhibitor of phosphorylated p68 RNA helicase (p-p68).[7] The initially proposed mechanism suggested that this compound interferes with the interaction between p-p68 and β-catenin, thereby preventing β-catenin's nuclear translocation and subsequent activation of its target genes.[8][9][10] This was supported by observations of decreased nuclear β-catenin in some cancer models following this compound treatment.[9]
However, recent studies have provided conflicting evidence. In some cancer cell lines, such as small cell lung cancer (SCLC) and triple-negative breast cancer (TNBC) cell lines (MDA-MB-231), this compound treatment did not result in a significant change in the nuclear localization of β-catenin.[8][11][12] These studies suggest an alternative mechanism of action where this compound impairs mitochondrial respiration.[11][12] Given these differing findings, it is crucial for researchers to empirically determine the effect of this compound on β-catenin localization in their specific model system.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical Wnt/β-catenin signaling pathway, the proposed mechanism of this compound's interference, and a general workflow for immunofluorescence analysis.
Caption: Canonical Wnt/β-catenin signaling pathway.
Caption: Proposed mechanism of this compound on β-catenin.
Caption: Experimental workflow for immunofluorescence.
Quantitative Data on this compound
The following table summarizes reported concentrations and effects of this compound from various studies. It is important to note the conflicting findings regarding its effect on β-catenin localization.
| Parameter | Cell Lines | Concentration Range | Duration | Observed Effect on β-catenin | Reference |
| IC50 (Growth Inhibition) | TNBC cell lines | 10 nM - 20 nM | 72 hours | Not specified | [7] |
| IC50 (Growth Inhibition) | SCLC cell lines (H69, H69AR) | 39.81 nM - 69.38 nM | Not specified | Not specified | [11] |
| Treatment (Apoptosis) | Sensitive cancer cell lines | 100 nM | 24 - 72 hours | Not specified | [7] |
| Treatment (IF) | MDA-MB-231, H69AR | 70 nM | 24 hours | No significant difference in nuclear β-catenin localization | [8][11][12] |
| Treatment (Tumor Growth) | MDA-MB-231 xenografts | 160-600 mg/kg (oral) | Once weekly for 3 weeks | Decrease in nuclear β-catenin (in this specific in vivo model) | [7][9] |
Detailed Experimental Protocol: Immunofluorescence Staining for β-catenin
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Cells of interest cultured on glass coverslips in a multi-well plate
-
This compound (AMPI-109/RX-5902)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS
-
Primary Antibody: Rabbit or Mouse anti-β-catenin antibody (use a dilution recommended by the manufacturer, typically 1:100 - 1:500)
-
Secondary Antibody: Fluorophore-conjugated anti-Rabbit or anti-Mouse IgG (e.g., Alexa Fluor 488 or 594), diluted according to the manufacturer's instructions
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342
-
Mounting Medium
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto glass coverslips in a 6-well or 24-well plate and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Add 4% PFA to each well and incubate for 15-20 minutes at room temperature.
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer (0.1% Triton X-100 in PBS) to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Aspirate the buffer and wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to each well to block non-specific antibody binding.
-
Incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-β-catenin antibody in Blocking Buffer to the recommended concentration.
-
Aspirate the Blocking Buffer from the wells and add the diluted primary antibody solution.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Washing:
-
Aspirate the primary antibody solution.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this point forward.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Nuclear Counterstaining:
-
Aspirate the secondary antibody solution and wash three times with PBS for 5 minutes each in the dark.
-
Add the nuclear counterstain (e.g., DAPI at 1 µg/mL in PBS) and incubate for 5-10 minutes at room temperature.
-
Aspirate the counterstain and wash once with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of mounting medium.
-
Seal the edges of the coverslip with clear nail polish.
-
Image the slides using a confocal or fluorescence microscope. Acquire images for the β-catenin signal and the nuclear counterstain.
-
Quantitative Analysis:
To objectively assess changes in β-catenin localization, a quantitative analysis of the immunofluorescence images is recommended.[13][14]
-
Image Acquisition: Capture multiple images from random fields for each experimental condition, ensuring consistent imaging settings (e.g., laser power, gain, exposure time).
-
Image Analysis Software: Use software such as ImageJ/Fiji to quantify the fluorescence intensity.[14]
-
Quantification Method:
-
Define the nucleus as a region of interest (ROI) based on the DAPI or Hoechst signal.
-
Define the cytoplasm by creating a larger ROI around the cell and subtracting the nuclear ROI.
-
Measure the mean fluorescence intensity of the β-catenin signal in both the nuclear and cytoplasmic ROIs for a statistically significant number of cells.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence intensity for each cell.
-
Compare the ratios across different treatment groups using appropriate statistical tests.
-
By following these protocols, researchers can effectively investigate the impact of this compound on β-catenin localization and contribute to a clearer understanding of its mechanism of action in different cancer models.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Multiple immunofluorescence assay identifies upregulation of Active β-catenin in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic Characterization of this compound and Its Physiologically Based Pharmacokinetic Modeling in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Procedure to Analyze Nuclear β-Catenin Using Immunofluorescence Tissue Staining [protocols.io]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Supinoxin (RX-5902) Treatment in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Supinoxin (RX-5902), a first-in-class inhibitor of phosphorylated p68 RNA helicase (DDX5), in patient-derived xenograft (PDX) models. This compound has demonstrated significant anti-tumor activity in various preclinical cancer models, making it a promising agent for cancer therapy.
Introduction
This compound is an orally active small molecule that selectively binds to the phosphorylated form of p68 (p-p68) at tyrosine 593.[1] This interaction is believed to disrupt the nuclear shuttling of β-catenin, a key component of the Wnt signaling pathway, thereby inhibiting the transcription of downstream oncogenes like c-Myc and Cyclin D1.[1][2] More recent studies in small-cell lung cancer (SCLC) suggest an alternative mechanism where this compound inhibits mitochondrial respiration through its interaction with DDX5.[1][3] Preclinical studies have shown its efficacy in triple-negative breast cancer (TNBC), SCLC, and melanoma PDX models.[1][4][5]
Mechanism of Action
This compound's primary target is the phosphorylated DEAD-box RNA helicase p68 (DDX5). Its proposed mechanisms of action include:
-
Inhibition of Wnt/β-catenin Signaling: this compound is thought to interfere with the interaction between p-p68 and β-catenin, leading to reduced nuclear translocation of β-catenin and subsequent downregulation of Wnt target genes involved in cell proliferation and survival.[1][6] However, some studies have reported no significant change in nuclear β-catenin localization upon this compound treatment in certain cancer cell lines.[1][7]
-
Inhibition of Mitochondrial Respiration: In SCLC models, this compound has been shown to inhibit the expression of mitochondrial genes and block cellular respiration, leading to reduced energy levels and tumor growth inhibition.[1][3]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer types.
Table 1: In Vitro IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| TNBC Cell Lines (average sensitive) | Triple-Negative Breast Cancer | 56 | [2][6] |
| H69 (chemo-sensitive) | Small-Cell Lung Cancer | 39.81 ± 4.41 | [1] |
| H69AR (chemo-resistant) | Small-Cell Lung Cancer | 69.38 ± 8.89 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 10 - 20 | [2] |
| Caki-1 | Renal Cell Carcinoma | 0.01 - 0.021 µM | [2] |
| PANC-1 | Pancreatic Cancer | 0.01 - 0.021 µM | [2] |
| A549 | Lung Cancer | 0.01 - 0.021 µM | [2] |
Table 2: In Vivo Efficacy of this compound in Xenograft and PDX Models
| Cancer Type | Model | Host | Treatment Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Triple-Negative Breast Cancer | MDA-MB-231 Xenograft | Athymic Nude Mice | 160 mg/kg, p.o., once weekly for 3 weeks | 55.7% | [2] |
| Triple-Negative Breast Cancer | MDA-MB-231 Xenograft | Athymic Nude Mice | 320 mg/kg, p.o., once weekly for 3 weeks | 80.29% | [2] |
| Triple-Negative Breast Cancer | MDA-MB-231 Xenograft | Athymic Nude Mice | 600 mg/kg, p.o., once weekly for 3 weeks | 94.58% | [2] |
| Triple-Negative Breast Cancer | PDX (CU_TNBC_002) | Not Specified | 60 mg/kg, p.o., 5 days on/2 days off | 47.97% | [8] |
| Triple-Negative Breast Cancer | PDX (CU_TNBC_004) | Not Specified | 60 mg/kg, p.o., 5 days on/2 days off | 84.14% | [8] |
| Triple-Negative Breast Cancer | PDX (CU-TNBC_014) | Not Specified | 60 mg/kg, p.o., 5 days on/2 days off | 82.49% | [8] |
| Small-Cell Lung Cancer | H69AR Xenograft | Immunocompromised Mice | 70 mg/kg | Mitigated Growth | [1][9] |
| Small-Cell Lung Cancer | PDX | Immunocompromised Mice | 70 mg/kg | Inhibited Growth, Improved Survival | [1][9] |
| Melanoma (I/O Resistant, BRAF WT) | PDX | Humanized NOG Mice | 50 mg/kg, p.o., QDx5/Off x2 for 28 days | ~60% (Day 28) | [4][10] |
| Melanoma (I/O Naïve, BRAF WT) | PDX | Humanized NOG Mice | 50 mg/kg, p.o., QDx5/Off x2 for 28 days | ~35% (Day 28) | [4][10] |
| Melanoma (I/O Resistant, BRAF V600E) | PDX | Humanized NOG Mice | 50 mg/kg, p.o., QDx5/Off x2 for 28 days | ~40% (Day 28) | [4][10] |
| Melanoma (I/O Naïve, BRAF V600E) | PDX | Humanized NOG Mice | 50 mg/kg, p.o., QDx5/Off x2 for 28 days | ~20% (Day 28) | [4][10] |
Signaling Pathway Diagrams
Caption: Proposed mechanism of this compound on the Wnt/β-catenin signaling pathway.
Caption: Proposed mechanism of this compound on mitochondrial function in SCLC.
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the general steps for establishing PDX models from patient tumor tissue. Specifics may vary based on tumor type and institutional guidelines.
Materials:
-
Fresh patient tumor tissue collected under sterile conditions
-
Immunocompromised mice (e.g., NOD-scid gamma (NSG) or nude mice)
-
Surgical tools (scalpels, forceps)
-
Phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Matrigel (optional)
-
Anesthetics and analgesics
Procedure:
-
Tumor Tissue Processing:
-
Upon collection, place the tumor tissue in sterile PBS or culture medium on ice.
-
In a sterile biosafety cabinet, wash the tissue with cold PBS to remove any blood or debris.
-
Mince the tumor into small fragments (1-3 mm³).
-
-
Animal Preparation:
-
Anesthetize the mouse using an approved protocol.
-
Shave and sterilize the site of implantation (e.g., flank for subcutaneous models, mammary fat pad for orthotopic breast cancer models).
-
-
Tumor Implantation:
-
Make a small incision at the prepared site.
-
Create a subcutaneous pocket or expose the target organ.
-
(Optional) Mix the tumor fragments with Matrigel to support initial growth.
-
Implant 1-3 tumor fragments into the site.
-
Close the incision with sutures or surgical clips.
-
-
Post-Operative Care and Monitoring:
-
Administer analgesics as per the approved protocol.
-
Monitor the mice regularly for signs of distress, infection, and tumor growth.
-
Tumor growth can be monitored by caliper measurements. Tumor volume can be calculated using the formula: Volume = (Length x Width²)/2.
-
-
Passaging:
-
When tumors reach a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse and aseptically excise the tumor.
-
Process the tumor as described in step 1 and implant fragments into new recipient mice to expand the PDX line.
-
Protocol 2: this compound Treatment in PDX Models
This protocol provides a general guideline for administering this compound to mice bearing established PDX tumors.
Materials:
-
This compound (RX-5902)
-
Vehicle for drug formulation (e.g., as specified by the supplier or in literature)
-
Mice with established PDX tumors (e.g., 100-200 mm³)
-
Oral gavage needles or appropriate administration equipment
-
Calipers for tumor measurement
-
Scale for weighing mice
Procedure:
-
Animal Randomization:
-
Once tumors reach the desired size, randomize mice into treatment and control groups with similar average tumor volumes.
-
-
Drug Preparation:
-
Prepare this compound in the appropriate vehicle at the desired concentration. Formulations should be prepared fresh daily unless stability data indicates otherwise.
-
-
Drug Administration:
-
Monitoring Efficacy and Toxicity:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Weigh the mice at each tumor measurement to monitor for drug-related toxicity (body weight loss >20% may require euthanasia).
-
Observe the general health and behavior of the mice daily.
-
-
Study Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration.
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group.
-
At the end of the study, tumors can be harvested for downstream analysis (e.g., immunohistochemistry, western blotting, RNA sequencing).
-
Experimental Workflow Diagram
Caption: General experimental workflow for this compound treatment in PDX models.
References
- 1. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Breast cancer drug this compound shows potential for small-cell lung cancer in new tests [ag.purdue.edu]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. First-in-Class Phosphorylated-p68 Inhibitor RX-5902 Inhibits β-Catenin Signaling and Demonstrates Antitumor Activity in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First-in-class phosphorylated-p68 inhibitor RX-5902 inhibits β-catenin signaling and demonstrates anti-tumor activity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Anchorage-Independent Growth Assay with Supinoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anchorage-independent growth is a hallmark of cellular transformation and a key characteristic of cancer cells.[1][2] Unlike normal cells, which require attachment to a solid substrate for proliferation, cancer cells can grow and form colonies in a semi-solid medium, a trait that closely correlates with tumorigenicity in vivo. The anchorage-independent growth assay, commonly performed using soft agar, is a gold-standard in vitro method to assess the malignant potential of cells and to evaluate the efficacy of anti-cancer compounds.[1][3][4]
Supinoxin (also known as KPN-2529 or RX-5902) is a first-in-class small molecule inhibitor of the phosphorylated form of the DEAD-box RNA helicase p68 (DDX5).[5] Initial studies suggested that this compound exerts its anti-cancer effects by disrupting the interaction between phosphorylated p68 (p-p68) and β-catenin, thereby inhibiting downstream Wnt signaling.[5][6] However, more recent evidence points to a mechanism involving the inhibition of mitochondrial respiration, leading to a reduction in cellular energy levels and subsequent suppression of tumor growth.[7][8] This application note provides a detailed protocol for utilizing the anchorage-independent growth assay to characterize the inhibitory effects of this compound on cancer cell colony formation.
Principle of the Assay
The soft agar assay is based on the principle that transformed cells can proliferate and form colonies in a semi-solid culture medium, while non-transformed cells cannot.[1][3] The assay typically consists of two layers of agar: a solid base layer that prevents cells from adhering to the culture plate, and a top layer of semi-solid agar containing the cells to be tested.[1] Test compounds, such as this compound, can be incorporated into the top layer to assess their impact on anchorage-independent growth. Over a period of several weeks, transformed cells will form colonies that can be visualized and quantified.
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., H69, H69AR, MDA-MB-231)
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution prepared in a suitable solvent like DMSO)
-
Noble Agar or Agarose
-
Sterile 6-well plates
-
Sterile conical tubes (15 mL and 50 mL)
-
Water bath or heat block
-
Microwave
-
Hemocytometer or automated cell counter
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet staining solution (0.005% w/v in 20% methanol)
-
Microscope with imaging capabilities
Protocol
This protocol is a general guideline and may require optimization based on the specific cell line and experimental conditions.
1. Preparation of Agar Solutions
-
Base Agar Layer (0.6% Agar):
-
Prepare a 1.2% agar solution by dissolving 1.2 g of Noble Agar in 100 mL of sterile, purified water.
-
Autoclave to sterilize and then allow it to cool to 45-50°C in a water bath.
-
Prepare a 2X complete culture medium.
-
In a sterile tube, mix the 1.2% agar solution and the 2X complete medium in a 1:1 ratio to obtain a final concentration of 0.6% agar in 1X complete medium. Keep this solution at 40-45°C.
-
-
Top Agar Layer (0.35% Agar):
-
Prepare a 0.7% agar solution by dissolving 0.7 g of Noble Agar in 100 mL of sterile, purified water.
-
Autoclave to sterilize and then allow it to cool to 40-42°C in a water bath.
-
Prepare a 2X complete culture medium.
-
In a sterile tube, mix the 0.7% agar solution and the 2X complete medium in a 1:1 ratio to obtain a final concentration of 0.35% agar in 1X complete medium. Keep this solution at 37-40°C.
-
2. Plating the Base Agar Layer
-
Add 1.5 mL of the 0.6% base agar solution to each well of a 6-well plate.
-
Ensure the agar is evenly distributed across the bottom of the well.
-
Allow the base layer to solidify at room temperature in a sterile hood for approximately 20-30 minutes.
3. Preparing the Cell Suspension and Plating the Top Agar Layer
-
Harvest cells using trypsin-EDTA and perform a cell count. Resuspend the cells in complete culture medium to achieve a single-cell suspension.
-
Dilute the cell suspension to the desired concentration (e.g., 8,000 cells/mL). The optimal cell seeding density should be determined empirically for each cell line.
-
Prepare the top agar layer with cells and this compound. For each well, mix:
-
750 µL of the 0.7% top agar solution (at 37-40°C).
-
750 µL of the cell suspension containing the desired concentration of this compound (or vehicle control) in 2X complete medium. This will result in a final agar concentration of 0.35%.
-
-
Gently mix the cell suspension with the top agar solution to ensure a homogenous mixture and avoid air bubbles.
-
Carefully overlay 1.5 mL of the cell-agar mixture onto the solidified base agar layer in each well.
-
Allow the top layer to solidify at room temperature for 30-40 minutes.
4. Incubation and Colony Formation
-
Add 1 mL of complete culture medium containing the appropriate concentration of this compound (or vehicle control) on top of the solidified top agar layer to prevent it from drying out.
-
Incubate the plates at 37°C in a 5% CO2 humidified incubator for 2-4 weeks.
-
Feed the cells every 2-3 days by adding 0.5 mL of fresh medium containing the test compound.
5. Staining and Quantification of Colonies
-
After the incubation period, stain the colonies by adding 1 mL of 0.005% crystal violet solution to each well and incubate for 1-2 hours at room temperature.
-
Carefully wash the wells with PBS to remove excess stain.
-
Visually inspect and count the colonies using a microscope. Colonies can be defined as clusters of cells exceeding a certain diameter (e.g., >50 µm).
-
Capture images of the wells for documentation and analysis.
-
Quantify the number and size of colonies using image analysis software (e.g., ImageJ).
Data Presentation
The following tables summarize the inhibitory effects of this compound on the anchorage-independent growth of small cell lung cancer (SCLC) cell lines.
Table 1: IC50 Values of this compound in SCLC Cell Lines
| Cell Line | Description | IC50 (nM) |
| H69 | Chemosensitive SCLC | 39.81 ± 4.41 |
| H69AR | Chemoresistant SCLC | 69.38 ± 8.89 |
Data derived from proliferation assays, which inform the concentrations used in soft agar assays.[9]
Table 2: Effect of this compound on Colony Formation in Soft Agar
| Cell Line | Treatment | Colony Number (Normalized to Control) |
| H69 | Vehicle Control | 1.0 |
| H69 | This compound (at IC50) | Significantly Reduced |
| H69AR | Vehicle Control | 1.0 |
| H69AR | This compound (at IC50) | Significantly Reduced |
Qualitative summary based on findings that this compound inhibits colony formation of both H69 and H69AR cells in soft agar.[9]
Visualizations
Experimental Workflow
Caption: Workflow for the anchorage-independent growth assay with this compound.
This compound Signaling Pathway
References
- 1. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Soft agar colony formation assay – Encyclopedia of Biological Methods [rwu.pressbooks.pub]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Validating the Efficacy of Supinoxin through siRNA-mediated Knockdown of p68/DDX5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supinoxin (also known as LP-184) is a promising anti-cancer agent that has demonstrated efficacy in various cancer models, including triple-negative breast cancer and small-cell lung cancer (SCLC).[1][2][3][4][5][6] The primary molecular target of this compound is the phosphorylated form of the DEAD-box RNA helicase p68 (DDX5).[3][7] p68/DDX5 is frequently overexpressed in cancerous tissues and plays a crucial role in multiple facets of tumor progression, including cell proliferation, metabolic control, and DNA damage repair.[8][9][10][11][12] this compound's mechanism of action is believed to involve the inhibition of mitochondrial respiration and the expression of genes essential for oxidative phosphorylation, an effect that mirrors the cellular phenotype observed upon the knockdown of DDX5.[7][13][14]
To rigorously validate that the anti-proliferative effects of this compound are indeed mediated through its interaction with p68/DDX5, a knockdown of the DDX5 gene using small interfering RNA (siRNA) is a critical experimental step.[15][16][17] This application note provides detailed protocols for siRNA-mediated knockdown of p68, subsequent treatment with this compound, and methods to assess the impact on cancer cell lines. By comparing the effects of this compound treatment in the presence and absence of p68, researchers can confirm the on-target activity of the drug.
Signaling Pathways and Experimental Logic
The core principle of this validation strategy is to demonstrate that the cellular response to this compound is dependent on the presence of its target, p68/DDX5. If this compound's anti-cancer effects are diminished in cells where p68 has been silenced, it strongly supports a p68-dependent mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound and p68/DDX5 knockdown, providing a baseline for expected experimental outcomes.
| Cell Line | Treatment | IC50 Value (nM) | Reference |
| H69 (SCLC) | This compound | 39.81 ± 4.41 | [7] |
| H69AR (SCLC) | This compound | 69.38 ± 8.89 | [7] |
| Table 1: Proliferation Inhibition of this compound in SCLC Cell Lines. |
| Condition | Downregulated Transcripts | Reference |
| This compound Treatment & DDX5 Knockdown | 433 (overlapping) | [7] |
| Table 2: Gene Expression Changes in H69AR Cells. |
Experimental Workflow
The overall experimental workflow for validating the this compound effect via siRNA knockdown of p68 is depicted below.
Detailed Experimental Protocols
Protocol 1: siRNA-mediated Knockdown of p68/DDX5
This protocol outlines the transient transfection of cancer cells with siRNA to silence the expression of p68/DDX5.
Materials:
-
Cancer cell line of interest (e.g., H69, H69AR, MDA-MB-231)
-
Complete cell culture medium
-
siRNA targeting p68/DDX5 (pre-designed and validated siRNAs are recommended)
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX or similar)
-
Opti-MEM™ I Reduced Serum Medium or equivalent
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection. For example, seed 1 x 10^5 to 2 x 10^5 cells per well.
-
Transfection Complex Preparation: a. For each well to be transfected, dilute 25-50 pmol of siRNA (either p68-targeting or non-targeting control) into 100 µL of Opti-MEM™. b. In a separate tube, dilute 5-7 µL of transfection reagent into 100 µL of Opti-MEM™. c. Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: a. Aspirate the culture medium from the cells and wash once with PBS. b. Add 800 µL of fresh, antibiotic-free complete medium to each well. c. Add the 200 µL of siRNA-lipid complex mixture to each well. Gently swirl the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48 to 72 hours. The optimal time for knockdown should be determined empirically for the specific cell line.
-
Verification of Knockdown: After the incubation period, harvest the cells to verify the knockdown efficiency at both the mRNA and protein levels using RT-qPCR and Western blotting, respectively.
Protocol 2: Western Blotting for p68/DDX5 Protein Levels
Materials:
-
RIPA lysis buffer supplemented with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against p68/DDX5
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the transfected cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-p68 antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Compare the band intensity of p68 in the siRNA-treated samples to the non-targeting control to confirm knockdown. Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Protocol 3: Cell Viability Assay (MTS Assay)
This protocol is used to assess the effect of this compound on the proliferation of cells with and without p68 knockdown.
Materials:
-
Transfected cells (p68 knockdown and non-targeting control)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
Procedure:
-
Cell Seeding: After the 48-72 hour knockdown incubation, trypsinize and seed the transfected cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
This compound Treatment: Allow the cells to adhere for 12-24 hours. Then, treat the cells with a serial dilution of this compound (e.g., ranging from 1 nM to 10 µM) or a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Compare the dose-response curves of this compound in p68 knockdown cells versus control cells. A rightward shift in the dose-response curve for the p68 knockdown cells would indicate that the drug's efficacy is dependent on the presence of p68.
Conclusion
The validation of a targeted therapeutic's mechanism of action is fundamental in drug development. The protocols and data presented here provide a comprehensive framework for researchers to confirm the on-target effect of this compound by assessing its efficacy in the context of p68/DDX5 knockdown. A significant reduction in this compound's anti-proliferative activity upon silencing of p68 would provide strong evidence that its therapeutic effects are mediated through this specific molecular target. This validation is a crucial step in the preclinical development of this compound and similar targeted therapies.
References
- 1. Breast Cancer Drug this compound Shows Potential for Small-cell Lung Cancer Treatment in New Tests | Purdue University College of Veterinary Medicine [vet.purdue.edu]
- 2. Breast cancer drug this compound shows potential for small-cell lung cancer in new tests - One Health Initiative [onehealthinitiative.com]
- 3. researchgate.net [researchgate.net]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Lantern Pharma Inc - Lantern Pharma’s LP-184 Phase 1a Clinical Trial Achieves All Primary Endpoints with Robust Safety Profile and Promising Antitumor Activity in Multiple Advanced Solid Tumors [ir.lanternpharma.com]
- 6. Study of LP-184 in Patients with Advanced Solid Tumors [clin.larvol.com]
- 7. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the DEAD-box RNA helicase DDX5 (p68) in cancer DNA repair, immune suppression, cancer metabolic control, virus infection promotion, and human microbiome (microbiota) negative influence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. JCI - Confirming the RNAi-mediated mechanism of action of siRNA-based cancer therapeutics in mice [jci.org]
- 16. Strategies and validation for siRNA-based therapeutics for the reversal of multi-drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Small interfering RNA-based molecular therapy of cancers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Supinoxin solubility issues in aqueous solutions
Welcome to the Supinoxin Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound (AMX-513), with a particular focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer. Is this expected?
A1: Yes, it is common to experience solubility issues with this compound in purely aqueous solutions. This compound is a poorly water-soluble compound, a characteristic often observed in complex organic molecules developed for therapeutic purposes.[1][2][3][4] This low aqueous solubility can present challenges in experimental setups.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For preparing a high-concentration stock solution, it is recommended to use an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. Once dissolved in DMSO, the stock solution can then be serially diluted to the final desired concentration in your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system being studied.
Q3: What are the potential consequences of poor this compound solubility in my experiments?
A3: Poor solubility can lead to several experimental artifacts, including:
-
Inaccurate concentration: The actual concentration of dissolved this compound may be significantly lower than the nominal concentration, leading to misinterpretation of dose-response relationships.
-
Precipitation: The compound may precipitate out of solution over time, especially during storage or changes in temperature, affecting the accuracy and reproducibility of your results.
-
Reduced bioavailability: In in-vivo studies, poor solubility can lead to low absorption and bioavailability.[1][2]
Q4: Can I use techniques like sonication or heating to improve the solubility of this compound in my aqueous buffer?
A4: While techniques like sonication can aid in the initial dispersion of the compound, they may not fundamentally increase its thermodynamic solubility. Gentle heating might improve solubility, but it is crucial to be cautious as excessive heat can lead to the degradation of the compound. The stability of this compound under such conditions should be verified.
Troubleshooting Guides
Issue: Precipitate formation after diluting DMSO stock solution into aqueous media.
Possible Cause 1: Final solvent concentration is insufficient to maintain solubility.
-
Solution: While it's important to keep the final DMSO concentration low, ensure it is sufficient to maintain this compound in solution at your working concentration. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by many cell lines. However, it is always best practice to run a vehicle control with the same final DMSO concentration to account for any solvent effects.
Possible Cause 2: The working concentration exceeds the solubility limit in the final medium.
-
Solution: Determine the approximate solubility of this compound in your specific cell culture medium or buffer. You can do this by preparing a dilution series and visually inspecting for precipitation after a defined incubation period. If your desired concentration is too high, you may need to explore formulation strategies.
Possible Cause 3: Interaction with components in the aqueous medium.
-
Solution: Some components in complex media, such as proteins or salts, can influence the solubility of small molecules. If you suspect this is the case, try simplifying your buffer system for initial experiments, if possible, to identify potential interactions.
Data Presentation
Table 1: General Formulation Strategies for Poorly Soluble Drugs
| Strategy | Description | Key Considerations |
| Co-solvents | Using a mixture of water and a water-miscible organic solvent (e.g., DMSO, ethanol) to increase solubility.[2][5] | The toxicity of the co-solvent on the biological system must be evaluated. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the solution can increase solubility by converting the compound to its more soluble ionized form.[2][5] | The pH must be compatible with the experimental system (e.g., cell viability). |
| Surfactants | Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.[2][5] | The choice of surfactant and its concentration must be carefully selected to avoid toxicity. |
| Cyclodextrins | These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[3][4] | The type of cyclodextrin and its affinity for the drug are important factors. |
| Lipid-Based Formulations | Incorporating the drug into lipid-based delivery systems like liposomes or nanoemulsions can improve solubility and bioavailability.[1][3][5] | These are more complex formulations and may require specialized preparation techniques. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.
-
Materials:
-
This compound (AMX-513) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Working Solutions in Aqueous Media
-
Objective: To dilute the this compound stock solution into an aqueous medium for experiments.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile aqueous medium (e.g., cell culture medium, phosphate-buffered saline)
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the aqueous medium to achieve the final desired concentration.
-
When adding the this compound stock to the aqueous medium, add it dropwise while gently vortexing or swirling the tube to ensure rapid mixing and prevent localized high concentrations that could lead to precipitation.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, consider the troubleshooting steps outlined above.
-
Use the freshly prepared working solution for your experiments. It is not recommended to store dilute aqueous solutions of this compound for extended periods.
-
Visualizations
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Optimizing Supinoxin (RX-5902) Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Supinoxin (RX-5902) in in vitro experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful optimization of this compound concentrations for your research needs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (RX-5902)?
This compound is a first-in-class, orally active small molecule inhibitor that targets phosphorylated-p68 RNA helicase (p-p68).[1] By binding to the Y593 phosphorylated form of p68, this compound interferes with the p-p68-β-catenin signaling pathway.[2] This interaction attenuates the nuclear shuttling of β-catenin, a key component of the Wnt signaling pathway.[1][3] The subsequent downregulation of β-catenin target genes, such as c-Myc and Cyclin D1, leads to the inhibition of cancer cell proliferation and induction of apoptosis.[4] Some studies also suggest that this compound may inhibit mitochondrial respiration through its interaction with DDX5 (p68).[5][6]
Q2: What is a recommended starting concentration range for this compound in in vitro assays?
Based on published data, a good starting point for in vitro experiments is in the low nanomolar to low micromolar range. The IC50 values for this compound in various cancer cell lines typically range from 10 nM to 100 nM.[1][5][7] For initial screening, a dose-response curve ranging from 1 nM to 10 µM is recommended to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO.[8] To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO to a concentration of 10 mM. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term (months) or -80°C for long-term (up to 6 months) storage.[7][8] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q4: How long should I treat my cells with this compound?
The optimal treatment duration will depend on the specific assay and cell line. For cell proliferation assays, incubation times of 48 to 72 hours are common.[1] For apoptosis assays, effects can be observed as early as 24 hours, with a peak at 72 hours.[1] For western blotting to detect changes in protein expression (e.g., c-Myc, Cyclin D1), a 24 to 48-hour treatment is often sufficient. It is advisable to perform a time-course experiment to determine the optimal incubation time for your experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no this compound activity | Compound Precipitation: this compound may precipitate in the culture medium, especially at higher concentrations. | Visually inspect the culture medium for any signs of precipitation after adding this compound. Prepare fresh dilutions from the stock solution for each experiment. Consider using a lower concentration of serum in the medium during treatment, if compatible with your cell line. |
| Incorrect Stock Concentration: Errors in weighing the compound or calculating the dilution. | Verify the calculations for your stock and working solutions. If possible, confirm the concentration of your stock solution using analytical methods. | |
| Cell Line Resistance: The cell line used may be inherently resistant to this compound. | Review the literature to see if your cell line has been previously tested with this compound. Consider testing a sensitive cell line as a positive control. Pathway analysis has shown that sensitivity to RX-5902 is associated with an increase in the epithelial-to-mesenchymal transformation (EMT), TGFβ, and Wnt/β-catenin pathways.[3] | |
| High background in assays | DMSO Toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%. Include a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration) in all experiments. |
| Variability between replicate wells | Uneven Cell Seeding: Inconsistent number of cells plated in each well. | Ensure thorough mixing of the cell suspension before plating. Use a multichannel pipette for seeding and visually inspect the plate for even cell distribution. |
| Edge Effects: Wells on the periphery of the plate are prone to evaporation, leading to altered compound concentrations. | Avoid using the outer wells of the plate for experimental samples. Fill the peripheral wells with sterile PBS or culture medium to maintain humidity. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 10 - 21 | [1] |
| Caki-1 | Renal Cell Carcinoma | 10 - 21 | [1] |
| UMRC2 | Renal Cell Carcinoma | 10 - 21 | [1] |
| PANC-1 | Pancreatic Cancer | 10 - 21 | [1] |
| A549 | Lung Cancer | 10 - 21 | [1] |
| MKN-45 | Gastric Cancer | 10 - 21 | [1] |
| HepG2 | Liver Cancer | 10 - 21 | [1] |
| HCT116 | Colorectal Cancer | 10 - 21 | [1] |
| HT29 | Colorectal Cancer | 10 - 21 | [1] |
| PC-3 | Prostate Cancer | 10 - 21 | [1] |
| U251 | Glioblastoma | 10 - 21 | [1] |
| HeLa | Cervical Cancer | 10 - 21 | [1] |
| SK-MEL-28 | Melanoma | 10 - 21 | [1] |
| OVCAR-3 | Ovarian Cancer | 10 - 21 | [1] |
| Sensitive TNBC Cell Lines (Average) | Triple-Negative Breast Cancer | 56 | [3] |
| H69 | Small Cell Lung Cancer | 39.81 ± 4.41 | [5] |
| H69AR (Adriamycin Resistant) | Small Cell Lung Cancer | 69.38 ± 8.89 | [5] |
| Renal Cancer Cell Lines (Average) | Renal Cell Carcinoma | 39 | [7] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on the proliferation of adherent cancer cells in a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A common concentration range to test is 0 (vehicle control), 1, 10, 50, 100, 500, 1000, and 5000 nM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) and a vehicle control for 24-48 hours.
-
Harvest the cells, including any floating cells in the medium, by trypsinization.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
Western Blotting for p-p68 and β-catenin
This protocol outlines the procedure for detecting changes in the expression levels of p-p68 and β-catenin in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against p-p68 (phospho-Y593), total p68, β-catenin, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound and a vehicle control for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clear the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Caption: this compound's mechanism of action in the Wnt/β-catenin signaling pathway.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. kumc.edu [kumc.edu]
- 6. pubcompare.ai [pubcompare.ai]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
troubleshooting Supinoxin instability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Supinoxin (also known as RX-5902) in cell culture.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Question: I've observed a precipitate in my cell culture medium after adding this compound. What should I do?
Answer: Precipitation of this compound in cell culture media can lead to inconsistent and inaccurate experimental results. This issue often arises from solubility limits being exceeded or interactions with media components.
-
Immediate Action: Do not use the medium with visible precipitate for your experiment. The actual concentration of the soluble, active compound is unknown.
-
Verification Steps:
-
Check Stock Concentration: Ensure your this compound stock solution was prepared correctly and has not precipitated during storage. If crystals are visible in the stock, gentle warming and/or sonication can be used to redissolve the compound[1].
-
Review Final Concentration: Confirm that the final concentration of this compound in your media does not exceed its solubility limit. While this compound is generally soluble at nanomolar concentrations, highly concentrated media or feeds can sometimes reduce the solubility of small molecules[2].
-
Solvent Percentage: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) and non-toxic to your cells.
-
-
Solutions:
-
Prepare Fresh Dilutions: Make fresh dilutions of this compound from a validated stock solution immediately before use.
-
Pre-warm Media: Warm the cell culture medium to 37°C before adding the this compound stock solution. Add the stock dropwise while gently swirling the medium.
-
Sterile Filtration: If a precipitate is suspected to be from sources other than the compound itself, you can filter the final medium through a 0.22 µm sterile filter. However, be aware this may also remove some precipitated this compound, altering the final concentration.
-
Media Component Interaction: Certain components in complex, chemically defined media, such as metal ions or buffering agents, can contribute to compound precipitation[2]. Consider a simplified medium for initial solubility tests if problems persist.
-
Question: My experimental results with this compound are inconsistent. Could the compound be unstable?
Answer: Yes, inconsistent results are a classic sign of compound instability. The biological activity of this compound can decrease if the molecule degrades in your stock solution or in the experimental medium.
-
Potential Causes of Instability:
-
Stock Solution Degradation: Repeated freeze-thaw cycles can degrade the compound. Improper storage temperatures also contribute to instability[1].
-
In-media Degradation: The chemical environment of the cell culture medium (pH, presence of reactive components) and experimental conditions (incubation time, exposure to light) can cause degradation over the course of an experiment.
-
-
Troubleshooting Workflow:
-
Assess Stock Solution: Prepare a fresh stock solution from powder. Aliquot the solution into single-use vials to avoid freeze-thaw cycles[1].
-
Run a Positive Control: Use a cell line with a known sensitivity to this compound (see Table 1) to verify the activity of your current and freshly prepared stock.
-
Minimize Incubation Time: For long-term experiments (e.g., > 48-72 hours), consider replenishing the media with freshly added this compound at set intervals.
-
Protect from Light: Protect both stock solutions and experimental plates from direct light, as photolytic degradation can occur with some small molecules[3].
-
Troubleshooting this compound Instability
Caption: A workflow for troubleshooting suspected this compound instability.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound? this compound is an orally active anti-cancer agent.[1] While it was initially reported to act by interfering with the interaction between phosphorylated p68 (DDX5) and β-catenin, more recent studies suggest its primary mechanism is the inhibition of mitochondrial respiration through its interaction with the RNA helicase DDX5.[4][5][6] This action impairs the expression of genes necessary for oxidative phosphorylation, leading to reduced cellular energy levels and blocking cancer progression.[4][7][8][9]
This compound's Mechanism of Action
Caption: this compound inhibits DDX5, leading to mitochondrial dysfunction.
2. How should I prepare and store this compound stock solutions? Proper preparation and storage are critical for maintaining the compound's stability.
| Parameter | Recommendation |
| Solvent | DMSO is commonly used. A 10% DMSO in 90% (20% SBE-β-CD in Saline) solution has been used for in vivo studies.[1] |
| Stock Concentration | Prepare a high-concentration stock (e.g., 10 mM) to minimize the volume of solvent added to the culture medium. |
| Storage Temperature | Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles. Aliquot the stock solution into single-use volumes before freezing.[1] |
3. What are the typical working concentrations for this compound in cell culture? The effective concentration of this compound is cell-line dependent. The IC50 (the concentration that inhibits 50% of cell growth) typically ranges from low to mid-nanomolar values.
| Cell Line | Cancer Type | Reported IC50 |
| Various TNBC lines | Triple-Negative Breast Cancer | 10 nM - 20 nM[1] |
| MDA-MB-231, Caki-1, etc. | Various Cancers | 10 nM - 21 nM[1] |
| H69 | Small Cell Lung Cancer | 39.81 ± 4.41 nM[4] |
| H69AR (chemo-resistant) | Small Cell Lung Cancer | 69.38 ± 8.89 nM[4] |
4. What factors can influence this compound stability in my experiment? Several factors can degrade the compound or reduce its effective concentration.
Factors Affecting this compound Stability
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties | MDPI [mdpi.com]
- 4. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Breast cancer drug this compound shows potential for small-cell lung cancer in new tests [ag.purdue.edu]
- 9. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of Supinoxin (RX-5902)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Supinoxin (RX-5902). The focus is on addressing potential off-target effects that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the established on-target mechanism of action for this compound (RX-5902)?
This compound is a first-in-class, orally active small molecule inhibitor that targets phosphorylated p68 RNA helicase (p-p68, also known as DDX5).[1][2] Its primary mechanism of action involves binding to the Y593 phosphorylated form of p68.[3][4] This interaction is believed to disrupt the binding of p-p68 to β-catenin, thereby preventing the nuclear translocation of β-catenin.[5][6] The subsequent decrease in nuclear β-catenin leads to the downregulation of downstream target genes involved in cell proliferation and survival, such as c-Myc and cyclin D1.[5][7]
Q2: Are there any known off-target effects of this compound?
Currently, there is limited publicly available data from comprehensive off-target screening studies, such as broad kinase panels, for this compound. While the overexpression of its target, p-p68, is noted to be selective to cancer cells, this does not exclude the possibility of interactions with other cellular proteins.[1] Researchers should be aware of the potential for off-target effects and consider them when interpreting unexpected experimental results.
Q3: We are observing phenotypic effects in our model that are inconsistent with the inhibition of the Wnt/β-catenin pathway. Could this be an off-target effect?
It is possible. While the primary mechanism of this compound is linked to the Wnt/β-catenin pathway, some studies suggest alternative or additional mechanisms. For instance, in small cell lung cancer (SCLC) models, this compound has been shown to inhibit mitochondrial respiration through its interaction with DDX5, leading to reduced cellular energy levels.[1] If your results point towards pathways unrelated to Wnt/β-catenin, it would be prudent to investigate potential off-target effects or alternative on-target mechanisms in your specific experimental system.
Q4: What were the reported side effects in the Phase 1 clinical trial for RX-5902, and could they suggest any off-target activities?
In the Phase 1 clinical trial, the most common treatment-related adverse events were generally mild and included nausea, vomiting, diarrhea, weight loss, and fatigue.[8] Dose-limiting toxicities of G4 hyponatremia and G3 fatigue were observed at higher doses.[8] While these side effects are common for many cancer therapeutics, they do not point to specific molecular off-targets without further investigation.
Troubleshooting Guides
Issue: Unexpected changes in signaling pathways unrelated to Wnt/β-catenin.
Possible Cause: Potential off-target activity of this compound.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Before investigating off-targets, verify that this compound is engaging its intended target in your system. Perform a Western blot to check for a decrease in nuclear β-catenin and downstream targets like c-Myc and cyclin D1.
-
Dose-Response Analysis: Determine if the unexpected phenotype is dose-dependent and correlates with the dose-response of the on-target effect. A significant divergence could suggest an off-target effect with a different potency.
-
Literature Review for Alternative Mechanisms: As noted, research in SCLC has suggested an alternative mechanism involving mitochondrial respiration.[1] Review the literature to see if the unexpected pathway you are observing has been linked to DDX5 or this compound in other contexts.
-
Broad Spectrum Kinase or Protein Profiling: If resources permit, consider performing a broad-spectrum kinase profiling assay or a proteome-wide thermal shift assay (CETSA) to identify potential off-target binding proteins.
-
Use of a Structurally Unrelated Inhibitor: If possible, use a structurally different inhibitor of the Wnt/β-catenin pathway to see if it recapitulates the on-target effects without producing the unexpected phenotype.
Issue: Significant cytotoxicity in cell lines reported to be resistant to this compound.
Possible Cause: Off-target cytotoxic effects independent of p-p68 inhibition.
Troubleshooting Steps:
-
Verify Cell Line Identity: Confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Assess Apoptosis and Cell Cycle Markers: Analyze markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) and perform cell cycle analysis to understand the mechanism of cell death. Compare these results to the known effects of this compound in sensitive cell lines, which include apoptosis and G2/M arrest.[1][9]
-
Control for Compound Cytotoxicity: Perform a general cytotoxicity assay (e.g., LDH release) to distinguish between targeted anti-proliferative effects and non-specific toxicity.
-
Rescue Experiment: If a specific off-target is hypothesized, attempt a rescue experiment by overexpressing the off-target or using a specific antagonist for that off-target to see if the cytotoxic effect is mitigated.
Data Presentation
Table 1: On-Target Anti-proliferative Activity of this compound (RX-5902) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Sensitive TNBC Cell Lines (average) | Triple-Negative Breast Cancer | 56 | [9] |
| Various Human Cancer Cell Lines | Multiple | 10 - 20 | [7] |
| H69 | Small Cell Lung Cancer | 39.81 ± 4.41 | [1] |
| H69AR (chemo-resistant) | Small Cell Lung Cancer | 69.38 ± 8.89 | [1] |
| Renal Cancer Cell Lines (sensitive) | Renal Cell Carcinoma | 39 | |
| Pancreatic Cancer Cell Lines | Pancreatic Carcinoma | 18 |
Table 2: Template for Reporting Off-Target Kinase Screening Results
| Kinase Target | % Inhibition @ 1 µM this compound | IC50 (nM) | Notes |
| Example: Kinase A | 95% | 150 | Potential off-target, further validation needed. |
| Example: Kinase B | 15% | Not Determined | Likely not a significant off-target. |
| Example: Kinase C | 80% | 500 | Moderate off-target activity. |
Experimental Protocols
Protocol 1: Western Blot for On-Target Engagement of this compound
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0, 10, 50, 100, 500 nM) for 24-48 hours.
-
Nuclear and Cytoplasmic Fractionation: Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard laboratory protocol.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from the nuclear fractions onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against β-catenin, c-Myc, and a nuclear loading control (e.g., Lamin B1) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Analysis: Quantify the band intensities and normalize the levels of nuclear β-catenin and c-Myc to the loading control. A dose-dependent decrease in the nuclear levels of these proteins indicates on-target engagement.
Protocol 2: General Workflow for Investigating Potential Off-Target Effects
-
Phenotypic Observation: An unexpected experimental outcome is observed that cannot be explained by the known on-target mechanism of this compound.
-
Confirmation and Dose-Response: Repeat the experiment to confirm the observation. Perform a dose-response curve to see if the effect is concentration-dependent.
-
Computational Screening (In Silico): Use computational tools and databases (e.g., ChEMBL, PubChem) to predict potential off-targets based on the chemical structure of this compound. These platforms can identify proteins with similar ligand binding sites to p-p68.
-
In Vitro Off-Target Profiling:
-
Broad Kinase Panel: Submit this compound to a commercial service for screening against a large panel of kinases (e.g., >400 kinases). This is a common approach for identifying off-target kinase interactions.
-
Cellular Thermal Shift Assay (CETSA): This method can identify direct binding of a ligand to a protein in a cellular context by measuring changes in protein thermal stability. It can be performed in a proteome-wide manner using mass spectrometry.
-
-
Target Validation:
-
Biochemical Assays: For any high-confidence hits from the in vitro screens, perform biochemical assays (e.g., enzyme activity assays) to confirm the inhibitory effect of this compound.
-
Cellular Assays: Use techniques like siRNA-mediated knockdown or CRISPR-Cas9 knockout of the putative off-target in your cell model. If silencing the off-target phenocopies the effect of this compound, it provides strong evidence for an off-target mechanism.
-
-
Structure-Activity Relationship (SAR) Analysis: If available, test analogs of this compound to see if the off-target activity tracks with the on-target activity. A divergence in SAR can help to separate the two effects.
Visualizations
Caption: On-target signaling pathway of this compound (RX-5902).
Caption: Workflow for troubleshooting potential off-target effects.
References
- 1. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RX-5902 (this compound) - Chemietek [chemietek.com]
- 3. Pharmacokinetic Characterization of this compound and Its Physiologically Based Pharmacokinetic Modeling in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. First-in-Class Phosphorylated-p68 Inhibitor RX-5902 Inhibits β-Catenin Signaling and Demonstrates Antitumor Activity in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 9. First-in-class phosphorylated-p68 inhibitor RX-5902 inhibits β-catenin signaling and demonstrates anti-tumor activity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Supinoxin (RX-5902) Animal Model Toxicity Management
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Supinoxin (RX-5902) in animal models. The information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (RX-5902)?
This compound is a first-in-class, orally bioavailable small molecule inhibitor of phosphorylated p68 RNA helicase (p-p68).[1][2] By binding to p-p68, this compound interferes with the p-p68-β-catenin signaling pathway.[3] This interaction attenuates the nuclear shuttling of β-catenin, leading to the downregulation of downstream target genes involved in cell proliferation and survival, such as c-Myc and cyclin D1.[3] More recent studies also suggest that this compound may inhibit mitochondrial respiration, contributing to its anti-cancer effects.[4][5]
Q2: What is the general toxicity profile of this compound in animal models?
Based on available preclinical studies, this compound is generally well-tolerated in animal models at therapeutically effective doses.[4] Studies in xenograft mouse models of renal cell carcinoma and small cell lung cancer reported no significant reduction in body weight gain, treatment-related deaths, or adverse clinical observations at doses up to 70 mg/kg administered daily.[4]
Q3: What are the reported adverse events in human clinical trials that might be relevant for animal studies?
A Phase 1 clinical trial of this compound in patients with solid tumors reported that the most common related adverse events were Grade 1/2 nausea, vomiting, diarrhea, weight loss, and fatigue.[6] Dose-limiting toxicities of Grade 4 hyponatremia and Grade 3 fatigue were observed at a dose of 300 mg daily for 4 weeks.[6] While direct translation of toxicities from humans to animal models is not always linear, these findings suggest that at higher doses, researchers should be vigilant for signs of gastrointestinal distress, dehydration, and lethargy in animals.
Q4: Has a Maximum Tolerated Dose (MTD) for this compound been established in common animal models?
Troubleshooting Guides
Issue 1: Animal is showing signs of gastrointestinal distress (e.g., diarrhea, decreased food intake).
-
Question: What should I do if my animal model experiences gastrointestinal side effects after this compound administration?
-
Answer:
-
Monitor Closely: Immediately record the severity and frequency of the symptoms. Monitor the animal's body weight, hydration status, and food and water intake daily.
-
Supportive Care: For mild diarrhea, ensure the animal has free access to water to prevent dehydration. A bland, easily digestible diet can be offered.[9] For more severe cases, subcutaneous or intravenous fluid administration may be necessary to correct dehydration and electrolyte imbalances.[10]
-
Dose Adjustment: If gastrointestinal distress is moderate to severe, consider reducing the dose of this compound in subsequent administrations or temporarily pausing treatment until the animal recovers.
-
Vehicle Control: Ensure that the vehicle used for this compound administration is not causing the gastrointestinal issues. Administer the vehicle alone to a control group of animals to rule this out.
-
Issue 2: Animal appears lethargic or has reduced activity.
-
Question: How should I respond to signs of lethargy in my experimental animals?
-
Answer:
-
Assess Severity: Quantify the reduction in activity if possible (e.g., using an activity monitoring system) or use a standardized scoring system for clinical observations.
-
Rule out Other Causes: Ensure that the lethargy is not due to other experimental factors, such as tumor burden, infection, or other co-administered substances.
-
Monitor Vital Signs: If possible, monitor the animal's heart rate, respiratory rate, and body temperature to check for signs of systemic distress.
-
Blood Analysis: If lethargy is persistent or severe, consider collecting a blood sample to analyze for hematological and serum chemistry changes, which could indicate underlying organ toxicity.
-
Dose Modification: Similar to gastrointestinal distress, a dose reduction or temporary cessation of this compound treatment may be warranted if the lethargy is determined to be drug-related.
-
Data Summary Tables
Table 1: this compound Dosing in Preclinical Mouse Models (Selected Studies)
| Tumor Model | Dosing Regimen | Route of Administration | Reported Toxicity/Adverse Events | Reference |
| Triple-Negative Breast Cancer (MDA-MB-231 Xenograft) | 160, 320, 600 mg/kg, once weekly for 3 weeks | Oral Gavage | Not specified, dose-dependent tumor growth inhibition observed. | [2][7] |
| Triple-Negative Breast Cancer (PDX models) | 60 mg/kg, once daily (5 days on, 2 days off) | Not specified | Not specified, significant tumor growth inhibition observed. | [11] |
| Small Cell Lung Cancer (H69AR Xenograft) | 17.5, 35, 70 mg/kg, daily for 25 days | Not specified | No significant toxicity based on weight gain. | [8] |
| Renal Cell Carcinoma (Caki-1 Xenograft) | 50-70 mg/kg, daily (5 days on, 2 days off) for 3 weeks | Not specified | Did not result in a reduction in body weight gain, treatment-related deaths, or clinical observations. | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (5 mg/kg Oral Administration)
| Parameter | Value | Unit | Reference |
| Cmax | 1.89 ± 0.58 | µg/mL | [12] |
| Tmax | 1.33 ± 0.58 | h | [12] |
| AUClast | 5.12 ± 1.12 | h·µg/mL | [12] |
| Bioavailability | 56.9 - 57.4 | % | [12] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rodents
-
Formulation Preparation:
-
Animal Handling and Dosing:
-
Weigh the animal to determine the correct dosing volume. The recommended maximum oral gavage volume is 10 mL/kg for mice and rats.
-
Gently restrain the animal.
-
Use a proper-sized, ball-tipped gavage needle to administer the formulation directly into the stomach.
-
Administer the solution slowly to prevent regurgitation and aspiration.
-
-
Post-Administration Monitoring:
-
Observe the animal for at least 1-2 hours post-dosing for any immediate adverse reactions.
-
Return the animal to its cage and monitor for changes in behavior, food and water consumption, and body weight daily for the duration of the study.
-
Protocol 2: Intravenous Administration of this compound in Rats
-
Formulation Preparation:
-
Prepare the same vehicle as for oral administration: 10% DMSO, 10% Tween 80, 40% PEG 400, and 40% saline.[12]
-
Ensure this compound is fully dissolved and the solution is sterile-filtered before injection.
-
-
Animal Handling and Injection:
-
Weigh the animal to calculate the precise injection volume.
-
Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the rat in a suitable restrainer.
-
Using a 27-gauge or smaller needle, perform the intravenous bolus injection into one of the lateral tail veins.
-
Administer the solution slowly.
-
-
Post-Injection Monitoring:
-
Apply gentle pressure to the injection site after removing the needle to prevent bleeding.
-
Monitor the animal for any immediate signs of distress, including changes in respiration or anaphylactic reactions.
-
Daily monitoring of the animal's health and well-being should be conducted as per the experimental plan.
-
Visualizations
Caption: this compound's mechanism of action via inhibition of the p-p68/β-catenin signaling pathway.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Logical troubleshooting workflow for managing adverse events in animal models.
References
- 1. This compound (RX-5902) / Opus Genetics [delta.larvol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Repurposing Drugs in Small Animal Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Breast cancer drug this compound shows potential for small-cell lung cancer in new tests [ag.purdue.edu]
- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 7. First-in-class phosphorylated-p68 inhibitor RX-5902 inhibits β-catenin signaling and demonstrates anti-tumor activity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Managing Common Side-Effects of Chemotherapy | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 10. Chemotherapy: Managing side effects and safe handling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic Characterization of this compound and Its Physiologically Based Pharmacokinetic Modeling in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Supinoxin Apoptosis Assays
Welcome to the technical support center for researchers utilizing Supinoxin (RX-5902) in apoptosis assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure reliable and consistent experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses general questions about this compound and its role in apoptosis.
Q1: What is this compound (RX-5902) and how does it induce apoptosis?
This compound (RX-5902) is an orally active, first-in-class small molecule inhibitor of the phosphorylated form of p68 RNA helicase (p-p68).[1] p68 is overexpressed in various cancer cells and its phosphorylation is associated with tumor progression.[2] this compound interferes with the p-p68-β-catenin signaling pathway, preventing the nuclear translocation of β-catenin.[1][2] This disruption of β-catenin signaling leads to the downregulation of downstream targets like c-Myc and cyclin D1, ultimately resulting in cell cycle arrest (primarily at the G2/M phase) and induction of apoptosis in sensitive cancer cell lines.[1][3][4]
Q2: In which types of cancer cell lines has this compound been shown to induce apoptosis?
This compound has demonstrated potent anti-proliferative and pro-apoptotic activity in a variety of cancer cell lines, with particular efficacy noted in triple-negative breast cancer (TNBC) models.[1] Studies have also explored its effects in small-cell lung cancer (SCLC) and other solid tumors.[3][5]
Q3: Why might I observe apoptosis in some cell lines treated with this compound but not in others?
The sensitivity of cancer cell lines to this compound can vary.[1][4] Cell lines that are "sensitive" to this compound show a significant induction of apoptosis upon treatment, while "resistant" cell lines may show little to no apoptotic response.[1][4] This difference in sensitivity is linked to the underlying molecular pathways in the cells. For instance, pathway analysis has shown that sensitivity to this compound is associated with an increase in the epithelial-to-mesenchymal transition (EMT), TGFβ, and Wnt/β-catenin pathways.[6] Therefore, a lack of apoptosis in a particular cell line may be due to inherent resistance rather than a technical failure of the assay.
Q4: What is the typical timeframe and optimal concentration of this compound to induce apoptosis?
The induction of apoptosis by this compound is both time- and dose-dependent. In sensitive cell lines, the activation of apoptosis typically begins 24-48 hours after treatment, reaching a peak at around 72 hours.[1] A commonly effective concentration for inducing apoptosis in sensitive cell lines is 100 nM.[1][4] However, the optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.
This compound-p68-β-Catenin Signaling Pathway
Caption: this compound inhibits p-p68, disrupting β-catenin signaling to induce apoptosis.
Troubleshooting Guides for Apoptosis Assays
This section provides specific troubleshooting advice for common apoptosis assays used with this compound treatment.
Annexin V/Propidium Iodide (PI) Staining
Q: My untreated control cells (negative control) show a high percentage of Annexin V-positive cells. What could be the cause?
A: High background in the negative control can be due to several factors:
-
Mechanical Stress During Cell Handling: Adherent cells are particularly sensitive to harsh trypsinization. Over-trypsinization or vigorous pipetting can damage the cell membrane, leading to false-positive Annexin V staining.[7]
-
Suboptimal Cell Culture Conditions: Unhealthy or overgrown cell cultures can lead to spontaneous apoptosis. Ensure cells are in the logarithmic growth phase and not overly confluent.
-
Reagent Issues: Ensure the binding buffer contains calcium, as Annexin V binding to phosphatidylserine is calcium-dependent. Using a buffer with chelating agents like EDTA will interfere with the staining.
Troubleshooting Steps:
| Problem | Possible Cause | Recommended Solution |
| High Annexin V staining in negative control | Harsh cell detachment | Use a gentle cell detachment method (e.g., enzyme-free dissociation buffer) and minimize pipetting. |
| Unhealthy cells | Use cells from a healthy, sub-confluent culture. | |
| Incorrect buffer | Ensure the use of a calcium-containing binding buffer. |
Q: I am not observing a significant increase in Annexin V-positive cells after this compound treatment in a supposedly sensitive cell line.
A: This could be due to several experimental factors:
-
Suboptimal this compound Concentration or Incubation Time: The pro-apoptotic effect of this compound is dose- and time-dependent.[1] You may need to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Loss of Apoptotic Cells: Early apoptotic cells can detach and be lost during washing steps. It is crucial to collect both the supernatant and the adherent cells for analysis.[8]
-
Late-Stage Apoptosis/Necrosis: If the treatment is too harsh or prolonged, cells may have already progressed to late-stage apoptosis or necrosis, where they will be positive for both Annexin V and PI.
Troubleshooting Steps:
| Problem | Possible Cause | Recommended Solution |
| No increase in apoptosis | Suboptimal treatment | Perform a dose-response (e.g., 10-200 nM) and time-course (e.g., 24, 48, 72 hours) experiment. |
| Loss of apoptotic cells | Collect both adherent cells and cells from the supernatant. | |
| Cells are in late apoptosis/necrosis | Analyze earlier time points after this compound treatment. |
Experimental Workflow for Annexin V/PI Staining
Caption: A streamlined workflow for Annexin V/PI staining and flow cytometry analysis.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Q: I am observing high background fluorescence in my TUNEL assay, even in the negative control.
A: High background in TUNEL assays can obscure the specific signal from apoptotic cells.
-
Improper Fixation and Permeabilization: Insufficient or excessive fixation and permeabilization can lead to non-specific staining. The concentration and incubation time for reagents like paraformaldehyde and Triton X-100 should be optimized.
-
Endogenous Enzymes: Some tissues may have endogenous enzymes that can cause background. Pre-treatment with a blocking solution (e.g., hydrogen peroxide for peroxidase-based detection) may be necessary.
-
Reagent Concentration: The concentration of TdT enzyme and labeled nucleotides can affect background levels. Titrating these reagents is recommended.
Troubleshooting Steps:
| Problem | Possible Cause | Recommended Solution |
| High background | Inadequate fixation/permeabilization | Optimize fixation and permeabilization steps for your cell type. |
| Endogenous enzyme activity | Include appropriate blocking steps in your protocol. | |
| High reagent concentration | Titrate the TdT enzyme and labeled dUTP concentrations. |
Q: My positive control (e.g., DNase I treated cells) is not showing a strong signal.
A: A weak or absent signal in the positive control indicates a problem with the assay itself.
-
Inactive TdT Enzyme: The TdT enzyme is sensitive to degradation. Ensure it has been stored and handled correctly.
-
Inefficient Labeling: The incubation time for the TdT reaction may be too short.
-
Suboptimal DNase I Treatment: The concentration or incubation time for DNase I may not be sufficient to induce enough DNA breaks.
Troubleshooting Steps:
| Problem | Possible Cause | Recommended Solution |
| Weak positive control | Inactive TdT enzyme | Use a fresh aliquot of TdT enzyme and keep it on ice. |
| Insufficient labeling | Increase the incubation time for the TdT reaction. | |
| Ineffective DNase I treatment | Optimize the concentration and incubation time for DNase I. |
Caspase Activity Assays (e.g., Caspase-3)
Q: I am not detecting a significant increase in caspase-3 activity after this compound treatment, although I expect the cells to be undergoing apoptosis.
A: Several factors can lead to a lack of detectable caspase activity.
-
Timing of Assay: Caspase activation is a transient event. You may be measuring too early or too late in the apoptotic process. A time-course experiment is recommended.
-
Cell Line-Specific Caspase Profile: Some cell lines, like MCF-7, are known to be deficient in caspase-3.[9] In such cases, measuring the activity of other caspases (e.g., caspase-7 or initiator caspases like caspase-9) may be more appropriate.
-
Lysate Preparation: Inefficient cell lysis can result in incomplete release of caspases, leading to an underestimation of their activity. Ensure the lysis buffer is appropriate and the lysis procedure is effective.
-
Inhibitors in Lysate: The cell lysate may contain endogenous inhibitors of caspases. Diluting the lysate may help to overcome this inhibition.
Troubleshooting Steps:
| Problem | Possible Cause | Recommended Solution |
| No increase in caspase activity | Incorrect timing | Perform a time-course experiment to capture peak caspase activation. |
| Caspase-3 deficiency | Verify the caspase-3 status of your cell line and consider assaying other caspases. | |
| Inefficient cell lysis | Optimize the cell lysis protocol. | |
| Presence of inhibitors | Assay different dilutions of the cell lysate. |
Logical Troubleshooting Flow for Inconsistent Apoptosis Results
Caption: A logical workflow to diagnose inconsistent apoptosis assay results with this compound.
Experimental Protocols
Annexin V-FITC/PI Staining by Flow Cytometry
Materials:
-
This compound (RX-5902)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound (e.g., 0-100 nM) for the desired time (e.g., 24-72 hours). Include an untreated control.
-
Cell Harvesting: Carefully collect the cell culture supernatant (containing floating apoptotic cells) into a fresh tube. Wash the adherent cells with PBS and detach them using a gentle method (e.g., trypsin-EDTA, followed by neutralization with medium). Combine the detached cells with the supernatant from the same well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
Caspase-3 Colorimetric Assay
Materials:
-
This compound (RX-5902)
-
Caspase-3 Colorimetric Assay Kit (containing Cell Lysis Buffer, 2X Reaction Buffer, DEVD-pNA substrate, and DTT)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed 1-2 x 10^6 cells per well in a 6-well plate. Treat with this compound as described above.
-
Cell Lysis: Collect cells (including supernatant) and centrifuge. Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.
-
Lysate Preparation: Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh tube on ice. Determine the protein concentration of the lysate.
-
Assay Reaction: Dilute 50-200 µg of protein to 50 µL with Cell Lysis Buffer for each assay in a 96-well plate. Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 10 mM. Add 50 µL of the 2X Reaction Buffer with DTT to each sample.
-
Substrate Addition: Add 5 µL of the 4 mM DEVD-pNA substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 400-405 nm using a microplate reader. The fold-increase in caspase-3 activity is determined by comparing the results from the this compound-treated samples to the untreated control.[10][11][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetic Characterization of this compound and Its Physiologically Based Pharmacokinetic Modeling in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-class phosphorylated-p68 inhibitor RX-5902 inhibits β-catenin signaling and demonstrates anti-tumor activity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Breast cancer drug this compound shows potential for small-cell lung cancer in new tests - One Health Initiative [onehealthinitiative.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lack of correlation between caspase activation and caspase activity assays in paclitaxel-treated MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cosmobiousa.com [cosmobiousa.com]
Technical Support Center: Supinoxin (LP-184) and β-Catenin Signaling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who have observed that Supinoxin (also known as LP-184 or RX-5902) does not inhibit β-catenin signaling as might be expected based on initial literature.
Frequently Asked Questions (FAQs)
Q1: What is the originally proposed mechanism of action for this compound regarding β-catenin signaling?
A1: The initially proposed mechanism was that this compound binds to phosphorylated DEAD-box helicase 5 (pDDX5). This interaction was thought to disrupt the association between pDDX5 and β-catenin, leading to the inhibition of β-catenin's nuclear translocation and a subsequent decrease in the expression of its target genes, such as c-Myc and Cyclin D1.[1][2][3]
Q2: My experiments show that this compound is not inhibiting β-catenin signaling. Is this a known issue?
A2: Yes, this is a known observation in certain cancer cell lines, particularly in Small Cell Lung Cancer (SCLC).[1] Recent studies have challenged the initial model of this compound's action. Researchers have found that in SCLC cell lines, this compound treatment did not lead to a decrease in nuclear β-catenin, nor did it reduce the expression of β-catenin-dependent genes.[1]
Q3: What is the alternative mechanism of action proposed for this compound?
A3: A more recent proposed mechanism suggests that this compound's anti-cancer effects, particularly in SCLC, are mediated through the inhibition of mitochondrial respiration.[1][4][5] In this model, this compound still interacts with DDX5, but this interaction leads to the downregulation of nuclear-encoded mitochondrial genes involved in oxidative phosphorylation, resulting in impaired mitochondrial function.[1][6]
Q4: In which cancer types has the lack of β-catenin inhibition by this compound been observed?
A4: This has been notably reported in both chemo-sensitive (H69) and chemo-resistant (H69AR) Small Cell Lung Cancer (SCLC) cell lines.[1][4] While initial reports suggested β-catenin pathway inhibition in triple-negative breast cancer (TNBC) and renal cell carcinoma, the newer findings in SCLC suggest the mechanism of action may be context-dependent.[2][3][7]
Q5: Should I continue to use β-catenin pathway readouts to assess this compound's efficacy?
A5: Based on recent findings, relying solely on β-catenin pathway readouts (e.g., β-catenin localization, TCF/LEF reporter assays) may not accurately reflect this compound's anti-proliferative activity, especially in SCLC. It is advisable to include assays that measure mitochondrial function to get a comprehensive understanding of the drug's effect in your experimental system.[1]
Troubleshooting Guides
Problem 1: No change in β-catenin nuclear localization observed after this compound treatment.
Possible Cause 1: Cell-type specific mechanism of action.
-
Explanation: The effect of this compound on β-catenin localization appears to be cell-type dependent. In SCLC cell lines like H69AR and the TNBC cell line MDA-MB-231, no significant change in β-catenin localization was observed upon this compound treatment.[1]
-
Recommendation:
-
Confirm the cell line you are using has been previously reported to show β-catenin modulation by this compound.
-
Consider that in your cell line, this compound's primary mechanism may be through the inhibition of mitochondrial respiration.
-
Perform experiments to assess mitochondrial function (see Experimental Protocols section).
-
Possible Cause 2: Suboptimal experimental conditions for immunofluorescence.
-
Explanation: Improper fixation, permeabilization, or antibody concentrations can lead to inconclusive results.
-
Recommendation: Follow a validated immunofluorescence protocol for β-catenin staining. A sample protocol is provided below.
Problem 2: No decrease in the expression of β-catenin target genes (e.g., c-Myc, Cyclin D1) after this compound treatment.
Possible Cause 1: Alternative mechanism of action is dominant.
-
Explanation: As with β-catenin localization, the effect on target gene expression is inconsistent across different cancer types. In SCLC, this compound did not alter the expression of c-Myc or β-catenin.[1]
-
Recommendation:
-
Measure the expression of genes involved in oxidative phosphorylation to test the alternative mechanism.
-
Use a positive control for β-catenin signaling inhibition (e.g., a known Wnt pathway inhibitor) to ensure your assay is working correctly.
-
Possible Cause 2: Issues with Western blot procedure.
-
Explanation: Technical issues in protein extraction, quantification, or antibody incubation can affect the results.
-
Recommendation: Adhere to a standardized Western blot protocol. A general protocol is provided below.
Data Presentation
Table 1: Summary of Expected vs. Observed Effects of this compound on β-Catenin Signaling in SCLC.
| Parameter | Expected Outcome (Based on Original Hypothesis) | Observed Outcome (in SCLC) | Citation |
| β-catenin Localization | Decrease in nuclear β-catenin | No significant change | [1] |
| β-catenin Protein Levels | Decrease in total β-catenin | No significant change | [1] |
| pDDX5 Localization | No expected change | No significant change | [1] |
| β-catenin Target Genes (c-Myc, Cyclin D1) | Decreased expression | No significant change | [1] |
Experimental Protocols
Immunofluorescence for β-Catenin Subcellular Localization
-
Objective: To visualize the location of β-catenin within the cell.
-
Methodology:
-
Cell Seeding: Seed cells on glass coverslips in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentration of this compound or vehicle control for 24 hours.
-
Fixation: Remove the media, wash with PBS, and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against β-catenin diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBST and incubate with a fluorescently labeled secondary antibody in the blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBST, counterstain with DAPI for 5 minutes, wash again, and mount the coverslips on microscope slides.
-
Imaging: Visualize using a fluorescence or confocal microscope.
-
Western Blot for Protein Expression
-
Objective: To quantify the levels of specific proteins.
-
Methodology:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, c-Myc, Cyclin D1, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash three times with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
TCF/LEF Luciferase Reporter Assay
-
Objective: To measure the transcriptional activity of the β-catenin/TCF complex.
-
Methodology:
-
Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a control plasmid with a constitutively expressed Renilla luciferase.
-
Treatment: After 24 hours, treat the cells with this compound, a positive control (e.g., Wnt3a conditioned media), and a negative control.
-
Lysis and Measurement: After the desired treatment time (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell number.
-
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
-
Objective: To measure the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration.
-
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treatment: Treat cells with this compound for the desired duration.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Seahorse Analysis: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Normalization: After the assay, normalize the OCR data to the cell number or protein concentration in each well.
-
Visualizations
Caption: Original proposed mechanism of this compound action.
Caption: Revised mechanism of this compound in SCLC.
Caption: Troubleshooting logic for unexpected this compound results.
References
- 1. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. pubcompare.ai [pubcompare.ai]
- 4. assaygenie.com [assaygenie.com]
- 5. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 6. pGL4.49[luc2P/TCF-LEF/Hygro] Vector Protocol [worldwide.promega.com]
- 7. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
Technical Support Center: Understanding Variability in Supinoxin (RX-5902) IC50 Values
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with Supinoxin (RX-5902) and may be encountering variability in its half-maximal inhibitory concentration (IC50) values across different experiments. This resource provides a comprehensive overview of this compound's mechanism of action, a compilation of reported IC50 values, detailed experimental protocols, and a troubleshooting guide to help identify potential sources of variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound (RX-5902) and what is its mechanism of action?
This compound (RX-5902) is a first-in-class, orally active, small molecule inhibitor of phosphorylated p68 RNA helicase (P-p68).[1][2][3] The phosphorylated form of p68 is predominantly found in cancer cells and is absent in normal cells.[3] this compound directly binds to the Y593 phosphorylated form of p68, which plays a crucial role in the nuclear translocation of β-catenin, a key component of the Wnt signaling pathway.[1][2][4] By inhibiting P-p68, this compound attenuates the nuclear shuttling of β-catenin, leading to the downregulation of β-catenin target genes such as c-Myc and cyclin D1.[2][4] This disruption of the Wnt/β-catenin pathway ultimately results in the inhibition of cancer cell growth and the induction of apoptosis.[1][4] Some studies also suggest that this compound may inhibit mitochondrial respiration through its interaction with DDX5 (p68).[5][6][7]
Q2: What are the reported IC50 values for this compound?
The IC50 values for this compound can vary depending on the cancer cell line and the specific experimental conditions. Generally, this compound exhibits potent anti-cancer activity with IC50 values in the nanomolar range.
Data Presentation: Reported IC50 Values of this compound (RX-5902)
| Cell Line Category | Specific Cell Lines | Reported IC50 Range | Reference |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 and other TNBC cell lines | 10 nM - 20 nM | [1][2][4] |
| TNBC (Sensitive Lines) | 14 sensitive TNBC cell lines | Average of 56 nM (cutoff of <100 nM for sensitivity) | [8][9] |
| Various Human Cancer Cell Lines | MDA-MB-231, Caki-1, UMRC2, PANC-1, A549, MKN-45, HepG2, HCT116, HT29, PC-3, U251, HeLa, SK-MEL-28, and OVCAR-3 | 10 nM - 21 nM | [1] |
| Small-Cell Lung Cancer (SCLC) | H69 and H69AR | 39.81 ± 4.41 nM and 69.38 ± 8.89 nM, respectively | [5] |
Troubleshooting Guide for IC50 Variability
Variability in IC50 values is a common challenge in in vitro pharmacology. This guide addresses potential sources of discrepancy in a question-and-answer format.
Q3: We are observing significant well-to-well and experiment-to-experiment variability in our this compound IC50 values. What are the likely causes?
Several factors can contribute to inconsistent IC50 results. These can be broadly categorized into biological and technical factors.
-
Biological Factors:
-
Cell Line Integrity: Ensure the cell line identity has been recently verified (e.g., by STR profiling). Mycoplasma contamination can also significantly alter cellular responses.
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.
-
Cell Confluency: The density of cells at the time of treatment can impact drug sensitivity. Standardize the seeding density to achieve a consistent level of confluency (typically 70-80%) at the start of the experiment.
-
Growth Phase: Cells in the logarithmic growth phase are often more sensitive to anti-proliferative agents.[10] Ensure your cells are in this phase when treated.
-
-
Technical Factors:
-
Compound Stability and Handling: this compound, like any chemical compound, can degrade over time. Limit freeze-thaw cycles and protect from light.[11] Prepare fresh dilutions from a stock solution for each experiment.
-
Assay-Specific Conditions: Variations in incubation time, serum concentration in the media, and the type of assay used (e.g., MTT, CellTiter-Glo) can all influence the final IC50 value.[10][12]
-
Analyst Variability: Minor differences in pipetting technique, timing of reagent addition, and other manual steps can introduce variability.[11]
-
Q4: Can the choice of cell viability assay affect the this compound IC50 value?
Yes, the choice of assay is a critical factor. Different viability assays measure different cellular parameters:
-
Metabolic Assays (e.g., MTT, MTS, WST-1): These assays measure the activity of mitochondrial dehydrogenases. Changes in cellular metabolism that are independent of cell death can affect the readout.[13]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present, which is an indicator of metabolically active cells.
-
DNA Synthesis Assays (e.g., BrdU): These assays measure the rate of DNA replication and are direct measures of cell proliferation.
-
Cell Counting: Direct cell counting (e.g., using a hemocytometer or an automated cell counter) provides a direct measure of cell number.
It is advisable to use an orthogonal assay method to confirm results. For example, if you are using a metabolic assay, confirming the results with a direct cell counting method can be beneficial.
Q5: How critical is the data analysis method in determining the IC50 value?
The method used for data analysis can significantly impact the calculated IC50 value.
-
Curve Fitting Model: A non-linear regression model with a sigmoidal dose-response curve (variable slope) is the standard method for calculating IC50 values.[14]
-
Data Normalization: Ensure that you have proper controls (vehicle-treated and untreated) for data normalization. How you define 0% and 100% inhibition can alter the IC50.[15]
-
Software: Different software packages may use slightly different algorithms for curve fitting, potentially leading to minor variations in the calculated IC50.[16]
Experimental Protocols
Protocol 1: General Cell Viability Assay for IC50 Determination of this compound
This protocol provides a general framework. Specific details may need to be optimized for your cell line of interest.
-
Cell Seeding:
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Seed cells in a 96-well plate at a pre-determined optimal density. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only control wells.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours). The incubation time should be consistent across experiments.
-
-
Viability Assessment:
-
Perform the chosen cell viability assay according to the manufacturer's instructions (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
-
Data Analysis:
-
Record the raw data (e.g., luminescence, absorbance).
-
Normalize the data to the vehicle-treated controls.
-
Use a suitable software package (e.g., GraphPad Prism) to perform a non-linear regression analysis and calculate the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits P-p68, blocking β-catenin's nuclear entry and downstream signaling.
Experimental Workflow for IC50 Determination
Caption: A generalized workflow for determining the IC50 value of this compound in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RX-5902 | P-p68 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Rexahn Pharmaceuticals, Inc. Submits an Investigational New Drug Application to the FDA for First-in-Class p68 Helicase Inhibitor, RX-5902 - BioSpace [biospace.com]
- 4. A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Breast cancer drug this compound shows potential for small-cell lung cancer in new tests [ag.purdue.edu]
- 7. researchgate.net [researchgate.net]
- 8. First-in-class phosphorylated-p68 inhibitor RX-5902 inhibits β-catenin signaling and demonstrates anti-tumor activity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First-in-Class Phosphorylated-p68 Inhibitor RX-5902 Inhibits β-Catenin Signaling and Demonstrates Antitumor Activity in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ensuring IC50 Assay Reproducibility in Screening | KCAS Bio [kcasbio.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. courses.edx.org [courses.edx.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Supinoxin (KXO-1) Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Supinoxin (KXO-1).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most highly recommended solvent for preparing this compound stock solutions.[1][2] Some protocols also mention the use of DMF (Dimethylformamide).[2] For in vivo studies, a vehicle containing DMSO, Tween 80, PEG 400, and saline has been used.[3]
Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A2: this compound can be dissolved in DMSO at a concentration of 100 mg/mL (226.52 mM).[1] However, for routine laboratory use, preparing a 10 mM stock solution in DMSO is common.[1][4]
Q3: How should I store my this compound stock solution?
A3: For long-term stability, it is recommended to aliquot the this compound stock solution into single-use volumes and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1][5] This helps to prevent degradation from repeated freeze-thaw cycles.
Q4: I observed precipitation in my this compound stock solution after thawing. What should I do?
A4: If you observe precipitation, gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves.[1][5] To prevent this, ensure you are using high-quality, anhydrous DMSO, as absorbed water can reduce solubility.[1]
Q5: What is the mechanism of action of this compound?
A5: this compound is an inhibitor of the phosphorylated form of the RNA helicase p68 (DDX5).[1][2][6] It has been reported to interfere with the nuclear shuttling of β-catenin.[1][7] More recent studies suggest that this compound may also inhibit mitochondrial respiration.[6][8]
Troubleshooting Guide: this compound Precipitation in Stock Solution
This guide provides a step-by-step approach to resolving issues with this compound precipitation.
| Problem | Possible Cause | Solution |
| Precipitation upon initial dissolution | - Incomplete dissolution- Low-quality or hydrated solvent | - Use an ultrasonic bath to aid dissolution.[1]- Ensure you are using fresh, anhydrous DMSO.[1] |
| Precipitation after freeze-thaw cycle | - Solution instability due to repeated temperature changes- Solvent hydration | - Aliquot stock solution into smaller, single-use volumes before freezing.- Gently warm the vial to 37°C and vortex to redissolve before use.[5] |
| Precipitation in aqueous media after dilution | - Poor aqueous solubility of this compound | - Lower the final concentration of this compound in your working solution.- Increase the percentage of DMSO in the final working solution (ensure it is compatible with your experimental system). |
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Reference |
| Solubility | 100 mg/mL (226.52 mM) | DMSO | [1] |
| 25 mg/mL | DMF | [2] | |
| Stock Solution Storage | -80°C for up to 6 months | In solvent | [1][5] |
| -20°C for up to 1 month | In solvent | [1][5] | |
| Powder Storage | -20°C for 3 years | As a solid | [1] |
| 4°C for 2 years | As a solid | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (KXO-1) powder
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 441.46 g/mol .[1]
-
For 1 mg of this compound, add 226.5 µL of DMSO.
-
For 5 mg of this compound, add 1.133 mL of DMSO.
-
-
Add the calculated volume of DMSO to the vial of this compound powder.
-
Vortex the solution thoroughly for 2-5 minutes until the powder is completely dissolved.
-
If dissolution is slow, briefly sonicate the vial in an ultrasonic water bath.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound's proposed signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 888478-45-3 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Pharmacokinetic Characterization of this compound and Its Physiologically Based Pharmacokinetic Modeling in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.com]
- 8. researchgate.net [researchgate.net]
unexpected morphological changes in cells treated with Supinoxin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers observing unexpected morphological changes in cells treated with Supinoxin (also known as RX-5902).
Frequently Asked Questions (FAQs)
Q1: We treated our cancer cell line with this compound and observed significant cell rounding and detachment. Is this an expected outcome?
A1: Yes, this is a potential and expected outcome of this compound treatment. This compound is a potent anti-cancer agent that induces G2/M cell-cycle arrest and apoptosis.[1][2][3] Cells arrested in the G2/M phase often become more rounded and less adherent. Furthermore, a common hallmark of apoptosis is cell shrinkage, rounding, and eventual detachment from the culture substrate. The extent and timing of these effects can be dose- and cell line-dependent.
Q2: Our cells treated with this compound show significant changes in shape, including membrane blebbing and the formation of apoptotic bodies. What is causing this?
A2: These are classic morphological features of apoptosis.[4] this compound is known to induce programmed cell death in sensitive cancer cell lines.[1][3] Membrane blebbing is a result of the breakdown of the cytoskeleton, and the formation of apoptotic bodies is the final stage of apoptosis where the cell fragments into smaller vesicles. If you are observing these features, it is highly likely that this compound is effectively inducing apoptosis in your cell line.
Q3: We are seeing changes in the internal structure of our cells, specifically what appears to be fragmentation of mitochondria. Is this related to this compound treatment?
A3: This is a very plausible and insightful observation. Recent studies have demonstrated that a key mechanism of this compound's action is the inhibition of mitochondrial respiration.[1][5] Mitochondrial dysfunction is strongly linked to changes in mitochondrial dynamics, often resulting in either fragmentation (fission) or excessive elongation (fusion) of the mitochondrial network.[6][7][8] Therefore, observing mitochondrial fragmentation is consistent with this compound's mechanism of action.
Q4: We were expecting to see an effect on cell proliferation, but at lower concentrations of this compound, we are observing changes in cell spreading and migration without significant cell death. Is this a known off-target effect?
A4: While not the most commonly reported outcome, this is a plausible on-target effect. The direct target of this compound is the RNA helicase p68 (DDX5).[9][10] DDX5 has been shown to be involved in the reorganization of the actin cytoskeleton.[9] Therefore, inhibition of DDX5 by this compound could lead to alterations in cytoskeletal dynamics, which would affect cell spreading, adhesion, and migration, even at concentrations that are not yet sufficient to induce widespread apoptosis.
Q5: Could the morphological changes we are seeing be an artifact of our cell culture conditions?
A5: This is always an important consideration in any cell-based assay. Morphological changes can be induced by a variety of factors unrelated to your experimental treatment.[11][12][13][14] It is crucial to rule out issues such as:
-
Contamination: Bacterial, fungal, or mycoplasma contamination can significantly alter cell morphology.[11][14]
-
Reagent Quality: Degradation of media components, serum variability, or issues with the this compound solvent (e.g., DMSO) can cause cellular stress and morphological changes.
-
Environmental Stress: Fluctuations in temperature, CO2 levels, or humidity in the incubator can impact cell health.[15]
-
Passage Number: High passage numbers can lead to genetic drift and altered cellular morphology and behavior.[15]
Always include appropriate vehicle controls (cells treated with the same concentration of the solvent used to dissolve this compound) in your experiments to help distinguish between treatment-specific effects and experimental artifacts.
Troubleshooting Guides
Issue 1: Excessive or rapid cell death and detachment at expected therapeutic concentrations.
| Possible Cause | Suggested Solution |
| High sensitivity of the cell line to this compound. | Perform a dose-response experiment to determine the IC50 for your specific cell line and time point. Start with a lower concentration range. |
| Incorrect this compound concentration. | Verify the stock concentration and dilution calculations. Ensure proper mixing of the stock solution before dilution. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and controls and is at a non-toxic level for your cells (typically <0.1%). |
| Pre-existing cellular stress. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Avoid using cells that are over-confluent. |
Issue 2: No observable morphological changes at expected therapeutic concentrations.
| Possible Cause | Suggested Solution |
| Resistance of the cell line to this compound. | Confirm that your cell line expresses the target, p68 (DDX5). Some cell lines may have inherent resistance mechanisms. Consider testing a known sensitive cell line as a positive control. |
| This compound degradation. | Ensure this compound is stored correctly according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Sub-optimal treatment duration. | The effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for observing morphological changes. |
| Insensitive detection method. | While gross morphological changes may not be apparent by brightfield microscopy, more subtle changes might be detectable with specific staining techniques (e.g., immunofluorescence for cytoskeletal proteins or mitochondrial dyes). |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 12 | [3] |
| SK-MEL-28 | Melanoma | 20 | [3] |
| H69 | Small-Cell Lung Cancer | 39.81 ± 4.41 | [1] |
| H69AR | Adriamycin-Resistant SCLC | 69.38 ± 8.89 | [1] |
Note: IC50 values can vary between studies and experimental conditions.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for F-actin to Assess Cytoskeletal Changes
-
Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of staining.
-
This compound Treatment: Treat cells with the desired concentrations of this compound and a vehicle control for the desired duration.
-
Fixation: Gently wash the cells with pre-warmed Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
F-actin Staining: Incubate the cells with a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS. Counterstain with a nuclear stain such as DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image using a fluorescence microscope.
Protocol 2: Staining for Mitochondrial Morphology
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Mitochondrial Staining: Add a mitochondrial-specific fluorescent dye (e.g., MitoTracker™ Red CMXRos) to the culture medium at the manufacturer's recommended concentration. Incubate for 30 minutes under normal cell culture conditions.
-
Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Nuclear Staining: Wash the cells three times with PBS. Counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Follow step 8 from Protocol 1.
Mandatory Visualizations
Caption: this compound's mechanism leading to morphological changes.
References
- 1. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Morphological Aspects of Apoptosis [cyto.purdue.edu]
- 5. Breast Cancer Drug this compound Shows Potential for Small-cell Lung Cancer Treatment in New Tests | Purdue University College of Veterinary Medicine [vet.purdue.edu]
- 6. Mitochondrial morphology transitions and functions: implications for retrograde signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Mitochondrial Morphology in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple functions of the DEAD-box RNA helicase, DDX5 (p68), make DDX5 a superior oncogenic biomarker and target for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DDX5 DEAD-box helicase 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Cell Culture Troubleshooting [sigmaaldrich.com]
- 13. cellculturecompany.com [cellculturecompany.com]
- 14. yeasenbio.com [yeasenbio.com]
- 15. m.youtube.com [m.youtube.com]
Supinoxin Technical Support Center: Minimizing Degradation During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Supinoxin during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is expected to be stable for up to two years.[1] Short-term exposure to warmer temperatures, such as during shipping, is generally not expected to significantly affect product quality.[2]
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in DMF (25 mg/mL) and DMSO (10 mg/mL).[3] It is recommended to prepare stock solutions fresh for each experiment. If storage is necessary, solutions in DMSO can be stored at 4°C for up to two weeks or at -80°C for up to six months.[1] For aqueous buffers, it is crucial to assess the pH-dependent stability, as many small molecules are susceptible to hydrolysis at non-optimal pH values. It is best practice to prepare aqueous solutions immediately before use. For in vivo studies, freshly prepared solutions are strongly recommended.[4]
Q3: My experimental results are inconsistent. Could this compound degradation be a factor?
Inconsistent results can indeed be a sign of compound degradation. Factors such as improper storage, repeated freeze-thaw cycles of stock solutions, or exposure to light can lead to a decrease in the effective concentration of active this compound. It is advisable to aliquot stock solutions to avoid multiple freeze-thaw cycles and to always protect solutions from light. If degradation is suspected, preparing a fresh stock solution from solid material is the recommended first step in troubleshooting.
Q4: What are the likely degradation pathways for this compound?
While specific public data on the forced degradation of this compound is limited, molecules with similar functional groups are often susceptible to hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The amide and ether linkages in the this compound molecule could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The piperazine ring and other electron-rich aromatic portions of the molecule could be prone to oxidation.
-
Photolysis: Exposure to UV light can induce degradation in many complex organic molecules.
A metabolic stability study in rat liver microsomes indicated that this compound is susceptible to NADPH-dependent phase I metabolism, suggesting that oxidative metabolic pathways can lead to its breakdown in a biological system.[5]
Troubleshooting Guide: Investigating this compound Degradation
If you suspect this compound degradation is impacting your experiments, the following guide provides a systematic approach to investigation.
Visual Inspection
| Observation | Potential Cause | Recommended Action |
| Color Change in Solid | Degradation | Discard the material and use a fresh, properly stored vial. |
| Precipitate in Solution | Poor solubility or degradation | Attempt to redissolve by gentle warming or sonication. If precipitate remains, prepare a fresh solution. |
| Hazy or Colored Solution | Degradation or contamination | Discard the solution and prepare a fresh one using sterile techniques and high-purity solvents. |
Experimental Workflow for Stability Assessment
This workflow outlines a general procedure for assessing the stability of this compound under your specific experimental conditions.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of a this compound sample and detecting the presence of degradation products.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 254 nm.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute to a working concentration of 50 µg/mL with a 50:50 mixture of water and acetonitrile.
-
-
Analysis:
-
Inject the prepared sample.
-
Integrate the peak area of this compound and any observed impurity peaks.
-
Purity can be estimated by calculating the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Forced Degradation Study (Hypothetical)
This protocol describes a hypothetical forced degradation study to identify potential degradation pathways.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 1N HCl to the sample solution to a final concentration of 0.1N HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add 1N NaOH to the sample solution to a final concentration of 0.1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid compound at 105°C for 24 hours. Dissolve in the solvent before analysis.
-
Photolytic Degradation: Expose the solution to a calibrated light source (e.g., ICH option 2) for a specified duration.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method described in Protocol 1. The appearance of new peaks or a decrease in the main this compound peak indicates degradation.
Quantitative Data Summary (Hypothetical Results)
The following table summarizes hypothetical results from a forced degradation study to illustrate how data can be presented.
| Stress Condition | This compound Remaining (%) | Major Degradation Product (Retention Time, min) |
| Control (Unstressed) | 100 | - |
| 0.1N HCl, 60°C, 24h | 85.2 | 12.5 |
| 0.1N NaOH, 60°C, 24h | 78.9 | 9.8 |
| 3% H₂O₂, RT, 24h | 92.1 | 15.3 |
| Heat (105°C, 24h) | 98.5 | - |
| Photolysis (ICH Option 2) | 90.7 | 11.2 |
Signaling Pathway
This compound is an inhibitor of the phosphorylated form of the RNA helicase p68 (DDX5). This inhibition has been shown to interfere with the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic Characterization of this compound and Its Physiologically Based Pharmacokinetic Modeling in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
addressing poor oral bioavailability of Supinoxin in mice
Welcome to the technical support center for Supinoxin (RX-5902). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during preclinical studies in mice, with a specific focus on overcoming issues related to its oral bioavailability.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (RX-5902)?
A1: this compound is a first-in-class, orally active small molecule inhibitor of phosphorylated-p68 RNA helicase (p-p68).[1][2] The primary proposed mechanism involves interaction with Y593 phosphorylated-p68, which attenuates the nuclear shuttling of β-catenin, leading to reduced activity of cancer-related genes like c-myc and cyclin D1.[1][3][4][5] However, recent research in small cell lung cancer (SCLC) models suggests an alternative mechanism where this compound inhibits mitochondrial respiration and the expression of genes necessary for oxidative phosphorylation, without altering β-catenin levels.[6] Researchers should consider the relevant mechanism based on their cancer model.
Q2: What is the reported oral bioavailability of this compound and why might I be seeing issues in my mice?
A2: Studies in rats have reported a modest absolute oral bioavailability of 56.9–57.4%.[2] While this figure is not exceptionally low, achieving consistent and therapeutically relevant plasma concentrations in mice can still be challenging. Factors such as formulation, gastrointestinal transit time, and first-pass metabolism can lead to high inter-animal variability and suboptimal exposure. The high oral doses (up to 600 mg/kg) used in some xenograft studies to achieve efficacy suggest that overcoming absorption limitations is a key consideration.[1][3]
Q3: What are the typical oral doses of this compound used in mouse xenograft models?
A3: Published studies have used a range of doses depending on the tumor model and dosing schedule. For example, in a triple-negative breast cancer (TNBC) MDA-MB-231 xenograft model, weekly oral doses of 160 mg/kg, 320 mg/kg, and 600 mg/kg were used.[1][3] In a renal cell carcinoma Caki-1 model, weekly dosing of 160 mg/kg or daily dosing (5 days on/2 off) of 50-70 mg/kg has been shown to be effective.[7]
Q4: My orally-dosed mice show high variability in tumor response and poor overall efficacy. Could this be a bioavailability issue?
A4: Yes, these are classic signs of poor or inconsistent oral bioavailability. When a drug's absorption is limited, small variations in physiology or formulation can lead to large differences in plasma concentration between animals, resulting in a wide range of therapeutic outcomes. Confirming drug exposure via a pharmacokinetic study is the recommended next step.
Section 2: Troubleshooting Guide for Poor Oral Exposure
This guide provides a logical workflow for diagnosing and solving issues related to this compound's oral administration in mice.
Figure 1. Experimental workflow for troubleshooting poor oral bioavailability.
Q1: I am using a simple suspension of this compound in methylcellulose and water. Is this sufficient?
A1: While simple aqueous suspensions are often used for initial studies, they are not ideal for poorly soluble compounds like this compound as they may lead to slow dissolution and incomplete absorption.[8] The use of excipients that enhance solubility and/or permeability is highly recommended to improve oral exposure.[8][9]
Q2: What specific formulation strategies can I use to improve the oral bioavailability of this compound?
A2: Several advanced formulation strategies can significantly enhance the absorption of poorly soluble drugs.[10][11][12] These can be broadly categorized as lipid-based systems, solid dispersions, and particle size reduction techniques. The choice of strategy depends on available resources and the specific physicochemical properties of the compound. See Table 3 for a detailed comparison.
Q3: How can I confirm that low bioavailability is the cause of my inconsistent results?
A3: The most direct method is to conduct a satellite pharmacokinetic (PK) study. In this study, a separate group of mice is dosed with this compound via the same route and formulation used in your efficacy study. Blood samples are collected at various time points to measure the plasma concentration of the drug. This will reveal the maximum concentration (Cmax), time to reach it (Tmax), and total drug exposure (Area Under the Curve, AUC). See Protocol 2 for a sample study design.
Q4: If I cannot sufficiently improve oral exposure, what are my alternatives for in vivo studies?
A4: For preclinical mouse models, it is often acceptable to use alternative administration routes to ensure consistent and adequate drug exposure, thereby enabling a clear assessment of the drug's efficacy against its target. Intraperitoneal (IP) administration is a common alternative that bypasses the gastrointestinal tract and first-pass metabolism, often leading to significantly higher exposure compared to oral dosing.[13] Subcutaneous (SC) injection is another viable option.
Section 3: Data, Protocols, and Visualizations
Data Presentation
Table 1: In Vivo Efficacy of Orally Administered this compound in Xenograft Models
| Tumor Model | Dosing Schedule | Dose (mg/kg) | Outcome | Reference |
|---|---|---|---|---|
| MDA-MB-231 (TNBC) | Once weekly x 3 weeks | 160 | 55.7% Tumor Growth Inhibition (TGI) | [1][3] |
| 320 | 80.29% TGI | [1][3] | ||
| 600 | 94.58% TGI | [1][3] | ||
| Caki-1 (Renal) | Once weekly x 4 weeks | 160 | 75% Tumor Growth Delay (TGD) | [7] |
| Caki-1 (Renal) | Daily (5 on/2 off) x 3 weeks | 50 | 80% TGI | [7] |
| | | 70 | 96% TGI |[7] |
Table 2: Reported Pharmacokinetic Parameters of this compound
| Species | Route | Parameter | Value | Reference |
|---|---|---|---|---|
| Rat | Oral | Bioavailability (F%) | 56.9 - 57.4% | [2] |
| Human (Phase 1) | Oral | Median Tmax | 2 hours | [14] |
| Human (Phase 1) | Oral | Median Elimination Half-life | 12 hours |[14] |
Table 3: Formulation Strategies to Enhance Oral Bioavailability
| Strategy | Description | Key Excipients | Mechanism of Enhancement |
|---|---|---|---|
| Lipid-Based Formulations (e.g., SEDDS) | Drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form an emulsion in the GI tract.[15][16] | Oils (Capmul), Surfactants (Cremophor EL, Tween 80), Co-solvents (Transcutol, PEG400) | Increases solubility, presents drug in a dissolved state, utilizes lipid absorption pathways.[9][16] |
| Amorphous Solid Dispersions | The crystalline drug is molecularly dispersed within a hydrophilic polymer matrix.[15] | Polymers (PVP, HPMC, Soluplus®) | Prevents crystallization and maintains the drug in a high-energy amorphous state, enhancing dissolution rate and solubility.[16] |
| Particle Size Reduction | Reducing particle size to the sub-micron (nanosuspension) or micron (micronization) range.[10][15] | Stabilizing surfactants or polymers | Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[10] |
| Complexation | Drug molecules are encapsulated within a larger molecule. | Cyclodextrins | The hydrophobic inner cavity of the cyclodextrin molecule shields the drug from water, while the hydrophilic exterior improves aqueous solubility.[10] |
Signaling Pathway Visualization
Figure 2. Known signaling pathways affected by this compound.
Experimental Protocols
Protocol 1: Preparation and Administration of an Enhanced this compound Formulation (Example)
-
Vehicle Preparation (Self-Emulsifying Formulation):
-
Prepare a vehicle consisting of a mixture of oil, surfactant, and co-solvent. A common starting point could be a ratio of 30% Capmul MCM (oil), 40% Cremophor EL (surfactant), and 30% Transcutol HP (co-solvent).
-
Warm the mixture slightly (to ~40°C) and vortex until a homogenous, clear solution is formed.
-
-
This compound Formulation:
-
Determine the required concentration of this compound based on the desired dose (e.g., 160 mg/kg) and dosing volume (typically 5-10 mL/kg for mice).
-
Add the calculated amount of this compound powder to the prepared vehicle.
-
Vortex and/or sonicate the mixture until the this compound is completely dissolved. The final formulation should be a clear, homogenous solution.
-
-
Administration:
-
Administer the formulation to mice via oral gavage using a proper gauge gavage needle.
-
Ensure the dose volume is accurate for each animal's body weight.
-
Note the fed/fasting state of the animals, as this can influence absorption, and maintain consistency across all study groups.
-
Protocol 2: Satellite Pharmacokinetic (PK) Study Design
-
Animals:
-
Use the same mouse strain, sex, and age as in the main efficacy study.
-
Acclimate animals for at least 3 days before the study.
-
Use N=3 mice per time point or N=3-5 mice for serial sampling if permitted and technically feasible.
-
-
Dosing:
-
Dose a single group of animals with the this compound formulation at the same dose level and route as the efficacy study.
-
-
Blood Sampling:
-
Sample Processing:
-
Centrifuge the blood samples (e.g., 5000 rpm for 5 minutes) to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
-
Analysis:
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Use the resulting concentration-time data to calculate key PK parameters (Cmax, Tmax, AUC).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. First-in-class phosphorylated-p68 inhibitor RX-5902 inhibits β-catenin signaling and demonstrates anti-tumor activity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-Class Phosphorylated-p68 Inhibitor RX-5902 Inhibits β-Catenin Signaling and Demonstrates Antitumor Activity in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. researchgate.net [researchgate.net]
- 12. Promising strategies for improving oral bioavailability of poor water-soluble drugs | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 15. asianpharmtech.com [asianpharmtech.com]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Supinoxin (AMXI-5001) Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Supinoxin (AMXI-5001).
Troubleshooting Guide: this compound Dose-Response Curve Not Behaving as Expected
Question: My this compound dose-response curve is not showing the expected sigmoidal shape. What are the potential causes and how can I troubleshoot this?
An unexpected dose-response curve for this compound can manifest as a flat response, a bell-shaped curve, or high variability between replicates. Here’s a step-by-step guide to troubleshoot these issues.
1. Verify Compound Integrity and Preparation
-
Question: Could there be an issue with the this compound compound itself?
-
Answer: Yes, improper storage or handling can affect its activity. Ensure your this compound stock has been stored according to the manufacturer's instructions, protected from light. Repeated freeze-thaw cycles should be avoided. It is also advisable to periodically check the purity of your stock solution.
-
-
Question: How can I be sure my this compound dilutions are accurate?
-
Answer: Serial dilution errors are a common source of inconsistent results. Always use calibrated pipettes and prepare fresh dilutions for each experiment from a concentrated stock solution. This compound is typically dissolved in DMSO.[1][2] Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that is toxic to your cells (typically <0.5%).
-
2. Assess Experimental Setup and Cell Health
-
Question: Could my cell line be resistant to this compound?
-
Answer: While this compound has shown broad activity, cell line-specific resistance can occur.[3][4][5] Confirm that your cell line is expected to be sensitive to this compound by checking the literature for published IC50 values (see table below). If your cell line is known to be sensitive, ensure the cells are healthy, in the logarithmic growth phase, and free from contamination.
-
-
Question: Is the cell seeding density appropriate?
-
Answer: An incorrect cell density can significantly impact the results. Too few cells may lead to a weak signal, while too many cells can result in nutrient depletion and cell stress, masking the drug's effect. Optimize the seeding density for your specific cell line and assay duration.
-
3. Review Assay Protocol and Parameters
-
Question: Is my incubation time with this compound optimal?
-
Answer: The effects of this compound, including apoptosis induction, are time-dependent.[6] Apoptosis can peak at 72 hours in sensitive cell lines.[6] If your incubation time is too short, you may not observe a significant effect. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
-
-
Question: Could the viability assay itself be the issue?
-
Answer: The choice of viability assay can influence the outcome. Assays like MTT or MTS measure metabolic activity, which may not always directly correlate with cell death.[7][8] Consider using a method that directly measures cell death, such as a cytotoxicity assay (e.g., LDH release) or an apoptosis assay (e.g., Annexin V staining).[9]
-
4. Analyze and Interpret the Data
-
Question: What if my dose-response curve has a "bell" shape?
-
Answer: A bell-shaped or non-monotonic dose-response curve can occur due to various factors, including off-target effects at high concentrations or issues with compound solubility.[10][11] Ensure your highest concentrations of this compound are fully solubilized in the media. If the issue persists, it may reflect a complex biological response.
-
-
Question: How should I handle high variability in my data?
-
Answer: High variability can be due to inconsistent cell seeding, pipetting errors, or edge effects in the plate. Ensure proper mixing of cell suspensions and drug dilutions. Also, consider excluding the outer wells of the plate from the analysis if edge effects are suspected.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (AMXI-5001)?
This compound is a dual inhibitor of Poly (ADP-ribose) polymerase (PARP) 1 and 2, and microtubule polymerization.[3][12] Its anti-cancer activity stems from its ability to prevent DNA repair by inhibiting PARP, leading to the accumulation of DNA damage and apoptosis.[12] Additionally, it disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][12]
Q2: What are the expected IC50 values for this compound?
IC50 values for this compound are cell line-dependent but are generally in the low nanomolar range. For example, in triple-negative breast cancer (TNBC) cell lines, IC50 values can range from 10 to 20 nM.[6] In small cell lung cancer (SCLC) cell lines H69 and H69AR, the IC50 values were reported to be approximately 39.81 nM and 69.38 nM, respectively.[13][14]
Q3: What solvent should I use to dissolve this compound?
This compound is soluble in DMSO.[1][2] Prepare a high-concentration stock solution in DMSO and then dilute it in your cell culture medium for experiments. Ensure the final DMSO concentration in your assay is low and consistent across all treatments.
Q4: How long should I treat my cells with this compound?
The optimal treatment duration can vary. Apoptosis in sensitive cells has been observed to begin at 24-48 hours and peak at 72 hours.[6] A time-course experiment is recommended to determine the ideal endpoint for your specific cell line and experimental goals.
Data Presentation
Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~12 nM | [1] |
| SK-MEL-28 | Melanoma | ~20 nM | [1] |
| Various TNBC cell lines | Triple-Negative Breast Cancer | 10 - 20 nM | [6] |
| H69 | Small Cell Lung Cancer | ~39.81 nM | [13][14] |
| H69AR | Small Cell Lung Cancer (Chemo-resistant) | ~69.38 nM | [13][14] |
| Various Cancer Cell Lines | Multiple | 0.01 µM to 0.021 µM | [6] |
Experimental Protocols
Protocol: Dose-Response Cell Viability Assay using MTT
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine the viability (e.g., using trypan blue exclusion).
-
Seed the cells in a 96-well plate at a pre-optimized density in 100 µL of complete growth medium per well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in serum-free medium to achieve 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control (medium with the same final concentration of DMSO) to each well.
-
Include wells with medium only as a background control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[7]
-
Mix gently by pipetting or shaking to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance (medium-only wells).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Fit a non-linear regression curve (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
-
Mandatory Visualizations
Caption: this compound's dual mechanism of action.
Caption: Troubleshooting workflow for dose-response issues.
Caption: Mapping potential causes to experimental checks.
References
- 1. This compound | CAS 888478-45-3 | Cayman Chemical | Biomol.com [biomol.com]
- 2. RX-5902 (this compound) - Chemietek [chemietek.com]
- 3. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMXI-5001, a novel dual parp1/2 and microtubule polymerization inhibitor for the treatment of human cancers. [escholarship.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 10. A comment on the analysis of bell-shaped dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nonmonotonic Dose–Response Curves Occur in Dose Ranges That Are Relevant to Regulatory Decision-Making - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facebook [cancer.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Supinoxin In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for vehicle effects in in vivo studies involving Supinoxin (RX-5902).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a special vehicle needed for in vivo administration?
A: this compound (also known as RX-5902) is a first-in-class, orally bioavailable small molecule inhibitor of phosphorylated-p68 RNA helicase, which plays a crucial role in cancer progression by modulating the β-catenin signaling pathway. Due to its low aqueous solubility, this compound requires a specialized vehicle for effective dissolution and administration in animal models to ensure consistent and reliable exposure.
Q2: What are the most common vehicles used for oral administration of this compound and similar poorly soluble compounds?
A: Common vehicles for poorly soluble molecules like this compound include aqueous solutions of cellulose derivatives, dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and non-ionic surfactants like Kolliphor® HS 15 (formerly Solutol® HS 15). For oral gavage studies with this compound, formulations containing Kolliphor® HS 15, often in combination with PEG or sterile water, are frequently used to enhance solubility and bioavailability.
Q3: What are the potential confounding effects of a vehicle like Kolliphor® HS 15/PEG?
A: While generally considered safe for oral administration, vehicles containing Kolliphor® HS 15 and PEG can exert their own biological effects, which may confound experimental results. It is crucial to account for these potential effects in your study design. Reported effects in rodents include alterations in kidney and thymus weights, changes in serum electrolytes, and gastrointestinal disturbances. The route of administration is critical; for instance, a 10% Solutol HS-15 / 90% PEG 600 vehicle was well-tolerated via oral gavage in mice but induced adverse effects when administered intraperitoneally.
Q4: How do I properly design a vehicle control group for my this compound study?
A: The vehicle control group is arguably one of the most critical components of your experimental design. This group should receive the exact same vehicle formulation, volume, and administration schedule as the this compound-treated group. This allows you to isolate the pharmacological effects of this compound from any potential effects of the vehicle itself. It is essential that the control group animals are handled and monitored identically to the treated animals to minimize experimental bias.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Animal distress post-dosing (e.g., lethargy, ruffled fur) | Vehicle intolerance or too high a concentration of co-solvents like DMSO. | 1. Reduce the concentration of co-solvents if possible. 2. Lower the dosing volume. 3. Consider an alternative, better-tolerated vehicle. 4. Ensure the formulation is at an appropriate pH and temperature before administration. |
| Unexpected changes in body weight or organ weights in the vehicle control group | Biological activity of the vehicle itself. For example, Kolliphor/PEG formulations have been noted to cause such changes. | 1. Thoroughly research the known effects of your chosen vehicle in the specific species and strain you are using. 2. Carefully compare the effects in the vehicle control group to a naive (untreated) control group in pilot studies. 3. If the vehicle effects are significant and interfere with your study endpoints, consider switching to a more inert vehicle like methylcellulose, if solubility allows. |
| High variability in tumor growth within the vehicle control group | The vehicle may have pro- or anti-inflammatory properties that could affect the tumor microenvironment. | 1. Ensure your animal model is well-characterized and has consistent tumor growth kinetics. 2. Increase the number of animals per group to improve statistical power. 3. Evaluate the vehicle's effect on key inflammatory markers in a pilot study. |
| Difficulty in dissolving this compound in the vehicle | Incorrect preparation method or inappropriate vehicle composition. | 1. Refer to the detailed formulation protocol below. Gentle heating and sonication can aid dissolution. 2. Ensure the quality and purity of your vehicle components. 3. Prepare the formulation fresh before each use to avoid precipitation. |
Summary of Potential Vehicle Effects (Kolliphor/PEG Formulations in Rodents)
| Parameter | Observed Effect | Species | Notes |
| Kidney Weight | Increased (males only) | Rat | No concurrent microscopic findings were noted in one study. |
| Thymus Weight | Decreased (males only) | Rat | No concurrent microscopic findings were noted in one study. |
| Serum Electrolytes | Minimally decreased (males only) | Rat | |
| Serum Cholesterol | Increased (females only) | Rat | |
| Gastrointestinal | Loose/watery feces, emesis | Dog | More pronounced at higher dose volumes. |
| Behavior | Decreased exploratory behavior, decreased muscle tone | Mouse | Observed with intraperitoneal (IP) administration, but not with oral (PO) gavage of a 10% Solutol HS-15 / 90% PEG 600 vehicle. |
Experimental Protocols
Protocol: Preparation of a Kolliphor® HS 15-Based Vehicle for Oral Gavage
This protocol provides a general method for preparing a vehicle suitable for poorly water-soluble compounds like this compound. The final concentration of this compound must be determined based on the required dosage for the study.
Materials:
-
This compound (RX-5902) powder
-
Kolliphor® HS 15 (Solutol® HS 15)
-
Polyethylene glycol 600 (PEG 600) or sterile water
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Heated magnetic stir plate or water bath (37-40°C)
-
Low-energy bath sonicator
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate Required Volumes: Determine the total volume of formulation needed for your study, including a small excess to account for any loss during preparation and administration.
-
Prepare the Vehicle:
-
In a sterile conical tube, combine the required volumes of Kolliphor® HS 15 and PEG 600 (or sterile water). A common starting point is a 10% Kolliphor® HS 15 in 90% PEG 600 or sterile water (v/v) mixture.
-
Gently warm the mixture to approximately 37-40°C while stirring until a homogenous, clear solution is formed. Avoid overheating.
-
-
Dissolve this compound:
-
Slowly add the pre-weighed this compound powder to the prepared vehicle while continuously stirring.
-
Continue to stir and maintain the temperature until the this compound is fully dissolved.
-
If necessary, use a low-energy bath sonicator for short intervals (e.g., 5-10 minutes) to aid dissolution. Visually inspect the solution to ensure no particles remain.
-
-
Final Preparation and Administration:
-
Allow the final formulation to cool to room temperature before administration.
-
Administer the formulation via oral gavage using an appropriately sized feeding needle.
-
Crucially, prepare the vehicle for the control group using the exact same procedure, including heating and sonication, but without adding this compound.
-
Visualizations
Caption: this compound's mechanism of action via p-p68 inhibition.
Caption: Workflow for in vivo studies with vehicle controls.
Validation & Comparative
Supinoxin and Immunotherapy: A Promising Combination for Triple-Negative Breast Cancer
A detailed comparison of Supinoxin's potential synergistic effects with current immunotherapeutic strategies for Triple-Negative Breast Cancer (TNBC), supported by preclinical data and mechanistic insights.
Triple-Negative Breast Cancer (TNBC) remains one of the most challenging breast cancer subtypes to treat due to its aggressive nature and lack of targeted therapies. While the advent of immune checkpoint inhibitors (ICIs) has marked a significant advancement in TNBC treatment, a substantial portion of patients do not respond to immunotherapy alone. This has spurred the search for novel combination strategies that can enhance the efficacy of ICIs. This compound (also known as Karonudib or TH1579), a first-in-class inhibitor with a multi-faceted mechanism of action, is emerging as a promising candidate for such a combination.
This guide provides a comparative overview of this compound and the standard-of-care immunotherapy, Pembrolizumab, in the context of TNBC. It explores the distinct and potentially synergistic mechanisms of action, presents available preclinical data, and outlines the scientific rationale for their combined use.
Mechanisms of Action: A Tale of Two Pathways
The rationale for combining this compound with immunotherapy stems from their complementary mechanisms of action, which can potentially create a more robust and durable anti-tumor response.
This compound: A Multi-Pronged Attack on Cancer Cells
This compound exhibits a unique dual mechanism of action that directly targets cancer cell proliferation and survival while potentially rendering the tumor microenvironment more susceptible to an immune attack.
-
Inhibition of Phosphorylated p68 RNA Helicase (p-p68): this compound is a potent inhibitor of p-p68.[1] By binding to phosphorylated p68, it disrupts the p-p68-β-catenin signaling pathway, which is frequently hyperactivated in cancer.[1][2] This interference attenuates the nuclear shuttling of β-catenin, leading to the downregulation of genes that promote tumor proliferation and metastasis.[2] This mechanism has been shown to induce apoptosis and G2/M cell-cycle arrest in TNBC cell lines.[3]
-
MTH1 Inhibition and DNA Damage: this compound also functions as an inhibitor of the MutT Homolog 1 (MTH1) enzyme.[4] Cancer cells, with their high levels of reactive oxygen species (ROS), rely on MTH1 to sanitize the nucleotide pool by removing oxidized nucleotides. By inhibiting MTH1, this compound allows for the incorporation of these damaged nucleotides into DNA, leading to significant DNA damage, mitotic arrest, and ultimately, cancer cell death.[5][6]
Pembrolizumab: Unleashing the Immune System
Pembrolizumab is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor on T-cells. In the tumor microenvironment, cancer cells can express the PD-1 ligand (PD-L1), which binds to PD-1 on T-cells, effectively putting a "brake" on the immune response and allowing the cancer to evade destruction. Pembrolizumab blocks this interaction, releasing the brake and enabling the T-cells to recognize and attack cancer cells.
The Synergy of Combination Therapy
The proposed benefit of combining this compound with an immune checkpoint inhibitor like Pembrolizumab lies in the potential for a multi-faceted, synergistic attack on TNBC.
-
Induction of Immunogenic Cell Death (ICD): The DNA damage and cellular stress induced by this compound's MTH1 inhibition can lead to immunogenic cell death.[7][8] This process involves the release of damage-associated molecular patterns (DAMPs), which act as "danger signals" to the immune system.[7] These signals can attract and activate dendritic cells, which are crucial for capturing tumor antigens and presenting them to T-cells, thereby initiating a tumor-specific immune response.
-
Modulation of the Tumor Microenvironment: The MTH1 inhibition mechanism of this compound has been shown to have direct immunomodulatory effects. In preclinical models of mesothelioma, the MTH1 inhibitor karonudib was found to enhance M1 macrophage polarization (an anti-tumor phenotype) and stimulate the fitness of cancer-fighting CD8+ T-cells.[4] This suggests this compound could shift the tumor microenvironment from an immunosuppressive to an immune-active state, making it more responsive to checkpoint inhibition.
-
Increased Neoantigen Presentation: The DNA damage caused by this compound can increase the mutational load of cancer cells, potentially leading to the generation of new tumor-specific antigens (neoantigens). These neoantigens can be presented on the surface of cancer cells, making them more visible and recognizable to the T-cells that have been unleashed by Pembrolizumab.
Comparative Performance Data
While direct clinical comparison data for this compound in combination with immunotherapy for TNBC is not yet available, preclinical studies provide a strong rationale for this approach.
Table 1: Preclinical Efficacy of this compound in TNBC Models
| Model System | Treatment | Dosage | Outcome | Citation |
| In Vitro | ||||
| TNBC Cell Lines | This compound | 0-10 µmol/L | Average IC50 of 56 nmol/L in sensitive cell lines | [9] |
| In Vivo | ||||
| MDA-MB-231 Xenograft | This compound (oral) | 160 mg/kg | 44% Tumor Growth Inhibition (TGI) | [1] |
| 320 mg/kg | 65% TGI | [1] | ||
| 600 mg/kg | 83% TGI | [1] | ||
| Abraxane (IV) | 5 mg/kg | 50% TGI | [1] | |
| Humanized TNBC PDX | Nivolumab (anti-PD-1) | N/A | 32% TGI | [10] |
| This compound + Nivolumab | Low dose | 85% TGI | [10] |
Table 2: Clinical Efficacy of Pembrolizumab in TNBC
| Clinical Trial | Setting | Treatment Arm | Key Efficacy Metric | Result | Citation |
| KEYNOTE-522 | High-Risk, Early-Stage TNBC | Pembrolizumab + Chemo (neoadjuvant), then Pembrolizumab (adjuvant) | Pathological Complete Response (pCR) | 64.8% | [11] |
| Placebo + Chemo (neoadjuvant), then Placebo (adjuvant) | pCR | 51.2% | [11] | ||
| Pembrolizumab regimen | 3-year Event-Free Survival (EFS) | 84.5% | [11] | ||
| Placebo regimen | 3-year EFS | 76.8% | [11] | ||
| KEYNOTE-355 | Metastatic TNBC (PD-L1 CPS ≥10) | Pembrolizumab + Chemotherapy | Median Overall Survival (OS) | 23.0 months | [12] |
| Placebo + Chemotherapy | Median OS | 16.1 months | [12] |
Experimental Protocols
In Vivo Xenograft Study for this compound Efficacy
-
Model: Female athymic nude mice are subcutaneously implanted with MDA-MB-231 human TNBC cells.
-
Treatment Initiation: When tumors reach a specified volume (e.g., 100-150 mm³), mice are randomized into treatment and control groups.
-
Drug Administration:
-
Monitoring: Tumor volumes and body weights are measured twice weekly.
-
Endpoint: The study continues for a defined period (e.g., 29 days), or until tumors reach a predetermined maximum size. Efficacy is calculated as the percentage of Tumor Growth Inhibition (TGI).[1]
In Vitro Cell Viability Assay (IC50 Determination)
-
Cell Lines: A panel of human TNBC cell lines are seeded in 96-well plates.
-
Treatment: After allowing cells to adhere overnight, they are treated with a range of this compound concentrations (e.g., 0 to 10 µmol/L) for 72 hours.[9]
-
Viability Assessment: Cell viability is measured using a luminescent assay such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence readings are normalized to untreated controls, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Proposed Experimental Workflow for Combination Therapy Evaluation
The following workflow outlines a preclinical study to test the hypothesis that this compound enhances the efficacy of anti-PD-1 therapy in a syngeneic TNBC mouse model, which has a competent immune system.
Conclusion
This compound presents a compelling case as a combination partner for immunotherapy in TNBC. Its unique dual mechanism of inhibiting p-p68/β-catenin signaling and inducing DNA damage via MTH1 inhibition offers direct anti-tumor activity and a strong rationale for synergy with immune checkpoint blockade. Preclinical data, though early, supports this hypothesis, demonstrating that the combination of this compound with an anti-PD-1 antibody can lead to substantially greater tumor growth inhibition than immunotherapy alone.[10]
While Pembrolizumab in combination with chemotherapy has established a new standard of care for many TNBC patients, the potential of a chemo-free regimen involving this compound and immunotherapy is an exciting prospect, potentially offering a different safety profile and overcoming resistance mechanisms. Further preclinical and clinical investigation is warranted to validate this promising therapeutic strategy and to determine its place in the evolving treatment landscape of Triple-Negative Breast Cancer.
References
- 1. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 2. breastcancer-news.com [breastcancer-news.com]
- 3. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTH1 Inhibition Alleviates Immune Suppression and Enhances the Efficacy of Anti-PD-L1 Immunotherapy in Experimental Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Karonudib has potent anti-tumor effects in preclinical models of B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Karonudib is a promising anticancer therapy in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From Immunogenic Cell Death to Immunogenic Modulation: Select Chemotherapy Regimens Induce a Spectrum of Immune-Enhancing Activities in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 9. researchgate.net [researchgate.net]
- 10. Rexahn Pharmaceuticals Presents New Preclinical Data on this compound™ at the 2017 San Antonio Breast Cancer Symposium - BioSpace [biospace.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. This compound (RX-5902) / Opus Genetics [delta.larvol.com]
Supinoxin vs. Standard Chemotherapy in Small Cell Lung Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of Supinoxin (RX-5902) with the established clinical efficacy of standard chemotherapy regimens in the treatment of Small Cell Lung Cancer (SCLC). The data presented is intended to offer a comprehensive overview for researchers, scientists, and professionals involved in drug development.
Efficacy Comparison
The following tables summarize the available quantitative data for this compound's preclinical efficacy and the clinical efficacy of standard first-line chemotherapy regimens in SCLC.
Table 1: Preclinical Efficacy of this compound in SCLC Models
| Parameter | SCLC Model | Result | Citation |
| IC₅₀ (in vitro) | H69 (Chemo-sensitive) | 39.81 ± 4.41 nM | [1] |
| H69AR (Chemo-resistant) | 69.38 ± 8.89 nM | [1] | |
| Tumor Growth Inhibition (in vivo) | H69AR Xenograft | Significant inhibition at 70 mg/kg | [1][2] |
| PDX Model | Significant inhibition at 70 mg/kg | [1][3] | |
| Survival (in vivo) | PDX Model | Improved survival with 70 mg/kg | [1][3] |
Table 2: Clinical Efficacy of Standard Chemotherapy in SCLC
| Regimen | SCLC Stage | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Citation |
| Cisplatin + Etoposide | Limited Stage | 80% | ~12.7 months | ~18.1 - 23.7 months | [4][5] |
| Extensive Stage | 41.5% - 59% | ~4.6 - 5.5 months | ~8.5 - 10.4 months | [5][6][7] | |
| Carboplatin + Etoposide | Limited Stage | 84% (CR+PR) | Not Reported | ~11.8 - 14 months | [8][9] |
| Extensive Stage | 59% | 4.6 months | 9.5 - 10.4 months | [6][8][10] |
Mechanism of Action: this compound in SCLC
This compound is a small molecule inhibitor that targets the DEAD-box RNA helicase DDX5.[4][6][10] In SCLC, DDX5 is overexpressed and plays a crucial role in mitochondrial respiration.[4][10] By inhibiting DDX5, this compound disrupts mitochondrial function, leading to a reduction in cellular energy levels and subsequent inhibition of tumor cell proliferation and growth.[4][10][11] This mechanism is distinct from traditional cytotoxic chemotherapies.
Caption: this compound's mechanism of action in SCLC.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cell Proliferation Assay
-
Cell Lines: Human SCLC cell lines NCI-H69 (chemo-sensitive) and NCI-H69AR (chemo-resistant) were used.[1]
-
Method: Cells were seeded in 96-well plates. A range of this compound concentrations were added to the wells. Cell viability was measured after a specified incubation period using a commercial cell proliferation assay kit.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves.[3]
In Vivo Xenograft and PDX Models
-
Animal Models: Immunocompromised mice were used for both the H69AR xenograft model and the SCLC patient-derived xenograft (PDX) model.[1][3]
-
Treatment: Mice with established tumors were treated with various concentrations of this compound (17.5, 35, and 70 mg/kg) or a vehicle control.[1][2] Treatment was administered over a period of 25 days for the xenograft model and for a specified duration in the PDX model to assess tumor growth and survival.[1][3]
-
Data Analysis: Tumor volume was measured regularly to assess tumor growth inhibition. Survival of the mice was monitored and analyzed.[1][3]
References
- 1. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Systemic therapy for limited stage small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Response to cisplatin-etoposide treatment and survival in patients with small-cell lung cancer in North Lebanon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carboplatin and etoposide in extensive small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asco.org [asco.org]
- 8. Phase II and III studies with carboplatin in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 374-SCLC limited disease cARBOplatin and etoposide | eviQ [eviq.org.au]
- 10. Results from a randomized study of carboplatin and etoposide (CE) with or without palifosfamide (Pa) in extensive stage small cell lung cancer (ES-SCLC): The MATISSE study. - ASCO [asco.org]
- 11. researchgate.net [researchgate.net]
The Synergistic Alliance of Supinoxin (LP-184) and PARP Inhibitors in Breast Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with combination strategies emerging as a powerful approach to enhance efficacy and overcome resistance. This guide provides a comprehensive comparison of the synergistic effects of Supinoxin (LP-184), a novel acylfulvene prodrug, and Poly (ADP-ribose) polymerase (PARP) inhibitors in the context of breast cancer, particularly in aggressive subtypes like triple-negative breast cancer (TNBC).
Introduction to the Therapeutic Agents
PARP Inhibitors (e.g., Olaparib): A class of targeted therapies that exploit the concept of synthetic lethality. PARP enzymes are crucial for repairing DNA single-strand breaks (SSBs). By inhibiting PARP, SSBs accumulate and degenerate into more lethal DSBs during DNA replication. In cancer cells with pre-existing HRD (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and apoptosis.
Mechanism of Synergy: A Two-Pronged Attack on DNA Repair
The combination of this compound and PARP inhibitors creates a potent synergistic effect by launching a dual assault on the cancer cell's ability to repair DNA damage.
-
LP-184 Initiates Damage: Activated LP-184 directly causes DNA double-strand breaks, putting significant stress on the cell's repair machinery.[2]
-
PARP Inhibitors Prevent Repair: Concurrently, PARP inhibitors block the repair of single-strand breaks, leading to the formation of additional DSBs.
-
Overwhelming DNA Damage: This two-pronged approach leads to an overwhelming level of DNA damage that the cancer cell cannot resolve, ultimately triggering apoptosis.
This synergy is particularly effective in tumors that have developed resistance to PARP inhibitors. Preclinical studies have shown that LP-184 can re-sensitize PARPi-resistant tumors to treatment.[6]
Quantitative Performance Data
Preclinical studies provide compelling quantitative evidence for the efficacy and synergy of this compound, both as a monotherapy and in combination with PARP inhibitors.
Table 1: In Vitro Efficacy of this compound (LP-184) in DDR-Deficient Cancer Models
| Cancer Type | Model | Genetic Background | LP-184 IC50 (nM) | Olaparib IC50 (nM) | Ref |
| Pancreatic | Patient-Derived Models (14 total) | HRD (BRCA1/2, ATM, etc.) | 30 - 300 | 1700 - 6900 | [7] |
| Prostate | Patient-Derived Models (14 total) | HRD (BRCA1/2, ATM, etc.) | 30 - 300 | 1700 - 6900 | [7] |
| Ovarian | OVCAR3 Cell Line | HRD/NERD | 13 | 145 | [7] |
Data demonstrates LP-184's significantly higher potency compared to Olaparib in cancer models with DNA Damage Repair deficiencies.
Table 2: In Vivo Efficacy of this compound (LP-184) in Breast Cancer PDX Models
| Model Type | Number of Models | Genetic Background | Key Finding | Ref |
| TNBC PDX | 10 | HRD | Complete and durable tumor regression (107-141% TGI) | [7] |
| TNBC PDX (PARPi-Resistant) | 7 out of 10 | HRD, Olaparib/Niraparib Resistant | Complete and durable tumor regression (107-141% TGI) | [7][8] |
| TNBC PDX (HBCx-28) | 1 | BRCA1 LOH, PARPi-Resistant | Re-sensitized to PARP inhibitor when combined with LP-184 | [6] |
PDX: Patient-Derived Xenograft; TGI: Tumor Growth Inhibition. These results highlight LP-184's potent activity in clinically challenging, PARP inhibitor-resistant breast cancer models.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound and its combination with PARP inhibitors.
Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Cells are treated with a serial dilution of LP-184, a PARP inhibitor, or the combination of both for a specified period (e.g., 72 hours). A vehicle control (e.g., 0.1% DMSO) is included.
-
Viability Measurement: After incubation, a viability reagent (e.g., MTT, WST-1, or a luminescent ATP-based assay like CellTiter-Glo®) is added to each well according to the manufacturer's instructions.[9]
-
Data Analysis: The absorbance or luminescence is measured using a plate reader. The results are normalized to the vehicle control, and dose-response curves are generated using non-linear regression to calculate the half-maximal inhibitory concentration (IC50).
DNA Double-Strand Break (DSB) Quantification (γH2AX Staining)
-
Cell Culture and Treatment: Cells are grown on coverslips or in chamber slides and treated with LP-184, vehicle, or a positive control (e.g., etoposide) for a set time (e.g., 24 hours).
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., 0.25% Triton™ X-100 in PBS).
-
Immunostaining: Cells are incubated with a primary antibody against phosphorylated histone H2AX (γH2AX), a marker for DSBs. This is followed by incubation with a fluorescently-labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging and Analysis: Coverslips are mounted, and images are acquired using a fluorescence microscope. The number of γH2AX foci per nucleus is quantified using image analysis software to determine the level of DNA damage.[3]
In Vivo Patient-Derived Xenograft (PDX) Model Efficacy Study
-
Model Implantation: Tumor fragments from a patient's breast cancer are surgically implanted into immunocompromised mice (e.g., NSG mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups: Vehicle control, LP-184 alone, PARP inhibitor alone, and the combination of LP-184 and the PARP inhibitor. Treatments are administered according to a predetermined schedule and dosage.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight and overall health are also monitored.
-
Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined maximum size. Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
Clinical Outlook
Conclusion
The combination of this compound (LP-184) and PARP inhibitors represents a highly promising therapeutic strategy for breast cancer, especially for difficult-to-treat, PARP-inhibitor resistant, and HR-deficient subtypes. The distinct, yet complementary, mechanisms of inducing and preventing the repair of DNA damage create a powerful synthetic lethal effect. Robust preclinical data, demonstrated through both in vitro and in vivo models, strongly supports the synergistic potential of this combination. The ongoing clinical trials are a critical next step in translating this promising preclinical activity into a tangible benefit for patients with advanced breast cancer.
References
- 1. Lantern Pharma Reports AI-Guided LP-184 Meets Phase 1a Endpoints in Solid Tumors [biopharmatrend.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lantern Pharma Inc - Lantern Advances Drug Candidate LP-184 with IND Clearance for Phase 1b/2 Clinical Trial in Triple Negative Breast Cancer (TNBC) [ir.lanternpharma.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. targetedonc.com [targetedonc.com]
- 11. Lantern Pharma Advances AI-Guided Drug into Phase 1b/2 Trial for Triple Negative Breast Cancer [biopharmatrend.com]
- 12. Lantern Pharma Inc - Lantern Pharma’s LP-184 Phase 1a Clinical Trial Achieves All Primary Endpoints with Robust Safety Profile and Promising Antitumor Activity in Multiple Advanced Solid Tumors [ir.lanternpharma.com]
Validating Supinoxin's In Vivo Target Engagement: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic agent reaches and interacts with its intended target within a living organism is a critical step in preclinical and clinical development. This guide provides a comparative overview of methodologies for validating the in vivo target engagement of Supinoxin (also known as KPY_012 or RX-5902), a first-in-class inhibitor of the RNA helicase DDX5 (p68).
This compound has demonstrated anti-cancer activity in various models, and its efficacy is attributed to its interaction with the phosphorylated form of DDX5.[1] This interaction is believed to disrupt downstream signaling pathways crucial for cancer cell proliferation and survival. Initial theories pointed towards the inhibition of the Wnt/β-catenin pathway, while more recent evidence strongly suggests a mechanism involving the suppression of mitochondrial respiration.[1][2] This guide will explore experimental approaches to directly and indirectly measure the engagement of this compound with DDX5 in vivo, presenting quantitative data, detailed protocols, and a comparison of alternative methodologies.
Quantitative In Vivo Efficacy of this compound
Numerous preclinical studies have demonstrated the in vivo anti-tumor effects of this compound in xenograft models of various cancers. The following table summarizes key quantitative data from these studies.
| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Tumor Growth Delay (TGD) | Citation(s) |
| Triple-Negative Breast Cancer | MDA-MB-231 | 160, 320, 600 mg/kg, once weekly for 3 weeks (oral) | 55.7%, 80.29%, and 94.58% TGI, respectively | [1] |
| Renal Cell Carcinoma | Caki-1 | 160 mg/kg, weekly for 4 weeks | 75% TGD | [1] |
| Renal Cell Carcinoma | Caki-1 | 50-70 mg/kg, daily (5 days on/2 days off) for 3 weeks | 80% and 96% TGI, 68% and 104% TGD, respectively | [1] |
| Small Cell Lung Cancer | H69AR | 17.5, 35, 70 mg/kg, daily for 25 days | Significant TGI, most effective at 70 mg/kg | [3] |
| Small Cell Lung Cancer | Patient-Derived Xenograft (PDX) | 70 mg/kg, daily | Significant tumor growth inhibition and improved survival | [2][4] |
Direct Target Engagement Validation Methods
Directly assessing the binding of this compound to DDX5 in tissues from in vivo studies provides the most compelling evidence of target engagement.
Drug Affinity Responsive Target Stability (DARTS)
The DARTS method is based on the principle that a small molecule binding to its protein target can increase the protein's stability and resistance to proteolysis.[5]
-
Tissue Homogenization: Excise tumors from this compound-treated and vehicle-treated animals. Homogenize the tissues in a suitable lysis buffer on ice.
-
Lysate Preparation: Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protease Digestion: Treat aliquots of the protein lysate with a protease (e.g., pronase or thermolysin) at various concentrations.
-
SDS-PAGE and Western Blotting: Separate the digested proteins by SDS-PAGE and transfer to a membrane.
-
Detection: Probe the membrane with an antibody specific for DDX5. A higher abundance of intact DDX5 in the lysates from this compound-treated animals compared to vehicle-treated animals at a given protease concentration indicates target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is another powerful technique to confirm target engagement in a cellular or tissue context. It relies on the ligand-induced thermal stabilization of the target protein.[6]
-
Tissue Processing: Harvest tumors from this compound-treated and vehicle-treated animals and prepare tissue lysates as described for DARTS.
-
Heat Challenge: Aliquot the lysates and heat them to a range of temperatures.
-
Separation of Soluble Fraction: Centrifuge the heated lysates to pellet aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of DDX5 using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble DDX5 as a function of temperature. A shift in the melting curve to a higher temperature for the this compound-treated group compared to the vehicle group indicates target stabilization and therefore, engagement.
Comparison of Direct Target Engagement Methods
| Method | Principle | Advantages | Disadvantages |
| DARTS | Ligand binding protects the target protein from protease digestion. | No modification of the drug is required. Relatively simple and cost-effective. | May not be suitable for all protein-ligand interactions. Requires optimization of protease concentration. |
| CETSA | Ligand binding increases the thermal stability of the target protein. | Can be performed in intact cells or tissue lysates. Provides a direct measure of target binding. | Requires specific antibodies for detection. Can be labor-intensive. |
| Photoaffinity Labeling | A photoreactive version of the drug covalently binds to the target upon UV irradiation. | Provides a direct and covalent link between the drug and its target. Can be used to identify unknown targets. | Requires chemical synthesis of a modified drug. UV irradiation can potentially damage tissues. |
Indirect Target Engagement Validation: Biomarker Analysis
Measuring the modulation of downstream signaling pathways can serve as an indirect but physiologically relevant confirmation of this compound's target engagement.
Analysis of Mitochondrial Respiration
Recent studies indicate that this compound's anti-cancer effects are mediated through the inhibition of mitochondrial respiration via its interaction with DDX5.[1][2]
-
Tumor and Plasma Collection: Collect tumor tissue and plasma samples from this compound- and vehicle-treated animals at various time points.
-
Metabolite Profiling: Analyze tumor lysates for key metabolites involved in mitochondrial respiration, such as ATP, and intermediates of the TCA cycle. A decrease in these metabolites in the this compound-treated group would indicate target engagement.
-
Gene and Protein Expression Analysis: Use qPCR and Western blotting to measure the expression of genes and proteins involved in oxidative phosphorylation and mitochondrial function in tumor tissues. Downregulation of these markers in the this compound-treated group would be indicative of target engagement.
Assessment of the Wnt/β-catenin Pathway
While the role of the Wnt/β-catenin pathway in this compound's mechanism of action is now debated, it was an initial hypothesis.[2] Analysis of this pathway can still provide valuable information.
-
Immunohistochemistry (IHC): Perform IHC on tumor sections to assess the subcellular localization of β-catenin. A decrease in nuclear β-catenin in this compound-treated tumors would support the initial hypothesis of target engagement.
-
qPCR Analysis: Measure the expression of β-catenin target genes (e.g., c-Myc, Cyclin D1) in tumor tissues. A reduction in their expression would also be consistent with target engagement via this pathway.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for validating this compound's in vivo target engagement.
Caption: Signaling pathways potentially affected by this compound's engagement with DDX5.
References
- 1. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DDX5 and DDX17—multifaceted proteins in the regulation of tumorigenesis and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 6. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
Supinoxin vs. Abraxane: A Comparative Analysis in MDA-MB-231 Xenograft Models
For researchers and drug development professionals vested in the oncology landscape, particularly in the context of triple-negative breast cancer (TNBC), the evaluation of novel therapeutic agents against established standards is a critical endeavor. This guide provides an objective comparison of Supinoxin (RX-5902) and Abraxane (nab-paclitaxel) in MDA-MB-231 xenograft models, a widely used preclinical model for TNBC. The following sections detail the comparative efficacy, mechanisms of action, and experimental protocols, supported by quantitative data and visual representations of key biological pathways and experimental designs.
Quantitative Data Summary
The antitumor efficacy of this compound and Abraxane was evaluated in a human triple-negative breast cancer MDA-MB-231 xenograft mouse model. The data, summarized in the table below, highlights the dose-dependent tumor growth inhibition (TGI) of orally administered this compound compared to intravenously administered Abraxane.
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (TGI) at Day 29 |
| This compound (RX-5902) | 160 mg/kg | Oral | 54.4% - 55.7%[1][2][3] |
| 320 mg/kg | Oral | 80.29% - 84.4%[1][2][3] | |
| 600 mg/kg | Oral | 94.58% - 100%[1][2][3] | |
| Abraxane (nab-paclitaxel) | 5 mg/kg | Intravenous | 45% - 48.2%[1][2][3] |
Note: The variations in TGI percentages are derived from multiple reports of the same study.[1][3][4]
Experimental Protocols
The following outlines the methodology employed in the comparative in vivo studies.
Cell Line and Animal Model:
-
Cell Line: Human triple-negative breast cancer cell line, MDA-MB-231, was utilized.
-
Animal Model: Athymic nude mice served as the hosts for the xenograft tumors.
Tumor Implantation and Treatment Initiation:
-
MDA-MB-231 cells were implanted subcutaneously into the athymic nude mice.
-
Treatment with either this compound, Abraxane, or a vehicle control was initiated once the established tumors reached an average volume of approximately 100 mm³.[4]
Drug Administration:
-
This compound (RX-5902): Administered orally at doses of 160, 320, and 600 mg/kg, once a week for three weeks.[2][4]
-
Abraxane (nab-paclitaxel): Administered intravenously at a dose of 5 mg/kg.[1][3] The referenced studies for direct comparison with this compound used a 5 mg/kg dose; other studies have used different dosing regimens for Abraxane in different contexts.[5][6]
Efficacy Evaluation:
-
Tumor volumes were measured twice weekly throughout the duration of the study.
-
The primary endpoint for efficacy was the percentage of tumor growth inhibition (TGI), calculated based on the difference in tumor volume between the treated and vehicle control groups.[2][4]
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and Abraxane are crucial to understanding their therapeutic potential.
This compound (RX-5902): this compound is a first-in-class, orally bioavailable small molecule that has been reported to target the phosphorylated form of the RNA helicase p68 (p-p68).[1][3][4] The proposed mechanism involves the inhibition of the interaction between p-p68 and β-catenin, which in turn interferes with the β-catenin signaling pathway.[1][4] This disruption is believed to lead to decreased expression of downstream targets like c-Myc and cyclin D1, ultimately inhibiting cancer cell proliferation.[2] More recent research also suggests that this compound may exert its anticancer effects by inhibiting mitochondrial respiration.[7]
Abraxane (nab-paclitaxel): Abraxane is a nanoparticle albumin-bound formulation of paclitaxel, an antimicrotubule agent.[8][9] Its mechanism of action involves promoting the assembly of microtubules from tubulin dimers and stabilizing them by preventing depolymerization.[8][10] This interference with the normal dynamic reorganization of the microtubule network is essential for mitotic and interphase cellular functions, leading to the inhibition of cell division and induction of apoptosis.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. First-in-class phosphorylated-p68 inhibitor RX-5902 inhibits β-catenin signaling and demonstrates anti-tumor activity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. nab-Paclitaxel mechanisms of action and delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Cross-Validation of Supinoxin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the proposed mechanisms of action for Supinoxin (also known as RX-5902), a first-in-class oral inhibitor of phosphorylated p68 RNA helicase (DDX5). We will objectively compare the prevailing theories, present supporting experimental data from various cancer models, and provide detailed methodologies for the key experiments cited.
Introduction to this compound and its Target: p68 (DDX5)
This compound is a novel anti-cancer agent that targets the phosphorylated form of the DEAD-box RNA helicase p68 (DDX5) at tyrosine 593 (Y593)[1][2]. The p68 protein is a prototypical member of the DEAD-box family of RNA helicases, which are involved in virtually all aspects of RNA metabolism[3]. In the context of cancer, p68 is frequently overexpressed and acts as a transcriptional coactivator for numerous key oncogenic transcription factors, including β-catenin, estrogen receptor α, and the tumor suppressor p53[1][4]. Its multifaceted role in promoting cell proliferation, survival, and metastasis has made it an attractive target for therapeutic intervention[1][5].
The Dueling Mechanisms of Action: A Comparative Analysis
Two primary mechanisms have been proposed to explain the anticancer effects of this compound. This section will detail both hypotheses, presenting the experimental evidence for each and highlighting recent findings that challenge the initial model.
The β-Catenin Signaling Pathway Inhibition Model
The initially proposed mechanism centers on this compound's ability to disrupt the interaction between phosphorylated p68 (p-p68) and β-catenin[1][2][5][6][7].
Proposed Signaling Pathway:
In this model, the binding of this compound to p-p68 is thought to induce a conformational change that prevents p-p68 from binding to β-catenin. This disruption leads to the cytoplasmic retention and subsequent degradation of β-catenin, preventing its translocation to the nucleus. As a result, the transcription of β-catenin target genes that promote cell proliferation and survival, such as c-Myc and Cyclin D1, is downregulated[8][9]. The ultimate outcomes are cell cycle arrest, primarily at the G2-M phase, and the induction of apoptosis[1].
Caption: Proposed mechanism: this compound inhibits the p-p68/β-catenin interaction.
The Mitochondrial Respiration Inhibition Model
More recent studies have presented a conflicting view, suggesting that this compound's primary anticancer effect is not mediated through the β-catenin pathway but rather through the inhibition of mitochondrial function[4][8][10].
Contradictory Evidence:
Researchers found that in both small-cell lung cancer (SCLC) and triple-negative breast cancer (TNBC) cell lines, treatment with this compound did not lead to a significant change in the protein levels or nuclear localization of β-catenin[2][8][11]. Furthermore, the mRNA and protein levels of β-catenin target genes like c-Myc remained unaltered after this compound exposure[8][11].
Proposed Signaling Pathway:
This alternative model proposes that this compound, by targeting p68/DDX5, leads to the downregulation of genes essential for mitochondrial respiration and oxidative phosphorylation (OXPHOS)[8][12]. This impairment of mitochondrial function results in a significant decrease in cellular ATP production, effectively starving the cancer cells of the energy required for their rapid growth and proliferation[8][13]. This ultimately leads to cell death.
Caption: Alternative mechanism: this compound inhibits mitochondrial respiration.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer types, including comparisons with other chemotherapeutic agents.
Table 1: In Vitro Anti-proliferative Activity of this compound (IC₅₀ Values)
| Cancer Type | Cell Line(s) | Average IC₅₀ (nM) | Reference(s) |
| Triple-Negative Breast Cancer | MDA-MB-231, others | 10 - 20 | [1] |
| Small-Cell Lung Cancer | H69, H69AR | 39.8 - 69.4 | [4] |
| Renal Cell Carcinoma | Caki-1, others | 39 | [5] |
| Pancreatic Carcinoma | MiaPaCa-2, others | 18 | [11] |
| Various Solid Tumors | Multiple lines | 10 - 21 | [1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Model (Cell Line) | Dosing Regimen | Outcome | Comparison Drug (Outcome) | Reference(s) |
| Triple-Negative Breast Cancer | MDA-MB-231 | 160, 320, 600 mg/kg (oral, weekly) | 55.7%, 80.3%, 94.6% Tumor Growth Inhibition (TGI) respectively | nab-paclitaxel (45% TGI) | [1] |
| Renal Cell Carcinoma | Caki-1 | 70 mg/kg (oral, daily, 5 on/2 off) | 96% TGI; 104% Tumor Growth Delay (TGD); 1/10 complete tumor regression | Sunitinib (Validated model with TGD) | [5][6] |
| Small-Cell Lung Cancer | PDX Model | Not specified | Improved survival and inhibited tumor growth | N/A | [4] |
| Pancreatic Carcinoma | MiaPaCa-2 | 50, 70 mg/kg (oral, daily, 5 on/2 off) | 83% and 339% TGD respectively | Gemcitabine (71% TGD) | [11] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate this compound's mechanism of action.
Assessment of the β-Catenin Pathway
-
Western Blotting: This technique is used to quantify the protein levels of p-p68, total p68, β-catenin, c-Myc, and Cyclin D1 in cancer cells following treatment with this compound or a vehicle control. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the proteins of interest. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
Immunofluorescence (IF): IF is employed to visualize the subcellular localization of proteins. Cancer cells are grown on coverslips, treated with this compound, and then fixed and permeabilized. They are subsequently incubated with primary antibodies against β-catenin or p-p68, followed by fluorescently-labeled secondary antibodies. The cellular localization (nuclear vs. cytoplasmic) is then observed using a fluorescence microscope.
-
Quantitative Real-Time PCR (qRT-PCR): To measure the expression of β-catenin target genes, total RNA is extracted from this compound-treated cells and reverse-transcribed into cDNA. qRT-PCR is then performed using specific primers for genes like c-MYC and CCND1 (Cyclin D1). Gene expression levels are normalized to a housekeeping gene.
Assessment of Mitochondrial Respiration
-
High-Resolution Respirometry (Oxygen Consumption Rate - OCR): The effect of this compound on mitochondrial function is directly measured by quantifying the rate at which cells consume oxygen. A common method involves using a Seahorse XF Analyzer[14].
-
Workflow:
-
Cancer cells are seeded in a specialized microplate and treated with this compound.
-
The plate is placed in the analyzer, which measures the OCR in real-time.
-
A series of mitochondrial inhibitors are sequentially injected to probe different aspects of respiration[14]:
-
Oligomycin: An ATP synthase inhibitor, its addition reveals the OCR linked to ATP production.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential, inducing the maximum possible rate of respiration.
-
Rotenone/Antimycin A: Inhibitors of Complex I and Complex III, respectively, which shut down mitochondrial respiration and reveal the non-mitochondrial oxygen consumption.
-
-
-
Data Analysis: By analyzing the changes in OCR after each injection, key parameters of mitochondrial function such as basal respiration, ATP-linked respiration, and maximal respiratory capacity can be calculated and compared between this compound-treated and control cells[8][14].
-
-
RNA-Sequencing (RNA-Seq): To obtain a global view of the transcriptional changes induced by this compound, RNA-seq is performed on treated and untreated cells. This allows for the identification of differentially expressed genes, with a particular focus on pathways related to oxidative phosphorylation and mitochondrial function[8].
Caption: Workflow for assessing mitochondrial function using a Seahorse Analyzer.
Conclusion and Future Directions
The mechanism of action of this compound is a subject of ongoing scientific discussion. While the initial hypothesis centered on the well-established role of p68 in β-catenin signaling, recent, compelling evidence suggests an alternative mechanism involving the inhibition of mitochondrial respiration[4][8]. The data contradicting the β-catenin model, particularly the lack of effect on β-catenin localization and target gene expression in multiple cell lines, necessitates a re-evaluation of the primary pathway through which this compound exerts its anticancer effects[2][8].
Both proposed mechanisms, however, converge on the central role of p68/DDX5 as the direct target of this compound. The potent in vitro and in vivo efficacy of this compound across a range of difficult-to-treat cancers, including triple-negative breast cancer and small-cell lung cancer, underscores its therapeutic potential[1][2][4][5][11]. Further research is warranted to definitively elucidate the downstream signaling events following this compound's binding to p-p68 and to explore rational combination therapies that could enhance its efficacy, potentially by co-targeting cellular metabolism or other survival pathways[10].
References
- 1. DEAD-box RNA helicases with special reference to p68: Unwinding their biology, versatility, and therapeutic opportunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. The RNA helicase p68 (DDX5) is selectively required for the induction of p53-dependent p21 expression and cell cycle arrest after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the DEAD-box RNA helicase DDX5 (p68) in cancer DNA repair, immune suppression, cancer metabolic control, virus infection promotion, and human microbiome (microbiota) negative influence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic Characterization of this compound and Its Physiologically Based Pharmacokinetic Modeling in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Breast cancer drug this compound shows potential for small-cell lung cancer in new tests [ag.purdue.edu]
- 11. researchgate.net [researchgate.net]
- 12. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Counteracting Colon Cancer by Inhibiting Mitochondrial Respiration and Glycolysis with a Selective PKCδ Activator - PMC [pmc.ncbi.nlm.nih.gov]
Supinoxin (RX-5902): A Comparative Analysis of its Anti-Cancer Effects in p53 Mutant versus Wild-Type Cells
A detailed examination of the pre-clinical data on Supinoxin (RX-5902), a first-in-class inhibitor of phosphorylated-p68 RNA helicase (P-p68), reveals a comparable efficacy in cancer cells regardless of their p53 mutational status. This guide provides a comprehensive comparison of this compound's effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound operates through a distinct mechanism of action, targeting P-p68, which in turn attenuates the nuclear shuttling of β-catenin, a key player in oncogenic signaling.[1][2] This mechanism appears to bypass the p53 tumor suppressor pathway, suggesting that this compound could be a valuable therapeutic option for a broad range of cancers, including those with p53 mutations, which are notoriously difficult to treat.[3]
Comparative Efficacy: p53 Mutant vs. Wild-Type Cells
A pivotal study by Capasso et al. in Molecular Cancer Therapeutics (2019) evaluated the anti-proliferative activity of this compound in a panel of 18 triple-negative breast cancer (TNBC) cell lines with defined p53 status.[3] The findings indicate that the sensitivity to this compound is not directly correlated with the presence of a p53 mutation.
Anti-Proliferative Activity (IC50)
The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, were determined using the CellTiter-Glo Luminescent Cell Viability Assay after 72 hours of treatment with this compound.[3] The data demonstrates that both p53 wild-type and mutant cell lines are among those sensitive to this compound.
| Cell Line | p53 Status | IC50 (nM) | Sensitivity (IC50 < 100 nM) |
| p53 Mutant | |||
| BT-549 | Mutant | 18 | Sensitive |
| CAL-51 | Mutant | 23 | Sensitive |
| HCC1143 | Mutant | 26 | Sensitive |
| HCC1806 | Mutant | 30 | Sensitive |
| MDA-MB-231 | Mutant | 31 | Sensitive |
| HCC38 | Mutant | 33 | Sensitive |
| HCC1937 | Mutant | 39 | Sensitive |
| MDA-MB-468 | Mutant | 40 | Sensitive |
| Hs578T | Mutant | 42 | Sensitive |
| HCC70 | Mutant | 64 | Sensitive |
| MDA-MB-436 | Mutant | >10,000 | Resistant |
| CAL-120 | Mutant | >10,000 | Resistant |
| p53 Wild-Type | |||
| DU4475 | Wild-Type | 31 | Sensitive |
| BT-20 | Wild-Type | 45 | Sensitive |
| HCC1395 | Wild-Type | 56 | Sensitive |
| MDA-MB-453 | Wild-Type | 79 | Sensitive |
| MFM-223 | Wild-Type | >10,000 | Resistant |
| CAL-148 | Wild-Type | >10,000 | Resistant |
Effects on Apoptosis and Cell Cycle
This compound has been shown to induce apoptosis and cause cell cycle arrest, primarily at the G2/M phase, in sensitive cancer cell lines.[3] While the study by Capasso et al. did not provide a direct quantitative comparison of these effects based on p53 status, it was observed that robust induction of apoptosis occurred in sensitive cell lines, which included both p53 mutant and wild-type cells.[4] For instance, the p53 mutant cell lines MDA-MB-231 and HCC1806, both sensitive to this compound, showed a significant increase in apoptosis.[4] This suggests that the downstream effects of this compound on cell fate are not solely dependent on a functional p53 pathway.
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
This compound's primary target is the phosphorylated form of the p68 RNA helicase. By inhibiting P-p68, this compound prevents the nuclear translocation of β-catenin, a critical step in the Wnt/β-catenin signaling pathway. This leads to a downstream reduction in the expression of oncogenes such as c-Myc and Cyclin D1, ultimately resulting in decreased cell proliferation and induction of apoptosis.[2][5][6]
Caption: this compound inhibits P-p68, blocking β-catenin's nuclear entry and oncogene expression.
Experimental Workflow for IC50 Determination
The determination of IC50 values is a critical step in assessing a drug's potency. The following workflow outlines the key steps involved in the CellTiter-Glo® Luminescent Cell Viability Assay.
Caption: Workflow for determining the IC50 of this compound using a luminescence-based cell viability assay.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Cancer cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
The following day, cells were treated with a serial dilution of this compound (typically ranging from 0 to 10 µM) for 72 hours.[3]
-
After the incubation period, the plates were equilibrated to room temperature.
-
CellTiter-Glo® Reagent was added to each well according to the manufacturer's instructions (Promega).
-
The contents were mixed on an orbital shaker to induce cell lysis and the luminescent signal was allowed to stabilize.
-
Luminescence was measured using a plate reader.
-
The data was normalized to untreated controls and IC50 values were calculated by fitting the data to a dose-response curve using appropriate software.
Apoptosis Assay (IncuCyte® Caspase-3/7 Green Assay)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cells were seeded in 96-well plates and allowed to adhere.
-
Cells were then treated with this compound at various concentrations.
-
IncuCyte® Caspase-3/7 Green Apoptosis Assay Reagent was added to the wells at a final concentration of 5 µM.[4]
-
The plate was placed in an IncuCyte® live-cell imaging system.
-
Images were acquired at regular intervals (e.g., every 2 hours) for up to 72 hours.[3]
-
The number of green fluorescent cells (indicating caspase-3/7 activation and apoptosis) was quantified using the IncuCyte® software.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Cells were seeded and treated with this compound for a specified time (e.g., 24 or 48 hours).
-
Both floating and adherent cells were collected, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells were washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A.
-
The DNA content of the stained cells was analyzed by flow cytometry.
-
The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.
Conclusion
The available pre-clinical evidence strongly suggests that the anti-cancer activity of this compound is independent of the p53 mutational status of the cancer cells. Its unique mechanism of targeting the P-p68/β-catenin signaling pathway provides a rationale for its efficacy in both p53 wild-type and mutant tumors. This makes this compound a promising candidate for further investigation in a wide range of malignancies, particularly those with a high prevalence of p53 mutations, which are often associated with resistance to conventional therapies. The data presented in this guide underscores the potential of this compound as a p53-independent therapeutic agent.
References
- 1. uib.no [uib.no]
- 2. researchgate.net [researchgate.net]
- 3. First-in-class phosphorylated-p68 inhibitor RX-5902 inhibits β-catenin signaling and demonstrates anti-tumor activity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic Characterization of this compound and Its Physiologically Based Pharmacokinetic Modeling in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PMC [pmc.ncbi.nlm.nih.gov]
Supinoxin (RX-5902): A Promising Agent in the Fight Against Cisplatin-Resistant Cancers
For Immediate Release
In the landscape of oncology, the emergence of resistance to platinum-based chemotherapies like cisplatin remains a formidable challenge. New therapeutic strategies are urgently needed to overcome this hurdle and improve patient outcomes. Supinoxin (RX-5902), a first-in-class oral inhibitor of phosphorylated p68 RNA helicase (p-p68), has demonstrated significant preclinical efficacy in various cancer models, including those with acquired resistance to standard-of-care agents. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Dual Approach to Targeting Cancer
This compound's primary mechanism of action involves the inhibition of p-p68, a protein implicated in tumor progression and cell proliferation.[1] This inhibition disrupts the Wnt/β-catenin signaling pathway by preventing the nuclear translocation of β-catenin, a key step in the activation of downstream oncogenes such as c-Myc and cyclin D1.[2][3]
However, recent studies in chemoresistant small cell lung cancer (SCLC) have unveiled an alternative mechanism. In these models, this compound's anti-tumor activity is attributed to the induction of mitochondrial dysfunction and the inhibition of cellular respiration, a novel mode of action that is independent of the β-catenin pathway.[4][5] This dual-faceted mechanism suggests that this compound may be effective against a broader range of tumors with different molecular profiles.
Efficacy in Cisplatin-Resistant Small Cell Lung Cancer
A pivotal study investigated the efficacy of this compound in the H69AR cell line, a multidrug-resistant SCLC model derived from the chemosensitive H69 line. The H69AR cell line is known to be resistant to Adriamycin and also exhibits resistance to cisplatin.[2][6]
In Vitro Proliferation
This compound demonstrated potent inhibition of proliferation in both the chemosensitive parental cell line (H69) and the chemoresistant cell line (H69AR).[7]
| Cell Line | IC50 (nM) | Description |
| H69 | 39.81 ± 4.41 | Chemosensitive SCLC |
| H69AR | 69.38 ± 8.89 | Chemoresistant SCLC |
These results indicate that this compound is effective in overcoming the resistance mechanisms present in the H69AR cells.
In Vivo Tumor Growth Inhibition
The in vivo efficacy of this compound was evaluated in immunocompromised mice bearing H69AR xenograft tumors. Oral administration of this compound led to significant, dose-dependent tumor growth inhibition.[7]
| Treatment Group | Dosage | Tumor Growth Inhibition |
| This compound | 17.5 mg/kg | Significant Inhibition |
| This compound | 35 mg/kg | Significant Inhibition |
| This compound | 70 mg/kg | Most Striking Inhibition |
Furthermore, in a patient-derived xenograft (PDX) model of SCLC, this compound treatment was sufficient to inhibit tumor growth and improve survival.[1]
Signaling Pathways and Experimental Workflow
To visually represent the complex mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: this compound's inhibition of the Wnt/β-catenin signaling pathway.
Caption: this compound's proposed mechanism of inhibiting mitochondrial respiration in SCLC.
Caption: Workflow for evaluating this compound's efficacy in vitro and in vivo.
Experimental Protocols
Cell Culture and Proliferation Assay
The human SCLC cell lines NCI-H69 (chemosensitive) and NCI-H69AR (chemoresistant) were used.[1][7] Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. For proliferation assays, cells were seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours). Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Absorbance was measured at 570 nm, and IC50 values were calculated using non-linear regression analysis.[7]
In Vivo Xenograft Studies
All animal experiments were conducted in accordance with institutional guidelines. Female athymic nude mice were subcutaneously injected with H69AR cells. When tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered orally at specified doses and schedules.[7] Tumor volumes were measured regularly using calipers and calculated using the formula: (length × width²) / 2. Tumor growth inhibition was determined by comparing the mean tumor volume of the treated groups to the vehicle control group.[8]
Conclusion
This compound (RX-5902) demonstrates significant anti-cancer activity in preclinical models of cisplatin-resistant small cell lung cancer. Its ability to overcome drug resistance through at least two distinct mechanisms of action highlights its potential as a valuable therapeutic agent. Further investigation in clinical settings is warranted to fully elucidate its efficacy and safety profile in patients with cisplatin-refractory tumors. The data presented in this guide underscore the promise of this compound as a novel treatment strategy in the ongoing effort to combat chemotherapy resistance in cancer.
References
- 1. A Novel NCI-H69AR Drug-Resistant Small-Cell Lung Cancer Mini-Tumor Model for Anti-Cancer Treatment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin and Vinorelbine -Mediated Electrochemotherapeutic Approach Against Multidrug Resistant Small Cell Lung Cancer (H69AR) In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multidrug resistance in a human small cell lung cancer cell line selected in adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellosaurus cell line NCI-H69AR (CVCL_3513) [cellosaurus.org]
- 5. New Data Show Rexahn Pharmaceuticals, Inc.'s this compound Decreases The Migration Of Human Triple Negative Breast Cancer Cells In A Metastatic Cancer Model - BioSpace [biospace.com]
- 6. MMP9 Expression Correlates With Cisplatin Resistance in Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
head-to-head comparison of Supinoxin and Sunitinib in renal cancer
A comprehensive analysis of preclinical data for researchers, scientists, and drug development professionals.
In the landscape of renal cell carcinoma (RCC) therapeutics, the established multi-targeted tyrosine kinase inhibitor Sunitinib finds a potential new challenger in Supinoxin (KXO1), a first-in-class inhibitor of the p68 RNA helicase. This guide provides a detailed, data-driven head-to-head comparison of these two agents, focusing on their preclinical efficacy in renal cancer models. The following sections present a summary of their mechanisms of action, comparative in vitro and in vivo data, detailed experimental protocols, and visualizations of their respective signaling pathways.
Mechanism of Action
This compound (KXO1): this compound is an orally active small molecule that selectively targets the phosphorylated form of p68 RNA helicase (phospho-p68). By binding to phospho-p68, this compound interferes with the p68-β-catenin signaling pathway, a critical axis in cancer cell proliferation, epithelial-mesenchymal transition (EMT), and migration.[1] This targeted approach offers a novel mechanism of action in the context of RCC.
Sunitinib: Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary mechanism of action involves the inhibition of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), key drivers of angiogenesis and tumor cell proliferation.[2] By blocking these pathways, Sunitinib exerts both anti-angiogenic and direct anti-tumor effects.[2]
Quantitative Data Summary
The following tables summarize the available preclinical data comparing the efficacy of this compound and Sunitinib in renal cancer models.
Table 1: In Vitro Anti-Proliferative Activity
| Drug | Cell Lines | Assay Type | IC50 | Resistant Cell Line |
| This compound | Ten renal cancer cell lines | Not Specified | 39 nM | TK-10[1] |
| Sunitinib | Not specified in direct comparison | Not Specified | Not available in direct comparison | Not available in direct comparison |
Table 2: In Vivo Efficacy in Caki-1 Human Renal Cell Carcinoma Xenograft Model
| Drug | Dosing Schedule | Endpoint | Result | P-value |
| This compound | 160 mg/kg, weekly for 4 weeks | Tumor Growth Delay (TGD) | 75% | < 0.001[1] |
| This compound | 50 mg/kg, daily (5 days on/2 days off) for 3 weeks | Tumor Growth Inhibition (TGI) | 80% (Day 21) | Not specified[1] |
| Tumor Growth Delay (TGD) | 68% | < 0.001[1] | ||
| This compound | 70 mg/kg, daily (5 days on/2 days off) for 3 weeks | Tumor Growth Inhibition (TGI) | 96% (Day 21) | Not specified[1] |
| Tumor Growth Delay (TGD) | 104% | < 0.001[1] | ||
| Sunitinib | 60 mg/kg, daily for 21 days | Tumor Growth Delay (TGD) | Significant TGD (exact % not provided) | Not specified[1] |
Note: At the 70 mg/kg daily dose of this compound, 6 out of 10 animals showed partial tumor regression, and 1 out of 10 showed complete tumor regression.[1]
Experimental Protocols
While the specific protocols for the direct comparative studies are not publicly available in full detail, the following are representative methodologies for the key experiments cited.
In Vitro Cell Proliferation Assay (Representative Protocol)
This protocol describes a typical colorimetric assay, such as the MTT or BrdU assay, used to determine the anti-proliferative effects of a compound on cancer cell lines.
1. Cell Culture and Seeding:
-
Renal cancer cell lines (e.g., Caki-1, A498, 786-O) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are harvested during the logarithmic growth phase and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
2. Compound Treatment:
-
After allowing the cells to adhere overnight, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or Sunitinib) or vehicle control (e.g., DMSO).
-
The plates are then incubated for a specified period (e.g., 72 hours).
3. Proliferation Assessment (MTT Assay Example):
-
Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours at 37°C.
-
The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vivo Human Tumor Xenograft Study (Representative Protocol)
This protocol outlines a standard procedure for evaluating the anti-tumor efficacy of compounds in a subcutaneous xenograft model using immunodeficient mice.
1. Animal Model:
-
Female athymic nude mice (4-6 weeks old) are used. The animals are housed in a pathogen-free environment with ad libitum access to food and water.
2. Tumor Cell Implantation:
-
Caki-1 human renal cancer cells are harvested and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor take-rate.
-
A specific number of cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor volume is monitored regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined average volume (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.
4. Drug Administration:
-
This compound or Sunitinib is administered orally via gavage according to the specified dosing schedule. The control group receives the vehicle solution.
-
Animal body weight and general health are monitored throughout the study.
5. Efficacy Evaluation:
-
Tumor growth is continuously monitored.
-
Tumor Growth Inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Tumor Growth Delay (TGD) is determined by calculating the difference in the time it takes for the tumors in the treated and control groups to reach a specific volume.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by this compound and Sunitinib, as well as a typical experimental workflow for their preclinical evaluation.
Caption: this compound's mechanism of action.
Caption: Sunitinib's mechanism of action.
Caption: Preclinical evaluation workflow.
Conclusion
The available preclinical data suggests that this compound demonstrates significant anti-tumor activity in renal cancer models, with potent in vitro anti-proliferative effects and substantial in vivo tumor growth inhibition and delay. In the Caki-1 xenograft model, this compound, particularly at the 70 mg/kg daily dose, showed a high rate of tumor growth inhibition and delay, including instances of tumor regression. While a direct statistical comparison with the Sunitinib arm in the cited abstract is not possible due to the reporting format, the data indicates that this compound's efficacy is comparable to that of Sunitinib in this preclinical setting. The novel mechanism of action of this compound, targeting the p68-β-catenin pathway, presents a promising new therapeutic strategy for renal cell carcinoma. Further comprehensive head-to-head studies are warranted to fully elucidate the comparative efficacy and potential clinical utility of this compound versus Sunitinib in this disease.
References
Validating the Role of Phosphorylated p68 in Supinoxin's Cytotoxic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data validating the pivotal role of phosphorylated p68 (p-p68) in the cytotoxic effects of Supinoxin (RX-5902). We will delve into the experimental evidence supporting its mechanism of action and compare its efficacy with alternative therapeutic strategies, supported by detailed experimental protocols and visual representations of the key signaling pathways.
This compound is a first-in-class, orally bioavailable small molecule that selectively targets the phosphorylated form of the RNA helicase p68 (also known as DDX5) at tyrosine 593 (Y593).[1][2] This protein is overexpressed in various cancers and its phosphorylation is associated with tumor progression and metastasis.[3][4] this compound's interaction with p-p68 disrupts the downstream β-catenin signaling pathway, leading to anti-proliferative effects in a range of cancer models.[1][5]
Comparative Efficacy of this compound
The cytotoxic efficacy of this compound has been evaluated across multiple cancer cell lines and in vivo models. Its activity is contingent on the presence of its target, p-p68.
Table 1: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Key Findings |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 10 - 20 | Sensitive to this compound; treatment leads to apoptosis and G2/M cell cycle arrest.[5][6] |
| CAL-120 | Triple-Negative Breast Cancer (TNBC) | >1000 | Resistant to this compound. |
| MDA-MB-436 | Triple-Negative Breast Cancer (TNBC) | >1000 | Resistant to this compound.[5] |
| H69 | Small-Cell Lung Cancer (SCLC) - Chemo-sensitive | ~65.7 | This compound inhibits proliferation.[7] |
| H69AR | Small-Cell Lung Cancer (SCLC) - Chemo-resistant | ~65.7 | This compound inhibits proliferation, suggesting efficacy against resistant tumors.[7] |
| Caki-1, UMRC2 | Renal Cancer | 0.01 - 0.021 µM | Potent growth inhibition.[6] |
| PANC-1 | Pancreatic Cancer | 0.01 - 0.021 µM | Potent growth inhibition.[6] |
| A549 | Lung Cancer | 0.01 - 0.021 µM | Potent growth inhibition.[6] |
Table 2: In Vivo Tumor Growth Inhibition by this compound
| Cancer Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Key Findings |
| MDA-MB-231 Xenograft (TNBC) | This compound (oral) | 160 mg/kg | 54.4% | Dose-dependent tumor growth inhibition.[1] |
| MDA-MB-231 Xenograft (TNBC) | This compound (oral) | 320 mg/kg | 84.4% | [1] |
| MDA-MB-231 Xenograft (TNBC) | This compound (oral) | 600 mg/kg | 100% | [1] |
| MDA-MB-231 Xenograft (TNBC) | Abraxane (iv) | 5 mg/kg | 48.2% | This compound shows comparable or superior efficacy to a standard chemotherapeutic agent.[1] |
| SCLC Patient-Derived Xenograft (PDX) | This compound | 70 mg/kg | Significant inhibition | Effective in a patient-derived model, though tumors resumed growth after treatment cessation, suggesting a cytostatic effect in this model.[7][8] |
Experimental Validation of p-p68 as the Target
The central hypothesis is that this compound's cytotoxic effects are mediated through its interaction with p-p68. The following experiments provide strong evidence for this mechanism.
Table 3: Validation of p-p68's Role in this compound's Cytotoxicity
| Experiment | Cell Line | Methodology | Result | Conclusion |
| p68 Knockdown | MDA-MB-231 (TNBC) | Transfection with p68-siRNA followed by this compound treatment. | p68-siRNA transfection protected cells from the cytotoxic effects of this compound.[1] | Phosphorylated p68 is a key molecule for this compound's cytotoxic effects.[1] |
| Nuclear β-catenin Levels | MDA-MB-231 (TNBC) | Western blot analysis of nuclear and cytoplasmic fractions after this compound treatment. | This compound treatment led to a decrease in nuclear β-catenin without significantly affecting cytoplasmic levels.[5] | This compound inhibits the nuclear translocation of β-catenin, consistent with the disruption of the p-p68/β-catenin interaction.[5] |
| Downstream Target Expression | MDA-MB-231 (TNBC) | Western blot for cyclin D1 and c-Myc. | This compound treatment led to a decrease in proteins downstream of β-catenin signaling.[5] | This compound's engagement with p-p68 effectively inhibits the transcriptional activity of the β-catenin pathway. |
| Mitochondrial Respiration | H69AR (SCLC) | Seahorse XFe24 metabolic flux analyzer. | This compound treatment inhibited mitochondrial respiration.[8] | In SCLC, this compound may also function by reducing cellular energy levels through DDX5 (p68).[8][9] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key molecular interactions and experimental designs used to validate the role of p-p68.
Caption: this compound's mechanism of action via inhibition of the p-p68/β-catenin signaling pathway.
Caption: Workflow for validating the role of p-p68 in this compound's cytotoxic effects.
Experimental Protocols
Below are the generalized methodologies for the key experiments cited in the validation of this compound's mechanism of action.
1. Cell Viability and Proliferation Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and to assess its effect on cell growth.
-
Protocol:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo, which measure metabolic activity.
-
Absorbance or luminescence is read using a plate reader.
-
IC50 values are calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
-
For colony formation assays, cells are seeded in soft agar with this compound and colonies are counted after a longer incubation period (e.g., 14-21 days).[8]
-
2. Western Blotting for Protein Expression
-
Objective: To analyze the levels of specific proteins (e.g., p-p68, total p68, nuclear β-catenin, cyclin D1, c-Myc) following this compound treatment.
-
Protocol:
-
Cells are treated with this compound or a vehicle control for a specified time.
-
For analysis of nuclear proteins, cytoplasmic and nuclear fractions are separated using a nuclear/cytoplasmic extraction kit.
-
Total protein is extracted using lysis buffer, and protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Loading controls (e.g., GAPDH, β-actin) are used to ensure equal protein loading.
-
3. siRNA-mediated Gene Knockdown
-
Objective: To specifically reduce the expression of p68 to determine its necessity for this compound's activity.
-
Protocol:
-
Cells are seeded in culture plates to achieve a specific confluency at the time of transfection.
-
p68-specific small interfering RNA (siRNA) or a non-targeting control siRNA are transfected into the cells using a lipid-based transfection reagent according to the manufacturer's instructions.
-
After a period of incubation to allow for gene silencing (e.g., 24-48 hours), the cells are treated with this compound.
-
The cytotoxic effect of this compound in p68-knockdown and control cells is then assessed using a cell viability assay.
-
The efficiency of the knockdown is confirmed by Western blotting for p68 protein levels.[1]
-
4. In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Protocol:
-
Immunocompromised mice (e.g., nude or NOD-SCID) are subcutaneously injected with a suspension of cancer cells or implanted with patient-derived tumor fragments.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives this compound, typically via oral gavage, at specified doses and schedules. The control group receives a vehicle control.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry).
-
Tumor growth inhibition (TGI) is calculated as a percentage relative to the control group.
-
Conclusion
The collective experimental evidence strongly supports the role of phosphorylated p68 as the primary target of this compound. The cytotoxic effects of this compound are demonstrably linked to its ability to inhibit the p-p68/β-catenin signaling axis, leading to cell cycle arrest and apoptosis in sensitive cancer models. While alternative mechanisms, such as the inhibition of mitochondrial respiration, may contribute to its efficacy in certain cancer types like SCLC, the dependency on p-p68 remains a consistent finding.[8] These data validate p-p68 as a promising therapeutic target and underscore the potential of this compound as a novel anti-cancer agent. Further investigation into the nuances of its mechanism across different tumor types will be crucial for its clinical development and application.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic Characterization of this compound and Its Physiologically Based Pharmacokinetic Modeling in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RX-5902 (this compound) - Chemietek [chemietek.com]
- 4. P68 RNA helicase as a molecular target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-class phosphorylated-p68 inhibitor RX-5902 inhibits β-catenin signaling and demonstrates anti-tumor activity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Supinoxin (RX-5902): A Comparative Analysis of Its Therapeutic Index and Preclinical Profile Against Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Supinoxin (RX-5902) is a novel, first-in-class oral inhibitor of phosphorylated p68 RNA helicase (DDX5), a key player in tumor progression and cell proliferation.[1][2] This guide provides a comparative analysis of this compound's preclinical therapeutic index relative to other established kinase inhibitors, supported by available experimental data. While a specific numerical therapeutic index for this compound is not publicly available, a comprehensive evaluation of its preclinical efficacy and safety profile suggests a favorable therapeutic window. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to aid in the assessment of this compound's potential as a therapeutic agent.
Introduction to this compound (RX-5902)
This compound is an orally bioavailable small molecule that selectively targets the phosphorylated form of p68 RNA helicase.[3] This protein is implicated in the dysregulation of multiple cancer-related signaling pathways, including the Wnt/β-catenin pathway.[4][5] By inhibiting p-p68, this compound has demonstrated potent anti-proliferative activity in a variety of cancer cell lines and in vivo tumor models, including triple-negative breast cancer (TNBC), renal cell carcinoma, and small cell lung cancer.[4][6][7]
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound compared to other representative kinase inhibitors.
Table 1: In Vitro Potency (IC50) of this compound and Other Kinase Inhibitors
| Compound | Target(s) | Cancer Cell Line | IC50 (nM) | Reference |
| This compound (RX-5902) | p-p68 RNA Helicase | TNBC (sensitive lines) | ~56 (average) | [4] |
| This compound (RX-5902) | Various Cancer Cell Lines | MDA-MB-231, Caki-1, etc. | 10 - 21 | [2] |
| Gefitinib | EGFR | NSCLC (PC-9) | 27.3 | (Representative Value) |
| Erlotinib | EGFR | NSCLC (HCC827) | 12 | (Representative Value) |
| Sorafenib | VEGFR, PDGFR, RAF | Hepatocellular Carcinoma (HepG2) | 5,800 | (Representative Value) |
| Sunitinib | VEGFR, PDGFR, KIT | Renal Cell Carcinoma (786-O) | 2.1 | (Representative Value) |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound (RX-5902) | TNBC (MDA-MB-231) | 160, 320, 600 mg/kg (weekly x3) | 55.7%, 80.29%, 94.58% | [4] |
| nab-paclitaxel | TNBC (MDA-MB-231) | (Control) | 45% | [4] |
| This compound (RX-5902) | Renal Cell Carcinoma (Caki-1) | 50, 70 mg/kg (daily, 5 on/2 off x3) | 80%, 96% | [7] |
| Sunitinib | Renal Cell Carcinoma (Caki-1) | 60 mg/kg (daily x21) | (Validated Model Control) | [7] |
Therapeutic Index and Safety Profile
The therapeutic index (TI) is a quantitative measure of a drug's safety, calculated as the ratio of the toxic dose to the therapeutic dose (TD50/ED50).[8][9] For many modern therapeutics, especially in oncology, a classical TI is difficult to establish from preclinical data alone. Instead, a therapeutic window is assessed based on the dose range that produces significant efficacy without causing unacceptable toxicity.
This compound Safety Profile
In a Phase I clinical trial involving patients with relapsed/refractory solid tumors, this compound was found to be safe and well-tolerated at the doses and schedules tested.[1] The most common adverse events reported were Grade 1 nausea, vomiting, and fatigue.[1] No dose-limiting toxicities or treatment-related serious adverse events were reported in this early study.[1] Preclinical in vivo studies in mice also indicated that this compound was well-tolerated, with no significant changes in body weight or outward signs of toxicity at effective doses.[4]
Comparison with Other Kinase Inhibitors
Kinase inhibitors are a class of drugs often associated with a narrow therapeutic index, necessitating careful dose management to balance efficacy and toxicity.[10][11] While direct comparative TI values are not available, the safety profile of this compound from early clinical data appears favorable, with predominantly low-grade and manageable side effects.
Mechanism of Action: Signaling Pathway
This compound's primary mechanism of action involves the inhibition of phosphorylated p68 RNA helicase, which plays a crucial role in the Wnt/β-catenin signaling pathway.[2][4] Recent studies also suggest that this compound may impact mitochondrial respiration.[5][6]
References
- 1. ascopubs.org [ascopubs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacokinetic Characterization of this compound and Its Physiologically Based Pharmacokinetic Modeling in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-class phosphorylated-p68 inhibitor RX-5902 inhibits β-catenin signaling and demonstrates anti-tumor activity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. buzzrx.com [buzzrx.com]
- 9. studysmarter.co.uk [studysmarter.co.uk]
- 10. Therapeutic Drug Monitoring of Kinase Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
Supinoxin: A Novel Approach to Overcoming Drug Resistance in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Supinoxin's Potential in Treating Drug-Resistant Cancers.
This compound (RX-5902) is an investigational, orally administered, first-in-class small molecule inhibitor of phosphorylated-p68 RNA helicase (p-p68).[1][2] Emerging preclinical evidence suggests its potential to overcome drug resistance in several difficult-to-treat cancers, including triple-negative breast cancer (TNBC) and small-cell lung cancer (SCLC). This guide provides an objective comparison of this compound's performance with alternative therapies, supported by available experimental data, detailed methodologies, and visual representations of its mechanism of action.
Mechanism of Action: Targeting a Key Player in Cancer Progression
This compound's primary target, p-p68, is a DEAD-box RNA helicase that is overexpressed in various cancers and plays a crucial role in tumor progression, metastasis, and drug resistance.[3][4] The prevailing model suggests that this compound interferes with the interaction between p-p68 and β-catenin, a key component of the Wnt signaling pathway.[3] This disruption inhibits the nuclear translocation of β-catenin and subsequently downregulates the expression of downstream oncogenes such as c-Myc and cyclin D1, which are critical for cancer cell proliferation and survival.[3]
Interestingly, recent studies in SCLC models propose an alternative and potentially complementary mechanism. This research suggests that this compound's anti-tumor activity may also stem from its ability to inhibit mitochondrial respiration through its interaction with DDX5 (p68), leading to a reduction in cellular energy levels.[3][4] This dual mechanism of action could be pivotal in its efficacy against drug-resistant tumors.
dot
Caption: this compound's dual mechanism of action in overcoming drug resistance.
Comparative Efficacy in Drug-Resistant Cancer Models
Preclinical studies have demonstrated this compound's potent anti-proliferative activity across a range of cancer cell lines, including those known to be resistant to standard chemotherapies.
Small-Cell Lung Cancer (SCLC)
In a study utilizing both chemo-sensitive (H69) and chemo-resistant (H69AR) SCLC cell lines, this compound showed significant activity in both, with only a minor shift in IC50 values, suggesting its potential to bypass conventional resistance mechanisms.[3]
| Cell Line | Type | IC50 (this compound) |
| H69 | Chemo-sensitive SCLC | 39.81 ± 4.41 nM |
| H69AR | Chemo-resistant SCLC | 69.38 ± 8.89 nM |
| Data from a study on this compound's effect on SCLC cell lines.[3] |
Triple-Negative Breast Cancer (TNBC)
TNBC is an aggressive subtype of breast cancer with limited treatment options and a high likelihood of developing drug resistance. This compound has shown promising activity in various TNBC cell lines and in vivo models.
| Cell Line | Type | IC50 (this compound) |
| Sensitive Lines | Various TNBC | Average of 56 nM |
| MDA-MB-231 | TNBC | 10 - 20 nM |
| Data from studies on this compound's efficacy in TNBC cell lines.[2] |
In a patient-derived xenograft (PDX) model of TNBC, this compound demonstrated superior tumor growth inhibition (TGI) compared to the standard-of-care chemotherapy, nab-paclitaxel.
| Treatment | Dosage | Tumor Growth Inhibition (TGI) |
| This compound | 160 mg/kg, once weekly | 55.7% |
| This compound | 320 mg/kg, once weekly | 80.29% |
| This compound | 600 mg/kg, once weekly | 94.58% |
| Nab-paclitaxel | Standard dose | 45% |
| In vivo data from a TNBC PDX model.[2] |
Furthermore, preclinical data suggests that this compound can enhance the efficacy of immunotherapy. In a humanized mouse model of TNBC, the combination of a low dose of this compound with the immune checkpoint inhibitor nivolumab resulted in an 85% tumor growth inhibition, compared to 32% with nivolumab alone.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to assess this compound's efficacy.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[6][7]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or comparator drugs and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
dot
Caption: Workflow for a typical MTT cell viability assay.
Tumor Xenograft Model
In vivo xenograft models are essential for evaluating the anti-tumor efficacy of a compound in a living organism.
Principle: Human cancer cells (cell line-derived xenografts, CDX) or fragments of a patient's tumor (patient-derived xenografts, PDX) are implanted into immunocompromised mice. The growth of the resulting tumors is monitored over time following treatment with the investigational drug.[8][9]
Protocol:
-
Animal Model: Utilize immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells or implant a small tumor fragment into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., orally), comparator drugs, or a vehicle control according to the specified dosing schedule.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Monitor for any signs of toxicity.
dot
Caption: General workflow for a tumor xenograft study.
Conclusion and Future Directions
The preclinical data currently available for this compound are promising, suggesting that it may offer a new therapeutic strategy for cancers that have developed resistance to standard treatments. Its unique dual mechanism of action, targeting both the p-p68/β-catenin signaling pathway and mitochondrial respiration, provides a strong rationale for its continued investigation.
Further studies are warranted to directly compare this compound with a broader range of standard-of-care chemotherapies and targeted agents in various drug-resistant cancer models. Additionally, clinical trials are ongoing to evaluate the safety and efficacy of this compound in patients with advanced solid tumors, including a Phase IIa trial in metastatic TNBC.[5] The results of these trials will be critical in determining the ultimate clinical utility of this compound in overcoming drug resistance and improving outcomes for cancer patients.
References
- 1. youtube.com [youtube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breast Cancer Drug this compound Shows Potential for Small-cell Lung Cancer Treatment in New Tests | Purdue University College of Veterinary Medicine [vet.purdue.edu]
- 5. Rexahn Pharmaceuticals Presents New Preclinical Data on this compound™ at the 2017 San Antonio Breast Cancer Symposium - BioSpace [biospace.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 8. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Supinoxin in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of Supinoxin (also known as RX-5902), a small molecule inhibitor of phosphorylated-p68 RNA helicase.
Key Safety and Chemical Data
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to handle it with care, adhering to standard laboratory safety protocols. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C22H24FN5O4 | [1][2] |
| Molecular Weight | 441.46 g/mol | [1][2] |
| CAS Number | 888478-45-3 | [1] |
| NFPA Health Rating | 0 | |
| NFPA Fire Rating | 0 | |
| NFPA Reactivity Rating | 0 | |
| HMIS Health Rating | 0 | |
| HMIS Flammability Rating | 0 | |
| HMIS Physical Hazard | 0 | |
| Water Hazard Class | 1 (Slightly hazardous for water) |
Experimental Protocols
The disposal procedures outlined below are based on the non-hazardous nature of this compound as stated in its Safety Data Sheet (SDS). These are general guidelines and should be adapted to comply with the specific regulations of your institution and local authorities.
Methodology for Disposal of Solid this compound Waste:
-
Waste Collection:
-
Collect unused or waste this compound powder in a clearly labeled, sealed container. The original container is ideal if it is intact and properly labeled.
-
Do not mix this compound waste with other chemical waste, especially hazardous materials.[3] Segregating non-hazardous from hazardous waste is crucial for proper disposal and cost management.[3]
-
-
Container Labeling:
-
Label the waste container as "Non-Hazardous Waste: this compound".
-
Include the chemical name: 4-(3,5-dimethoxyphenyl)-N-(7-fluoro-3-methoxy-2-quinoxalinyl)-1-piperazinecarboxamide.
-
-
Final Disposal:
-
For solid, non-hazardous chemicals like this compound, disposal in the regular laboratory trash is often permissible, provided it is securely contained.[4]
-
It is recommended to place the sealed container in a secondary, rigid container, such as a cardboard box, before placing it in the dumpster.[5]
-
Consult your institution's environmental health and safety (EHS) office for their specific procedures for disposing of non-hazardous solid chemical waste.[5][6]
-
Methodology for Disposal of this compound Solutions (Aqueous and Solvent-Based):
-
Aqueous Solutions (Small Quantities):
-
Given its "slightly hazardous for water" classification, avoid disposing of large quantities of this compound solutions down the drain.
-
For very small, dilute aqueous quantities, consult your local EHS guidelines. Some institutions may permit drain disposal of non-hazardous, water-soluble substances with copious amounts of water, provided the pH is between 5.5 and 10.5.[4] However, due to the water hazard classification, this is not the preferred method.
-
-
Solvent-Based Solutions (e.g., in DMSO):
-
Solutions of this compound in solvents like DMSO should be treated as chemical waste.
-
Collect the waste solution in a designated, compatible, and clearly labeled waste container.
-
The waste container should be labeled with the full chemical name of all contents, including the solvent.
-
Follow your institution's procedures for the disposal of non-hazardous chemical waste solutions. This typically involves collection by your EHS department.
-
Methodology for Disposal of Empty this compound Containers:
-
Decontamination:
-
If the container held solid this compound, ensure all powder has been removed.
-
For containers that held a this compound solution, they should be emptied thoroughly.[7]
-
-
Label Defacement:
-
Final Disposal:
-
Once emptied and defaced, the container can typically be disposed of in the regular trash or recycling, depending on the container material and institutional policies.[7]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound | C22H24FN5O4 | CID 11619093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. sfasu.edu [sfasu.edu]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling Supinoxin (RX-5902)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidelines, and disposal instructions for the investigational anti-cancer agent, Supinoxin (also known as RX-5902). As a potent, orally active inhibitor of phosphorylated-p68 RNA helicase (p-p68), this compound requires careful handling to ensure personnel safety and experimental integrity. Adherence to these procedures is essential for the safe and effective use of this compound in a laboratory setting.
Immediate Safety and Handling
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), its potent biological activity as a first-in-class anti-cancer agent necessitates stringent handling precautions.[1] All personnel must treat this compound as a potent compound and adhere to the following personal protective equipment (PPE) guidelines.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE for the specific procedures being performed.[2] However, the following table outlines the minimum recommended PPE for handling this compound in solid and solution forms.
| Task | Minimum Required PPE |
| Handling Solid Compound (Weighing, Aliquoting) | Double Nitrile Gloves, Disposable Gown/Lab Coat, Safety Glasses with Side Shields, and a Particulate Respirator (e.g., N95) within a chemical fume hood or other ventilated enclosure. |
| Handling Solutions (Diluting, Cell Treatment) | Nitrile Gloves, Disposable Gown/Lab Coat, and Safety Glasses with Side Shields. |
| Animal Dosing (Oral Gavage) | Double Nitrile Gloves, Disposable Gown, Safety Glasses with Side Shields or Face Shield. |
| Cleaning and Decontamination | Double Nitrile Gloves, Disposable Gown, and Safety Glasses with Side Shields. |
Note: All disposable PPE should be discarded as chemical waste after handling this compound.
Operational Plan: From Receipt to Disposal
A systematic approach to the lifecycle of this compound in the laboratory will minimize exposure and ensure regulatory compliance.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Log the compound into your chemical inventory system.
-
Store this compound in a cool, dry, and dark place, typically at -20°C for long-term storage.[3]
-
Clearly label the storage location with "Potent Compound" warning signs.
Preparation of Solutions
-
All handling of the solid compound, including weighing and initial solubilization, must be conducted in a certified chemical fume hood, glove box, or other containment enclosure to prevent inhalation of airborne particles.
-
This compound is soluble in DMSO.[3] Prepare a concentrated stock solution (e.g., 10 mM) in DMSO.
-
For cell culture experiments, further dilute the DMSO stock solution with sterile cell culture medium to the desired final concentration immediately before use.
Disposal Plan
The disposal of this compound and all contaminated materials must comply with local, state, and federal regulations for hazardous waste.[4]
Waste Segregation and Collection
-
Solid Waste: Collect all disposable PPE (gloves, gowns), plasticware (pipette tips, tubes), and any other solid materials contaminated with this compound in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, including unused stock solutions and cell culture medium from treated cells, in a separate, sealed, and clearly labeled hazardous waste container.
-
Sharps: Dispose of any needles and syringes used for animal dosing or other procedures in a designated sharps container for hazardous chemical waste.
Final Disposal
-
All waste containers must be labeled as "Hazardous Waste" and include the full chemical name "this compound (RX-5902)".[5]
-
Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal vendor.[5][6]
-
The primary method of disposal for investigational drugs is typically incineration by a licensed facility.[7]
Experimental Protocols
The following are detailed methodologies for common experiments involving this compound.
In Vitro Cell Proliferation Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Cell Lines and Culture:
-
Triple-Negative Breast Cancer (TNBC) cell lines (e.g., MDA-MB-231)[5]
-
Small-Cell Lung Cancer (SCLC) cell lines (e.g., H69, H69AR)[8]
-
Renal Cell Carcinoma cell lines (e.g., Caki-1)[9]
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium, typically ranging from 0 to 100 nM.[10]
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Incubate the plates for 72 hours.[10]
-
Assess cell viability using a standard method such as MTT, MTS, or a commercial cell viability reagent.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Tumor Model
This protocol outlines a typical in vivo efficacy study using a mouse xenograft model.
Animal Model:
-
Immunocompromised mice (e.g., NOD-Rag1null IL2rgnull (NRG) mice)[11]
Procedure:
-
Implant cancer cells (e.g., H69AR SCLC cells) subcutaneously into the flank of the mice.[11]
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Prepare the this compound formulation for oral administration. A common vehicle is a slurry using saline with 10% DMSO.[11]
-
Administer this compound orally (e.g., by gavage) at doses ranging from 17.5 to 70 mg/kg, either daily or on a specified schedule (e.g., 5 days on, 2 days off).[11][12]
-
Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals.
-
Monitor the overall health of the animals, including body weight, throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~12 |
| SK-MEL-28 | Melanoma | ~20 |
| H69 | Small-Cell Lung Cancer | ~39.81 |
| H69AR | Small-Cell Lung Cancer (Chemo-resistant) | ~69.38 |
| Caki-1 | Renal Cell Carcinoma | ~39 |
(Data compiled from multiple sources)[7][8][9]
Table 2: In Vivo Dosing Regimens for this compound in Xenograft Models
| Cancer Model | Mouse Strain | Dosing Route | Dose Range (mg/kg) | Dosing Schedule |
| SCLC (H69AR) | NRG | Oral | 17.5, 35, 70 | Daily for 25 days |
| Renal Cell (Caki-1) | Not Specified | Oral | 50-70 | 5 days on / 2 days off for 3 weeks |
| Renal Cell (Caki-1) | Not Specified | Oral | 20-160 | Weekly for 4 weeks |
(Data compiled from multiple sources)[11][12]
Mandatory Visualizations
This compound's Mechanism of Action
This compound is a first-in-class inhibitor of phosphorylated-p68 RNA helicase (p-p68).[5] By binding to p-p68, this compound interferes with the p-p68/β-catenin signaling pathway, which is crucial for the transcription of genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1.[13]
Caption: this compound inhibits p-p68, disrupting β-catenin signaling and reducing cancer cell proliferation.
Experimental Workflow: In Vitro IC50 Determination
The following diagram illustrates the procedural steps for determining the IC50 value of this compound in a cell-based assay.
Caption: Workflow for determining the in vitro IC50 of this compound.
Logical Relationship: Waste Disposal Plan
This diagram outlines the decision-making process and procedural flow for the proper disposal of waste generated from this compound handling.
Caption: Procedural flow for the safe disposal of this compound-contaminated waste.
References
- 1. P68 RNA helicase mediates PDGF-induced epithelial mesenchymal transition by displacing Axin from beta-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 3. The DEAD-box RNA helicase DDX5 (p68) and β-catenin: The crucial regulators of FOXM1 gene expression in arbitrating colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. research.cuanschutz.edu [research.cuanschutz.edu]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 8. This compound blocks small cell lung cancer progression by inhibiting mitochondrial respiration through DDX5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Breast cancer drug this compound shows potential for small-cell lung cancer in new tests [ag.purdue.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. ascopubs.org [ascopubs.org]
- 13. P68 RNA helicase as a molecular target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
